molecular formula C13H18BNO3 B1417789 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid CAS No. 850568-21-7

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

Cat. No.: B1417789
CAS No.: 850568-21-7
M. Wt: 247.1 g/mol
InChI Key: YPAMJFMJEPYVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C13H18BNO3 and its molecular weight is 247.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(5-3-11)14(17)18/h2-5,10,17-18H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAMJFMJEPYVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656857
Record name [4-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-21-7
Record name [4-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

Abstract

This compound is a specialized arylboronic acid derivative of significant interest to the fields of medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive boronic acid moiety and a structurally important 4-methylpiperidine amide group, makes it a valuable building block for the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and its potential in drug discovery programs. The insights herein are intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Core Physicochemical Properties

This compound is a stable, solid organoboron compound. The presence of the boronic acid group dictates its primary reactivity, while the N-acylated 4-methylpiperidine tail influences its solubility, steric profile, and pharmacokinetic properties when incorporated into larger molecules.

PropertyValueSource(s)
IUPAC Name (4-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid[1]
CAS Number 850568-21-7[1]
Molecular Formula C₁₃H₁₈BNO₃[2]
Molecular Weight 247.10 g/mol [2]
Appearance Typically an off-white to white solidGeneral knowledge
Solubility Soluble in organic solvents like methanol, DMSO; limited solubility in waterGeneral knowledge

Synthesis and Purification

The synthesis of this compound typically involves a multistep sequence starting from a readily available halo-substituted benzoic acid derivative. A common and effective strategy is the coupling of 4-methylpiperidine with an activated 4-bromobenzoic acid, followed by a lithium-halogen exchange and subsequent borylation.

Synthetic Workflow Diagram

Synthesis_Workflow A 4-Bromobenzoyl chloride C 1-(4-Bromobenzoyl)-4-methylpiperidine A->C Amide Coupling B 4-Methylpiperidine B->C E This compound C->E Lithiation & Borylation D n-Butyllithium, Triisopropyl borate D->E

Caption: General synthetic route to the title compound.

Experimental Protocol: Synthesis

This protocol is a representative example based on established methodologies for analogous compounds[3].

  • Amide Formation: To a solution of 4-methylpiperidine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 4-bromobenzoyl chloride (1.05 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Isolation: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(4-bromobenzoyl)-4-methylpiperidine. This intermediate is often pure enough for the next step or can be purified by column chromatography.

  • Lithiation and Borylation: Dissolve the intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Reagent Addition: Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Borate Quench: Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Purification: Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2). Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the final this compound.

Chemical Reactivity and Core Applications

The utility of this molecule is dominated by the reactivity of the boronic acid group, primarily in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

Arylboronic acids are indispensable reagents in the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.[4] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[5] In this reaction, this compound can be coupled with various organic halides (Ar-X) or triflates (Ar-OTf) to create complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[4][6]

The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a base (e.g., K₂CO₃, Cs₂CO₃, KOH), and a suitable solvent system.[7][8] The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[5]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_halide Ar-Pd(II)-X L₂ oxidative_addition->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation aryl_pd_aryl Ar-Pd(II)-Ar' L₂ transmetalation->aryl_pd_aryl reductive_elimination Reductive Elimination aryl_pd_aryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronate Ar'-B(OR)₃⁻ boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Role in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry.[6] Their unique ability to form reversible covalent bonds with diols allows them to target the active sites of enzymes or interact with carbohydrates.[6][9] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), exemplifies this by inhibiting the proteasome.[6]

The title compound, this compound, serves as a fragment or building block in drug design for several reasons:

  • Vectorial Projection: The para-substitution pattern provides a well-defined linear geometry for extending a molecule toward a target binding pocket.

  • Pharmacokinetic Modulation: The 4-methylpiperidine amide moiety is a common feature in modern pharmaceuticals. It can enhance solubility, reduce metabolic liability, and improve cell permeability compared to simpler analogs.

  • Prodrug Strategies: The boronic acid can be temporarily masked as a boronate ester (e.g., with pinacol), which can improve stability and be cleaved in vivo to release the active boronic acid. This is also a common strategy for creating pH-responsive drug delivery systems, where the boronate ester bond is designed to be labile under the acidic conditions of a tumor microenvironment.[10]

Interaction with Biological Diols

Caption: Reversible interaction of a boronic acid with a diol.

Handling, Storage, and Safety

As with all laboratory chemicals, this compound should be handled with appropriate care. Safety data sheets for analogous compounds provide guidance on its safe use.[2][11]

  • Hazard Identification: This compound is typically classified with GHS hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][11]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is required.[12] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

    • Inhalation: Move the person to fresh air.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[13]

Conclusion

This compound is a highly versatile and valuable chemical entity. Its primary application as a coupling partner in the Suzuki-Miyaura reaction allows for the efficient synthesis of complex molecular architectures. Furthermore, its structural features make it an attractive building block for the design of novel therapeutics, leveraging the unique chemistry of the boronic acid functional group. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid (CAS: 850568-21-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. Phenylboronic acids, in particular, have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid, a compound distinguished by its unique structural features that offer significant potential in drug design. By combining a reactive boronic acid moiety with a 4-methylpiperidine-1-carbonyl group, this molecule presents a valuable scaffold for introducing desirable physicochemical and pharmacokinetic properties into drug candidates. This document, intended for researchers and drug development professionals, will delve into the synthesis, characterization, and applications of this compound, providing a foundation for its effective utilization in the pursuit of innovative medicines.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug discovery. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 850568-21-7[1]
Molecular Formula C₁₃H₁₈BNO₃[1]
Molecular Weight 247.1 g/mol [1]
Appearance White powder[1]
Melting Point 134-137 °C[1]
Boiling Point (Predicted) 454.9 ± 47.0 °C[1]
Density (Predicted) 1.19 ± 0.1 g/cm³[1]
pKa (Predicted) 8.33 ± 0.16[1]
Storage Temperature 2-8°C[1]

Synthesis of this compound

The synthesis of aryl boronic acids can be achieved through several established methods. A common and effective strategy involves the borylation of an aryl halide. For this compound, a two-step approach is proposed, starting from the commercially available 4-bromobenzoic acid.

Proposed Synthesis Workflow

The synthesis can be logically divided into two main stages: the amidation of 4-bromobenzoic acid with 4-methylpiperidine, followed by a palladium-catalyzed borylation of the resulting aryl bromide.

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 4-Bromobenzoic Acid C (4-Bromophenyl)(4-methylpiperidin-1-yl)methanone A->C Coupling Agent (e.g., HATU, EDCI) B 4-Methylpiperidine B->C E This compound pinacol ester C->E Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) D Bis(pinacolato)diboron (B₂pin₂) D->E F This compound E->F Acidic or Basic Hydrolysis

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of (4-Bromophenyl)(4-methylpiperidin-1-yl)methanone

  • To a solution of 4-bromobenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) or EDCI (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add 4-methylpiperidine (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (4-bromophenyl)(4-methylpiperidin-1-yl)methanone.

Step 2: Synthesis of this compound pinacol ester

  • In a flask, combine (4-bromophenyl)(4-methylpiperidin-1-yl)methanone (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent, such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the pinacol ester.

Step 3: Hydrolysis to this compound

  • Dissolve the pinacol ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or acetone) and an aqueous acid (e.g., 1 M HCl) or a base (e.g., 1 M NaOH).

  • Stir the mixture at room temperature for 2-4 hours. The hydrolysis of phenylboronic pinacol esters can be influenced by the pH and substituents on the aromatic ring.[2]

  • Neutralize the reaction mixture carefully.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to obtain the final product, which can be further purified by recrystallization if necessary.

Applications in Suzuki-Miyaura Coupling and Drug Discovery

The primary utility of this compound lies in its application as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronate [R²B(OH)₃]⁻ Boronate->Transmetalation ArX R¹-X ArX->OxAdd Base Base

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling Reaction:

  • In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture with vigorous stirring for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Role as a Key Building Block in Medicinal Chemistry

The 4-methylpiperidine moiety is a prevalent structural motif in many biologically active compounds and approved drugs. Its incorporation can favorably influence a molecule's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability. The amide linkage provides a rigid and stable connection to the phenylboronic acid core.

SAR_Concept Core Core Scaffold (e.g., Heterocycle) Coupling Suzuki-Miyaura Coupling Core->Coupling BoronicAcid This compound BoronicAcid->Coupling Derivative Target Molecule Coupling->Derivative SAR SAR Exploration Derivative->SAR

Caption: Conceptual workflow for SAR exploration using the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are typically employed:

TechniqueExpected Observations
¹H NMR Aromatic protons in the 7-8 ppm region, piperidine and methyl protons in the 1-4 ppm region.
¹³C NMR Carbonyl carbon around 170 ppm, aromatic carbons in the 120-140 ppm range, and aliphatic carbons of the piperidine ring.
FT-IR Characteristic peaks for B-O-H stretching (broad, ~3300 cm⁻¹), C=O stretching (~1630 cm⁻¹), and aromatic C-H stretching.
Mass Spec (ESI) [M+H]⁺ ion at m/z 248.1.

Analytical Workflow:

Analytical_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Sample->Purity Data Structural Confirmation & Purity Determination NMR->Data MS->Data IR->Data Purity->Data

Caption: A typical workflow for the analytical characterization of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on the Safety Data Sheet provided by Fluorochem.[4]

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Handling and Storage:

  • Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.[1]

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and organic synthesis. Its unique combination of a reactive boronic acid handle and a pharmaceutically relevant 4-methylpiperidine-1-carbonyl moiety makes it an attractive starting material for the synthesis of complex molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its key applications in Suzuki-Miyaura coupling, and essential safety information. As the demand for novel therapeutics with optimized pharmacokinetic profiles continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

An In-Depth Technical Guide to 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, provide a detailed synthetic protocol, discuss its characterization, and explore its primary application in palladium-catalyzed cross-coupling reactions, all while emphasizing the underlying principles and practical considerations for its effective use in a research and development setting.

Core Molecular Attributes

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a 4-methylpiperidine-1-carbonyl substituent. This unique combination of a reactive boronic acid group and a solubilizing, structurally significant amide-linked heterocycle makes it a valuable reagent in the synthesis of complex organic molecules.

PropertyValueSource
Molecular Weight 247.1 g/mol [1]
Molecular Formula C13H18BNO3[1]
CAS Number 850568-21-7[1]
Predicted Boiling Point 454.9±47.0 °C
Predicted Density 1.19±0.1 g/cm3
Predicted pKa 8.33±0.16

Synthesis and Mechanism

Proposed Synthetic Pathway

The logical synthetic route involves a two-step process starting from a suitable halogenated precursor:

  • Amide Formation: Coupling of 4-bromobenzoyl chloride with 4-methylpiperidine to form the key intermediate, (4-bromophenyl)(4-methylpiperidin-1-yl)methanone.

  • Borylation: Conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

Synthetic_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Borylation 4-bromobenzoyl_chloride 4-bromobenzoyl chloride Intermediate (4-bromophenyl)(4-methylpiperidin-1-yl)methanone 4-bromobenzoyl_chloride->Intermediate Base (e.g., Et3N) DCM 4-methylpiperidine 4-methylpiperidine 4-methylpiperidine->Intermediate Intermediate_2 (4-bromophenyl)(4-methylpiperidin-1-yl)methanone Final_Product This compound Intermediate_2->Final_Product 1. n-BuLi, THF, -78°C 2. B(O-iPr)3 3. H3O+

A plausible two-step synthesis of the target molecule.
Detailed Experimental Protocol (Prophetic)

Materials:

  • (4-bromophenyl)(4-methylpiperidin-1-yl)methanone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (4-bromophenyl)(4-methylpiperidin-1-yl)methanone (1.0 eq) and dissolve in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. This step is critical for the lithium-halogen exchange to form the reactive aryllithium species.

  • Borylation: To the cold solution, add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The borate ester acts as an electrophile, trapping the aryllithium intermediate to form a boronate ester complex.

  • Hydrolysis and Workup: Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2). Stir vigorously for 1 hour to hydrolyze the boronate ester to the desired boronic acid. Neutralize the mixture with a saturated NaHCO3 solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Characterization and Analytical Profile

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecule:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons (typically in the 7-8 ppm region), the protons of the 4-methylpiperidine ring, and a broad singlet for the B(OH)2 protons.

    • ¹³C NMR: Will display distinct resonances for the carbonyl carbon, the aromatic carbons (including the carbon attached to boron), and the aliphatic carbons of the piperidine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the B-O-H stretch of the boronic acid and the C=O stretch of the amide.

While a specific, published spectrum for this compound is elusive, the ¹H NMR spectrum of the closely related 4-(4-methyl-1-piperazinyl)phenylboronic acid shows aromatic protons between 6.69-7.59 ppm and aliphatic protons between 2.32-3.21 ppm, which provides a useful reference point[2].

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds which are common motifs in pharmaceuticals[3][4].

The Suzuki-Miyaura Catalytic Cycle

The reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.

Suzuki_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArylPdX Ar-Pd(II)-X L2 OxAdd->ArylPdX Ar-X Transmetal Transmetalation ArylPdX->Transmetal ArylPdAr Ar-Pd(II)-Ar' L2 Transmetal->ArylPdAr Ar'-B(OR)2 Base RedElim Reductive Elimination ArylPdAr->RedElim RedElim->Pd0 Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura reaction.

Causality in the process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid (Ar'-B(OH)2), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The 4-(4-Methylpiperidine-1-carbonyl)phenyl moiety provides a specific structural element that can be incorporated into a larger target molecule, with the piperidine group often used to improve solubility, modulate lipophilicity, or interact with biological targets.

Stability, Storage, and Handling

Arylboronic acids are susceptible to decomposition, primarily through protodeboronation (loss of the boronic acid group) and oxidation. Proper handling and storage are crucial for maintaining the integrity and reactivity of the reagent.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

  • Handling: Avoid prolonged exposure to atmospheric conditions. For reactions requiring high purity, it is advisable to use the reagent as received from a reputable supplier or to re-purify it before use. In some cases, conversion to a more stable boronate ester (e.g., a pinacol or MIDA ester) can be a useful strategy for long-term storage and for slow-release applications in cross-coupling reactions.

Conclusion

This compound is a versatile and valuable reagent for medicinal chemists and drug development professionals. Its well-defined structure and reactivity in the Suzuki-Miyaura coupling reaction make it an important tool for the synthesis of novel chemical entities. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for its successful application in the laboratory.

References

An In-Depth Technical Guide to the Synthesis of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid, a key building block in contemporary medicinal chemistry. The document details the strategic approach to its synthesis, focusing on the prevalent and efficient amide coupling methodology. A thorough, step-by-step experimental protocol is presented, alongside a discussion of the underlying chemical principles, safety considerations for the reagents involved, and methods for purification and characterization of the final product. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex molecules for drug discovery and development.

Introduction: Significance and Applications

This compound is a bifunctional organic compound of significant interest in the pharmaceutical industry. Its structure incorporates a phenylboronic acid moiety, a versatile functional group widely employed in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reactivity makes it an invaluable tool for the construction of complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl compounds that are common motifs in pharmacologically active molecules.

The 4-methylpiperidine amide portion of the molecule imparts specific physicochemical properties, such as solubility and lipophilicity, and can engage in crucial hydrogen bonding interactions with biological targets. This tailored substitution pattern makes the title compound a valuable intermediate in the synthesis of targeted therapeutics, including but not limited to enzyme inhibitors and receptor modulators. The ability to readily couple this fragment to other molecular scaffolds allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and convergent approach to the synthesis of this compound involves the formation of the amide bond as the key strategic step. This disconnection leads to two readily available starting materials: 4-carboxyphenylboronic acid and 4-methylpiperidine.

G Target This compound SM1 4-Carboxyphenylboronic Acid Target->SM1 Amide Disconnection SM2 4-Methylpiperidine Target->SM2 Amide Disconnection

Figure 1: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials. The central challenge lies in the efficient and selective formation of the amide bond without promoting side reactions, such as the self-condensation of the boronic acid moiety to form boroxines.

Reagent Overview and Safety Considerations

A thorough understanding of the properties and hazards of the starting materials is paramount for the safe and successful execution of this synthesis.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties & Safety Information
4-Carboxyphenylboronic acid 14047-29-1C₇H₇BO₄165.94White to off-white solid. May cause eye, skin, and respiratory tract irritation. Store in a cool, dry place.
4-Methylpiperidine 626-58-4C₆H₁₃N99.17Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[1][2][3] Use in a well-ventilated fume hood away from ignition sources.[1][2][3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2]
EDC·HCl 25952-53-8C₈H₁₈ClN₃191.70Water-soluble carbodiimide. Skin and eye irritant. Store under inert gas.
HOBt 2592-95-2C₆H₅N₃O135.12Potential explosion hazard when dry. Typically handled as a hydrate. Irritant.
Triethylamine (TEA) 121-44-8C₆H₁₅N101.19Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. Use with adequate ventilation.
Dichloromethane (DCM) 75-09-2CH₂Cl₂84.93Volatile solvent. Suspected of causing cancer. Use in a fume hood with appropriate PPE.
Ethyl Acetate (EtOAc) 141-78-6C₄H₈O₂88.11Highly flammable liquid and vapor. Causes serious eye irritation.
Hexanes 110-54-3C₆H₁₄86.18Highly flammable liquid and vapor. May be fatal if swallowed and enters airways.

Detailed Experimental Protocol

This protocol is based on standard amide coupling procedures and should be adapted and optimized by the researcher as necessary.

G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Work-up and Purification A 1. Dissolve 4-carboxyphenylboronic acid in anhydrous DCM. B 2. Add 4-methylpiperidine and triethylamine. A->B C 3. Cool the mixture to 0 °C. B->C D 4. Add HOBt and EDC·HCl. C->D E 5. Allow to warm to room temperature and stir overnight. D->E F 6. Wash with dilute HCl, saturated NaHCO₃, and brine. E->F G 7. Dry over anhydrous Na₂SO₄ and concentrate. F->G H 8. Purify by column chromatography. G->H

Figure 2: Experimental workflow for the synthesis.

Materials:

  • 4-Carboxyphenylboronic acid (1.0 eq)

  • 4-Methylpiperidine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-carboxyphenylboronic acid (1.0 eq) and anhydrous dichloromethane. Stir the suspension until the solid is partially dissolved.

  • Addition of Amine and Base: Add 4-methylpiperidine (1.1 eq) to the suspension, followed by the dropwise addition of triethylamine (2.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Coupling Reagent Addition: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the cooled mixture, followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Mechanism of Amide Coupling

The amide bond formation is facilitated by the coupling reagents EDC·HCl and HOBt. The mechanism proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid group of 4-carboxyphenylboronic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: This intermediate is susceptible to nucleophilic attack by HOBt, forming an active HOBt ester. This step is crucial as it minimizes the risk of side reactions and racemization (if chiral centers were present).

  • Nucleophilic Acyl Substitution: The amine (4-methylpiperidine) then acts as a nucleophile, attacking the carbonyl carbon of the HOBt ester.

  • Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the stable amide bond, yielding the desired product.

G RCOOH 4-Carboxyphenylboronic Acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt_Ester Active HOBt Ester Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Product Amide Product HOBt_Ester->Product + Amine Amine 4-Methylpiperidine Amine->Product

Figure 3: Simplified mechanism of EDC/HOBt mediated amide coupling.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons of the phenyl ring, the protons of the 4-methylpiperidine ring, and the methyl group. The boronic acid protons may appear as a broad singlet.

    • ¹³C NMR will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight of the compound, confirming the expected mass-to-charge ratio for the molecular ion.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to assess the purity of the final product.

Conclusion

The synthesis of this compound is a straightforward yet crucial process for the generation of a versatile building block in drug discovery. The amide coupling of 4-carboxyphenylboronic acid and 4-methylpiperidine, facilitated by standard coupling reagents, provides an efficient and reliable route to this compound. Careful attention to reagent quality, reaction conditions, and purification techniques is essential for obtaining a high-purity product suitable for further synthetic transformations. This guide provides a solid foundation for researchers to successfully synthesize and utilize this important chemical entity in their research endeavors.

References

An In-depth Technical Guide to the Solubility of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid, a key building block in contemporary drug discovery. Recognizing the critical role of solubility in determining the developability and efficacy of pharmaceutical candidates, this document synthesizes theoretical predictions with actionable experimental protocols. We delve into the core physicochemical properties of the title compound, offering a structured approach to its solubility assessment in various solvent systems. This guide is designed to equip researchers with the necessary framework to understand, measure, and modulate the solubility of this important chemical entity, thereby accelerating preclinical development timelines.

Introduction: The Criticality of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogenous system, profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, insufficient solubility can lead to low bioavailability, rendering an otherwise potent compound therapeutically ineffective.

This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of complex molecules targeting a range of therapeutic areas. Its structure, incorporating a phenylboronic acid moiety, an amide linkage, and a substituted piperidine ring, presents a unique combination of functionalities that govern its solubility behavior. A thorough understanding of its solubility is therefore not merely an academic exercise but a prerequisite for its effective utilization in drug discovery programs.

This guide provides a multi-faceted approach to understanding and characterizing the solubility of this compound. We will explore its fundamental physicochemical properties, outline detailed protocols for both kinetic and thermodynamic solubility determination, and discuss the critical aspect of its stability in solution, particularly the propensity of boronic acids to form cyclic anhydrides known as boroxines.

Core Physicochemical Properties: A Predictive Analysis

A foundational understanding of a compound's intrinsic properties is essential for predicting its solubility. For this compound, we can collate predicted and known values for key parameters that influence its dissolution.

PropertyPredicted/Reported ValueSignificance for Solubility
Molecular Formula C₁₃H₁₈BNO₃Provides the elemental composition.
Molecular Weight 247.1 g/mol Influences diffusion and dissolution rates.
Melting Point 134-137 °C[1]Higher melting points can correlate with lower solubility due to stronger crystal lattice energy.
pKa (acidic) 8.33 (Predicted)[1]The boronic acid moiety is weakly acidic. At pH values above the pKa, the compound will be ionized, which generally increases aqueous solubility.
pKa (basic) ~11.2 (Estimated for the piperidine nitrogen)The piperidine nitrogen is basic. At pH values below this pKa, the compound will be protonated, forming a cationic species with enhanced aqueous solubility.
logP ~0.24 (Calculated for the meta-isomer)[2]This value suggests a relatively balanced hydrophilic-lipophilic character. A low logP generally indicates better aqueous solubility.

The presence of both an acidic (boronic acid) and a basic (piperidine) functional group makes this compound an amphoteric compound. Its solubility in aqueous media is therefore expected to be highly pH-dependent, exhibiting a classic "U-shaped" solubility-pH profile with minimum solubility around its isoelectric point.

The Boroxine Conundrum: A Critical Stability Consideration

A unique aspect of boronic acid chemistry is their propensity to undergo reversible dehydration to form cyclic trimers known as boroxines.[3][4] This equilibrium is influenced by factors such as concentration, temperature, and the presence of water.

G cluster_0 Equilibrium in Solution B 3 x this compound A Boroxine Trimer B->A + Heat - 3 H₂O A->B + 3 H₂O

Caption: Reversible dehydration of the boronic acid to its boroxine trimer.

The formation of boroxines can complicate solubility measurements as it introduces a new, often less soluble, species into the system. It is therefore crucial to be mindful of this equilibrium during experimental work and to employ analytical techniques that can distinguish between the monomeric acid and the boroxine trimer. For instance, NMR spectroscopy can be a powerful tool to monitor the presence of both species in solution.[5]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain reliable solubility data, it is essential to employ well-defined experimental protocols. We present methodologies for both kinetic and thermodynamic solubility assays, which provide complementary information for drug development.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method often used in early drug discovery to rank compounds. It measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous buffer.

G A Prepare 10 mM stock solution in DMSO B Serially dilute stock in DMSO A->B C Add diluted stock to aqueous buffer (e.g., PBS, pH 7.4) B->C D Incubate and shake for 2 hours at 25°C C->D E Measure turbidity (nephelometry) or analyze supernatant D->E F Determine kinetic solubility E->F

Caption: Workflow for the kinetic solubility assay.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (approximately 25°C) for 2 hours.

  • Analysis:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

    • HPLC-UV/LC-MS: Alternatively, centrifuge the plate to pellet any precipitate. Carefully remove the supernatant and analyze the concentration of the dissolved compound by a validated HPLC-UV or LC-MS method.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility determination. This method involves equilibrating an excess of the solid compound with the solvent over an extended period.

G A Add excess solid compound to solvent B Equilibrate with shaking for 24-48 hours at 25°C A->B C Separate solid from supernatant (filtration or centrifugation) B->C D Analyze supernatant concentration (HPLC-UV/LC-MS) C->D E Determine thermodynamic solubility D->E

Caption: Workflow for the thermodynamic solubility assay.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS.

Recommended Solvents for Screening:

Solvent ClassRepresentative SolventsExpected Solubility Trend
Aqueous Buffers pH 4.0, pH 7.4, pH 9.0pH-dependent, with higher solubility at low and high pH.
Polar Protic Water, Methanol, EthanolModerate to good solubility expected due to hydrogen bonding potential.
Polar Aprotic Acetonitrile, DMSO, DMFGood solubility anticipated due to the ability to solvate the polar functional groups.
Non-polar Hexane, ToluenePoor solubility expected due to the polar nature of the molecule.
Analytical Quantification

A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique.

HPLC-UV Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (likely in the range of 230-280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. By integrating predictive analysis of its physicochemical properties with detailed, actionable protocols for kinetic and thermodynamic solubility assays, researchers are better equipped to navigate the challenges associated with this important building block.

The amphoteric nature of the molecule, coupled with the potential for boroxine formation, underscores the importance of a careful and systematic approach to solubility assessment. The experimental data generated using the methodologies outlined herein will be invaluable for guiding formulation development, interpreting biological data, and ultimately, accelerating the progression of promising drug candidates.

Future work should focus on generating a comprehensive experimental dataset for the solubility of this compound in a wider range of pharmaceutically relevant solvents and biorelevant media (e.g., simulated gastric and intestinal fluids). Furthermore, a detailed investigation into the kinetics and thermodynamics of boroxine formation under various conditions would provide deeper insights into its solution-state behavior.

References

The Stability Challenge of Phenylboronic Acid Derivatives in Solution: A Senior Application Scientist’s Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylboronic acids are indispensable reagents in modern chemistry, serving as cornerstones of carbon-carbon bond formation in Suzuki-Miyaura cross-coupling and as versatile pharmacophores in drug development.[1][2][3] Their utility, however, is frequently undermined by their inherent instability in solution, a critical challenge for process chemists and formulation scientists.[4][5][6] This guide provides an in-depth analysis of the degradation pathways governing phenylboronic acid stability, offers field-proven strategies for mitigation, and details the analytical methodologies required for robust stability assessment. By understanding the causality behind their decomposition, researchers can design more resilient synthetic routes and develop stable, effective formulations.

The Core of Instability: Understanding the Degradation Pathways

The stability of a phenylboronic acid derivative in solution is primarily dictated by two competing degradation pathways: oxidative deboronation and dehydration to form boroxines. The prevalence of each pathway is highly dependent on the specific solution environment.

Oxidative Degradation: The Unwanted Conversion to Phenols

A significant vulnerability of boronic acids is their susceptibility to oxidative cleavage of the carbon-boron bond, yielding a corresponding phenol and boric acid.[7][8] This process is particularly problematic in biological and pharmaceutical contexts where reactive oxygen species (ROS) are present.[5][9]

Mechanism: The reaction is initiated by the nucleophilic attack of an oxidant (e.g., hydrogen peroxide) on the vacant p-orbital of the sp²-hybridized boron atom.[7][10] This is followed by a rate-limiting 1,2-migration of the phenyl group from the boron to the oxygen atom, leading to a labile borate ester that is rapidly hydrolyzed.[7][9] At physiological pH, the oxidation rate of phenylboronic acids can be comparable to that of thiols, highlighting their significant instability in biological systems.[7][11]

Key Influencing Factors:

  • pH: The equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate shifts with pH.[1][12] This balance is critical, as the electronic state of the boron atom influences its susceptibility to oxidation.

  • Electron Density: The rate of the 1,2-shift can be modulated by altering the electron density on the boron atom. Intramolecular coordination that reduces boron's electron density can dramatically slow this step and enhance stability.[7][11]

Caption: Oxidative degradation pathway of phenylboronic acid.

Boroxine Formation: The Reversible Dehydration Equilibrium

In non-aqueous or concentrated solutions, phenylboronic acids readily undergo intermolecular dehydration. Three molecules condense to form a stable, six-membered cyclic anhydride known as a boroxine.[13][14][15]

Mechanism & Thermodynamics: This is an entropically driven, reversible process where three molecules of water are eliminated.[13][15] The equilibrium can be easily shifted. The addition of water will hydrolyze the boroxine back to the corresponding boronic acid, while heating or the use of a dehydrating agent will favor boroxine formation.[13][15][16]

Key Influencing Factors:

  • Water Content: The presence of water is the single most critical factor; its removal drives the equilibrium toward the boroxine.[13][17]

  • Solvent: The hydrogen-bond accepting properties of the solvent significantly affect the equilibrium position.[17]

  • Substituents: Electron-donating groups on the phenyl ring have been shown to favor the formation of the boroxine structure.[13]

Caption: The reversible equilibrium between boronic acid and boroxine.

Proven Strategies for Enhancing Stability

Mitigating the inherent instability of phenylboronic acid derivatives requires a multi-faceted approach, combining structural modification with careful control of the solution environment.

Structural Modification via Protecting Groups

The most robust strategy for stabilization is the conversion of the boronic acid to a more stable derivative, most commonly a boronate ester or trifluoroborate salt. This approach not only improves shelf-life but also allows the boronic acid functionality to be carried through multiple synthetic steps.[4]

Protecting GroupStructure ClassKey Features & CausalityTypical Deprotection
Pinacol (Bpin) Cyclic Boronate EsterMost common protecting group. The bulky pinacol group provides steric shielding, increasing stability for purification, but is still reversible and prone to hydrolysis.[18][19][20]Acidic or basic hydrolysis. Often used directly in cross-coupling.[18]
Epin Sterically Hindered Ester3,4-diethyl-hexane-3,4-diol ester. Enhanced steric bulk provides superior stability on silica gel and under alkaline conditions compared to Bpin, leading to higher yields.[20][21]More difficult to hydrolyze than Bpin; often requires harsher conditions.
MIDA Tricyclic BoronateN-methyliminodiacetic acid ester. Forms a stable, tricyclic structure that deactivates the boron towards cross-coupling. Ideal for iterative synthesis where slow release of the active boronic acid is desired.[4][22][23]Mild basic hydrolysis (e.g., aq. NaHCO₃).[4]
Trifluoroborate Anionic Borate SaltFormed with KHF₂. Exceptionally stable, crystalline solids. The high electronegativity of fluorine renders the boron center unreactive until the protecting group is removed.[4][23]Acidic hydrolysis (e.g., SiO₂) to release the boronic acid.[4]
Boralactone Intramolecular EsterIntramolecular coordination with a pendant carboxyl group "pulls" electron density from the boron, dramatically slowing the rate-limiting step of oxidation. Offers up to 10,000-fold increase in oxidative stability.[5][7][9][11]The boronic acid functionality is inherent to the stable ring structure.
Formulation and Environmental Control

For applications where the free boronic acid is required, controlling the solution environment is paramount.

  • pH Optimization: The stability of boronic acids is highly pH-dependent.[24][25] Forced degradation studies across a range of pH values are essential to identify the pH of maximum stability for a given derivative.[26]

  • Solvent Selection: To prevent hydrolysis and protodeboronation, dissolving samples in anhydrous, aprotic solvents like acetonitrile or THF is a validated strategy, particularly for analytical purposes.[27]

  • Use of Antioxidants: For pharmaceutical formulations, the inclusion of antioxidants can effectively inhibit oxidative degradation by scavenging free radicals.[28][29] Synergistic mixtures of antioxidants can often provide enhanced protection.[30]

  • Inert Atmosphere: Storing and handling boronic acid solutions under an inert atmosphere (e.g., nitrogen or argon) is a fundamental and effective technique to prevent degradation from atmospheric oxygen.[6]

Stabilization_Strategy_Workflow start Need to Stabilize Phenylboronic Acid q1 Is the free boronic acid required for the next step? start->q1 protect Use a Protecting Group (e.g., Bpin, MIDA, Trifluoroborate) q1->protect No q2 Is oxidative degradation the primary concern? q1->q2 Yes end Stable Solution Achieved protect->end formulate Optimize Formulation: - Control pH - Use Aprotic Solvent - Store under Inert Gas q2->formulate No (e.g., for reaction) antioxidant Add Antioxidants to Scavenge Radicals q2->antioxidant Yes (e.g., in formulation) formulate->end antioxidant->formulate

Caption: Decision workflow for selecting a stabilization strategy.

Analytical Control: Monitoring Stability with Precision

A robust, stability-indicating analytical method is the cornerstone of any study on boronic acid degradation. The goal is to develop a method that can accurately separate and quantify the intact parent compound from all potential degradation products.[31]

Analytical TechniqueApplication in Stability StudiesCausality & Experimental Insight
HPLC (UV Detection) Primary quantitative method. Separates the parent drug from degradation products like phenols and boroxines. Essential for determining shelf-life and reaction kinetics.[26][27]Protocol Design: Use a column with low silanol activity to minimize on-column hydrolysis.[26] Prepare samples in aprotic diluents (e.g., acetonitrile) to prevent degradation prior to injection. The mobile phase pH must be carefully controlled.[26][27]
¹H NMR Spectroscopy Qualitative & Semi-Quantitative. Excellent for monitoring the boronic acid-boroxine equilibrium in solution, as the aromatic proton signals for each species are distinct.[13]Self-Validating System: The integration of the distinct signal sets allows for a direct ratio measurement of the two species in equilibrium under specific solvent and temperature conditions.
¹¹B NMR Spectroscopy Mechanistic Investigation. Directly probes the boron nucleus, providing unambiguous identification of its hybridization state (trigonal acid/ester vs. tetrahedral boronate), which is crucial for pH-dependent stability studies.[12][32]Expert Insight: This technique is invaluable for understanding how pH shifts the equilibrium and, consequently, the reactivity and stability of the molecule.
LC-MS Degradant Identification. Used to determine the mass of unknown peaks observed in HPLC chromatograms, confirming the identity of degradation products by matching their mass to expected pathways (e.g., phenol formation).[33]Workflow: When a new peak appears during a stability study, an LC-MS analysis is performed on the stressed sample to elucidate the structure of the degradant, thereby confirming the degradation pathway.
Experimental Protocol: Developing a Stability-Indicating HPLC Method
  • Initial Screening: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). Screen mobile phases consisting of acetonitrile and water/buffer (e.g., phosphate or acetate) at a pH range relevant to the compound's intended use (e.g., pH 3 to 8).

  • Forced Degradation: Subject the phenylboronic acid derivative to stress conditions (acidic/basic hydrolysis, oxidation with H₂O₂, heat, and light) to intentionally generate degradation products.[31] This is a critical step to ensure the method is truly "stability-indicating."

  • Method Optimization: Inject the stressed samples. Adjust the gradient, mobile phase pH, and organic modifier to achieve baseline separation between the parent peak and all degradant peaks. A peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is not co-eluting with any degradants.

  • Validation: Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for purpose.

Conclusion and Outlook

The solution-state stability of phenylboronic acid derivatives is a complex interplay of oxidative and hydrolytic degradation pathways. However, these challenges are not insurmountable. Through the rational application of protecting groups, particularly next-generation systems like MIDA esters and intramolecular boralactones, chemists can design highly stable and versatile intermediates. Furthermore, by controlling key formulation parameters such as pH, solvent, and exposure to oxygen, the integrity of the free boronic acid can be preserved. The successful development and application of these valuable compounds ultimately depend on a foundation of rigorous analytical science, using stability-indicating methods to guide synthesis, formulation, and storage.

References

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Methylpiperidine-1-carbonyl)phenylboronic Acid: Sourcing, Quality Control, and Application in Modern Drug Discovery

Executive Summary

This compound is a specialized chemical intermediate of significant interest to the pharmaceutical and biotechnology sectors. As a bifunctional molecule, it incorporates a reactive boronic acid moiety, ideal for palladium-catalyzed cross-coupling reactions, and a bespoke amide-linked piperidine scaffold, offering a vector for molecular diversity and tailored physicochemical properties. This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this valuable building block. We will delve into its molecular characteristics, criteria for sourcing high-quality material, robust protocols for quality control, and its strategic application in the synthesis of novel chemical entities. The narrative emphasizes the causality behind methodological choices, ensuring a deep, practical understanding of its use in a research and development setting.

Part 1: Molecular Profile and Physicochemical Properties

Chemical Structure and Identifiers

This compound is an arylboronic acid derivative. The boronic acid group at the 4-position of the phenyl ring makes it a prime substrate for Suzuki-Miyaura coupling, while the N-acyl piperidine substituent provides a modular handle for influencing properties such as solubility, lipophilicity, and metabolic stability in derivative compounds.

PropertyValue
CAS Number 850568-21-7[1][2]
Molecular Formula C₁₃H₁₈BNO₃
Molecular Weight 247.10 g/mol [3]
Appearance White to off-white powder[2]
Common Synonyms (4-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid
Structural Diagram

The chemical structure features a central phenyl ring functionalized with a boronic acid group and an amide-linked 4-methylpiperidine ring.

Caption: Structure of this compound.

Part 2: Sourcing and Supplier Evaluation

The quality of starting materials is a cornerstone of successful and reproducible drug discovery. Inconsistent purity or the presence of uncharacterized impurities can compromise experimental results, leading to false negatives or artifacts. For a key building block like this compound, rigorous supplier evaluation is essential.

Commercial Availability: A Comparative Overview

Several chemical suppliers offer this reagent. The table below summarizes a selection of vendors, highlighting key details for procurement.

SupplierCAS NumberPurity/NotesAvailability
BLDpharm850568-21-7Not specifiedInquire[1]
Zhejiang Jiuzhou Chem Co.850568-21-799%Bulk capacity available[2]
AOBChem USA850568-21-7Not specified500mg, 1g, 5g, 10g[4]

Note: This list is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own market analysis.

Key Criteria for Supplier Selection
  • Purity Specification and Documentation: A reputable supplier will provide a detailed Certificate of Analysis (CoA) with every batch. This document should specify the purity as determined by quantitative methods (e.g., qNMR, HPLC) and include spectral data (¹H NMR, LC-MS) for identity confirmation.

  • Batch-to-Batch Consistency: For long-term research programs or scale-up activities, consistency is critical. Inquire about the supplier's quality management system and their ability to guarantee consistent impurity profiles between batches.

  • Impurity Profile: The most significant impurity in arylboronic acids is often the product of protodeboronation (the corresponding arene).[5] The level of this and other process-related impurities should be minimal.

  • Scalability: If future scale-up is anticipated, confirm the supplier's capacity to produce larger quantities (kilogram scale) under cGMP conditions if necessary.[2]

Part 3: Quality Control and Analytical Protocols

Upon receipt, independent verification of the material's identity, purity, and stability is a mandatory step in a regulated or quality-driven research environment. Arylboronic acids are susceptible to degradation, primarily through protodeboronation, which can be accelerated by moisture, pH changes, and residual metal catalysts.[5]

Workflow for Incoming Quality Control

This workflow ensures that the material meets the required standards before being introduced into a synthetic route.

Caption: A standard workflow for the quality control of incoming starting materials.

Protocol 1: Purity and Identity Verification by ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation and can reveal the presence of major impurities. This protocol establishes the material's identity and provides a semi-quantitative purity assessment.

Methodology:

  • Sample Preparation: Accurately weigh ~5 mg of the compound into an NMR tube.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as the acidic -B(OH)₂ protons are readily observed.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Aromatic Region (δ 7.3-8.0 ppm): Expect two sets of doublets characteristic of a 1,4-disubstituted benzene ring.

    • Piperidine Region (δ 1.0-4.0 ppm): A complex series of multiplets corresponding to the piperidine ring protons. The methyl group should appear as a doublet around δ 0.9-1.2 ppm.

    • Boronic Acid Protons (δ ~8.0 ppm in DMSO-d₆): A broad singlet corresponding to the two -OH protons on the boron atom. Its integration relative to the aromatic protons can indicate the presence of anhydride forms.

    • Impurity Check: Look for a singlet around δ 7.4 ppm corresponding to the deboronated impurity, N-(4-methylpiperidin-1-yl)benzamide.

Protocol 2: Quantitative Purity Assessment by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, capable of separating the main compound from closely related impurities.

Methodology:

  • System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in a 1:1 mixture of Acetonitrile:Water at a concentration of ~0.5 mg/mL.

  • Analysis: Inject 5-10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area. The retention time of the deboronated impurity will typically be longer (more hydrophobic) than the parent boronic acid.

Part 4: Applications in Drug Discovery & Medicinal Chemistry

The primary value of this compound lies in its utility as a versatile building block for constructing complex molecules, particularly in the context of library synthesis for lead discovery.

Core Utility: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in pharmaceutical synthesis.[6] Arylboronic acids are key substrates in this reaction, coupling with aryl or heteroaryl halides or triflates under palladium catalysis.

Rationale for Use: This specific building block allows for the direct installation of the 4-(4-Methylpiperidine-1-carbonyl)phenyl moiety onto a core scaffold. This is strategically advantageous because:

  • Vectorial Diversity: The piperidine ring can be further functionalized or varied to explore structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The N-acyl piperidine group can improve solubility and modulate lipophilicity (LogP) compared to a simple phenyl group, which is crucial for optimizing drug-like properties.

  • Metabolic Stability: The amide bond is generally more stable to metabolic degradation than an ester, and the piperidine ring can be modified to block sites of metabolism.

The Suzuki Coupling Reaction Pathway

The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X      Ln Pd0->ArPdX OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'      Ln ArPdX->ArPdAr Transmetal Transmetalation ArPdAr->Pd0 RedElim Reductive Elimination ArAr Ar-Ar' (Product) RedElim->ArAr ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 5: Safety, Handling, and Storage

  • Hazard Identification:

    • May cause skin, eye, and respiratory irritation.[8]

    • Harmful if swallowed, inhaled, or absorbed through the skin.[7]

  • Recommended Handling and Personal Protective Equipment (PPE):

    • Always handle in a certified chemical fume hood to avoid inhalation of dust.[9]

    • Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

    • Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats, enclosed balance).

  • Storage:

    • Store in a tightly sealed container to protect from moisture and air.[7]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

References

The Piperidine Moiety in Boronic Acid Compounds: A Technical Guide to Enhancing Drug-like Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acid-containing molecules have emerged as a pivotal class of therapeutics, with several approved drugs and numerous candidates in clinical development.[1] Their success is largely attributed to the unique ability of the boron atom to form reversible covalent bonds with biological targets, offering a distinct mechanism of action.[2] However, parent boronic acids often possess suboptimal physicochemical properties, such as high pKa values and moderate cell permeability, which can limit their therapeutic potential. A key strategy in modern medicinal chemistry to overcome these limitations is the strategic incorporation of a piperidine moiety. This technical guide provides an in-depth analysis of the multifaceted roles of the piperidine ring in modulating the properties of boronic acid compounds. We will explore the fundamental chemical principles, supported by experimental data, that govern how this versatile heterocycle influences pKa, lipophilicity, cell permeability, and target engagement, thereby enhancing overall drug-like characteristics.

Introduction: The Boronic Acid Challenge

Boronic acids, characterized by the R-B(OH)₂ functional group, are Lewis acids that exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[3] At physiological pH, most simple arylboronic acids, with a pKa typically around 9, exist predominantly in the neutral, uncharged state.[4] While this neutrality can aid in passive diffusion across cell membranes, the tetrahedral boronate form is often crucial for strong, specific interactions with target proteins, such as the N-terminal threonine of the proteasome.[5] This creates a conundrum for drug designers: how to lower the pKa to favor the active tetrahedral state at physiological pH without introducing excessive charge that could impede cell permeability. Furthermore, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds is critical for their transformation from potent inhibitors into effective drugs.[6]

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, has proven to be a highly effective structural motif to address these challenges.[7] Its incorporation into boronic acid scaffolds is not merely as a passive linker but as an active modulator of the compound's core physicochemical and biological properties.

The Piperidine Moiety as a Multifunctional Modulator

The strategic placement of a piperidine ring, particularly in a position that allows for intramolecular interaction with the boronic acid group, imparts significant and advantageous changes to the molecule's overall profile.

Fundamental Physicochemical Modulation: The Power of the Intramolecular B-N Bond

The most profound effect of an appropriately positioned piperidine moiety is the dramatic reduction of the boronic acid's pKa. This is achieved through the formation of an intramolecular dative bond between the Lewis basic piperidine nitrogen and the Lewis acidic boron atom.

This interaction stabilizes the tetrahedral geometry of the boron center, which is typically associated with the anionic boronate state. By pre-organizing the boron atom into a more tetrahedral-like state even in its neutral form, the energy barrier to accept a hydroxide ion is significantly lowered, resulting in a more acidic compound. This phenomenon is most pronounced when the piperidine nitrogen is positioned ortho to the boronic acid on an aromatic ring, allowing for the formation of a stable five- or six-membered ring system.

Caption: Intramolecular B-N bond formation stabilizes the tetrahedral boronate state.

This pKa reduction is not trivial. For example, while phenylboronic acid has a pKa of approximately 8.8, the pKa of 2-((dimethylamino)methyl)phenylboronic acid is markedly lower, around 5.3.[6] This shift of over three pKa units means that at a physiological pH of 7.4, a significantly higher population of the boronic acid exists in the active, tetrahedral anionic state, poised for target engagement.

CompoundStructurepKaReference
Phenylboronic Acid~8.8[3]
2-((Dimethylamino)methyl)phenylboronic acid~5.3[6]
Boric Acid9.23[4]
Impact on Lipophilicity and Membrane Permeability

The influence of the piperidine moiety on lipophilicity (LogP) and cell permeability is nuanced. The intramolecular B-N dative bond can "mask" the polarity of both the boronic acid and the amine, effectively creating a more lipophilic, zwitterionic-like neutral species that is more capable of passive diffusion across lipid bilayers.[8][9] This is a crucial advantage, as it allows for the beneficial pKa lowering without the typical trade-off of reduced membrane permeability that would be expected from introducing a basic amine.

Furthermore, the piperidine ring itself serves as a versatile scaffold that can be substituted to fine-tune the overall lipophilicity of the molecule to achieve an optimal balance for permeability and solubility. This strategic modification is a key aspect of structure-activity relationship (SAR) studies in drug development.[7]

Enhancing Biological Activity and ADME Properties

The piperidine moiety often plays a direct role in enhancing biological activity and improving the ADME profile.

  • Scaffold for Target Interaction: The rigid, chair-like conformation of the piperidine ring can act as a rigid scaffold, positioning other essential pharmacophoric elements for optimal interaction with the target protein's binding pocket.[7]

  • Improved Solubility and Reduced Metabolism: The basic nitrogen of the piperidine can be protonated, forming a salt and significantly improving the aqueous solubility of the compound, which is crucial for formulation and administration. Additionally, the piperidine scaffold can be designed to block sites of metabolic vulnerability on the drug molecule, increasing its half-life in the body.[7]

Drug_Design_Workflow Start Lead Boronic Acid (High pKa, Modest Permeability) Incorporate Incorporate Piperidine Moiety (ortho to Boronic Acid) Start->Incorporate BN_Bond Formation of Intramolecular B-N Dative Bond Incorporate->BN_Bond ADME Improved ADME Properties (Solubility, Stability) Incorporate->ADME pKa_Drop Significant pKa Decrease BN_Bond->pKa_Drop Permeability Increased Lipophilicity of Neutral Species BN_Bond->Permeability Optimize SAR-Guided Substitution on Piperidine Ring pKa_Drop->Optimize Permeability->Optimize ADME->Optimize Candidate Optimized Drug Candidate Optimize->Candidate

Caption: Workflow for optimizing boronic acid leads with a piperidine moiety.

Case Study: The Evolution to Ixazomib

The development of proteasome inhibitors for the treatment of multiple myeloma provides a compelling example of this strategy. The first-in-class proteasome inhibitor, bortezomib, is a highly effective drug. However, its peptide backbone is susceptible to rapid in vivo inactivation, and it requires intravenous administration.[5]

The development of ixazomib , the first orally available proteasome inhibitor, highlights the benefits of incorporating structural elements that improve ADME properties. While ixazomib itself does not contain a piperidine ring, its development was part of a broader exploration of boronic acid derivatives with improved drug-like characteristics, a field where piperidine-containing structures are prominent. Ixazomib is a modified peptide boronic acid formulated as a stable citrate ester, which rapidly hydrolyzes to the active boronic acid form under physiological conditions. This prodrug strategy protects the reactive boronic acid and improves oral bioavailability. The principles of stabilizing the boron center and enhancing bioavailability, which are central to the design of ixazomib, are directly addressed by the use of the piperidine moiety in other boronic acid drug candidates.

Experimental Protocols & Methodologies

To empower researchers in this field, we provide foundational, self-validating protocols for the synthesis and characterization of these important compounds.

General Synthesis of a Piperidine-Containing Boronic Acid Pinacol Ester

This protocol describes a general method for synthesizing an N-Boc protected piperidine boronic acid pinacol ester, a common and versatile intermediate.

Methodology:

  • Starting Material: Begin with commercially available N-Boc-4-piperidone.

  • Formation of Vinyl Triflates: React N-Boc-4-piperidone with a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78 °C.

  • Triflation: Add a triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), to the enolate solution and allow the reaction to warm to room temperature. This forms the corresponding vinyl triflate.

  • Miyaura Borylation: Subject the purified vinyl triflate to a palladium-catalyzed Miyaura borylation reaction. This is typically carried out using a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate), and bis(pinacolato)diboron (B₂pin₂) in a solvent such as dioxane.

  • Heating: Heat the reaction mixture, typically to 80-100 °C, until the reaction is complete as monitored by TLC or LC-MS.

  • Purification: After aqueous workup, purify the crude product by flash column chromatography on silica gel to yield the N-Boc-piperidine-4-boronic acid pinacol ester.[7]

  • Deprotection (Optional): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the free piperidine is desired.

Determination of Boronic Acid pKa via UV-Vis Spectrophotometric Titration

This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as it transitions from its neutral to its anionic boronate form with changing pH.

Methodology:

  • Preparation of Buffers: Prepare a series of buffer solutions of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to pH 12). Use buffers that do not interact with the boronic acid (e.g., phosphate, borate, and acetate buffers). Accurately measure the pH of each buffer solution.

  • Stock Solution: Prepare a concentrated stock solution of the boronic acid compound in a suitable solvent, such as DMSO or methanol (e.g., 10 mM).

  • Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells. Then, add a small, fixed volume of the boronic acid stock solution to each well to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer (e.g., 0.2 mM). The final concentration of the organic solvent should be kept low (e.g., ≤2% v/v) to minimize its effect on the pKa.[10]

  • Spectral Acquisition: Record the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[10]

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at these wavelengths against the measured pH of the buffer solutions.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a suitable nonlinear regression model) to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Conclusion and Future Perspectives

The incorporation of a piperidine moiety is a powerful and versatile strategy in the design of boronic acid-based therapeutics. Through the formation of an intramolecular B-N dative bond, it fundamentally alters the electronic properties of the boronic acid, leading to a desirable reduction in pKa and an increase in the population of the active tetrahedral boronate species at physiological pH. This, combined with its ability to serve as a tunable scaffold for optimizing lipophilicity, solubility, and metabolic stability, makes the piperidine ring an invaluable tool for medicinal chemists. Future research will likely focus on exploring novel piperidine bioisosteres and more sophisticated substitution patterns to further refine the ADME and pharmacokinetic profiles of next-generation boronic acid drugs, enabling the development of more potent, selective, and safer medicines for a wide range of diseases.

References

Methodological & Application

experimental protocol for using 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic Acid in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis

This compound is a specialized arylboronic acid that has gained prominence as a critical building block in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety linked to a 4-methylpiperidine amide, provides a unique combination of reactivity and structural complexity. This makes it an invaluable reagent for introducing this specific carboxamide group into larger molecules, often imparting desirable pharmacokinetic or material properties.

Boronic acids, as a class, are Lewis acids capable of forming reversible covalent complexes with diols and other vicinal Lewis base donors.[1] However, their most extensive application in organic chemistry is as a key component in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][2] This guide provides a detailed overview of the properties, applications, and a comprehensive experimental protocol for the effective use of this compound.

Compound Properties:

PropertyValue
CAS Number 850568-21-7
Molecular Formula C13H18BNO3
Molecular Weight 247.10 g/mol
Appearance Typically a white to off-white solid
Primary Application Suzuki-Miyaura Cross-Coupling Reactions

PART 1: Core Principles and Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as the organoboron partner in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and an sp2-hybridized carbon of an organic halide or triflate (e.g., aryl, vinyl, or heteroaryl halides).[2][3] The reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields, making it a cornerstone of modern drug discovery and development.[2][4]

The Catalytic Cycle Explained: The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is crucial and is activated by a base, which converts the boronic acid into a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product halide R¹-X (Aryl Halide) halide->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) + Base boronic_acid->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Other Potential Applications

While Suzuki coupling is its primary use, the unique structure of this boronic acid opens doors to other advanced applications:

  • Bioconjugation: The boronic acid can form reversible covalent bonds with diols present in biomolecules like sugars, enabling the labeling or attachment of the 4-methylpiperidine-1-carbonylphenyl moiety to proteins or cell surfaces.[5]

  • Sensor Technology: Its ability to bind with saccharides can be harnessed to develop fluorescent or electrochemical sensors for detecting specific biomolecules.[5]

PART 2: Handling, Storage, and Safety

Scientific Integrity in Handling: The stability and reactivity of boronic acids are highly dependent on proper handling and storage. Arylboronic acids can undergo decomposition through pathways like protodeboronation (loss of the boronic acid group) or formation of cyclic anhydrides (boroxines) upon exposure to moisture.[6][7] To ensure experimental reproducibility and trustworthiness, strict adherence to the following guidelines is mandatory.

Safety Precautions (E-E-A-T)
  • Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][9]

  • Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][10]

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.[8][11] Eyewash stations and safety showers should be readily accessible.[11]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[8][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8][10]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

Storage and Stability

To maintain the integrity of the reagent, store it in a tightly-closed container in a cool, dry, and well-ventilated place.[9][10] Keep it away from incompatible substances such as strong oxidizing agents.[10] For long-term storage, refrigeration is recommended to prevent degradation.[10]

PART 3: Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound with a generic aryl bromide.

Objective: To synthesize a biaryl product by coupling this compound with 1-bromo-4-nitrobenzene.

Reagents and Materials
ReagentM.W. ( g/mol )EquivalentsAmount (mg)Moles (mmol)
1-Bromo-4-nitrobenzene (Aryl Halide)202.011.02021.0
This compound 247.10 1.2 297 1.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.05580.05
Sodium Carbonate (Na₂CO₃)105.992.02122.0
Toluene--5 mL-
Deionized Water--2.5 mL-

Experimental Workflow

Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis a Weigh Reagents b Add Reagents to Reaction Flask a->b c Add Solvents (Toluene/Water) b->c d Degas Mixture (N₂ or Ar Purge) c->d e Heat to 85-90 °C with Vigorous Stirring d->e f Monitor by TLC/LC-MS (4-12 hours) e->f g Cool to RT f->g h Dilute with EtOAc g->h i Separate Organic Layer h->i j Wash with Water & Brine i->j k Dry over Na₂SO₄ j->k l Concentrate in vacuo k->l m Purify by Column Chromatography l->m n Characterize Product (NMR, MS) m->n

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology

Part A: Reaction Setup

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-nitrobenzene (202 mg, 1.0 mmol), this compound (297 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol), to the flask.

  • Add toluene (5 mL) and deionized water (2.5 mL) to the flask.

  • Causality Check: The biphasic solvent system (toluene/water) is a common and effective choice.[12] The base (Na₂CO₃) is dissolved in the aqueous phase, where it activates the boronic acid for the crucial transmetalation step.

  • Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes by bubbling the gas through the reaction mixture. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

Part B: Reaction Execution

  • Lower the flask into a preheated oil bath at 85-90 °C.

  • Stir the biphasic mixture vigorously to ensure efficient mixing between the organic and aqueous phases.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours until the starting aryl bromide is consumed (typically 4-12 hours).

Part C: Work-up and Isolation

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Separate the organic layer. Wash it sequentially with deionized water (2 x 15 mL) and brine (15 mL).

  • Trustworthiness Check: The washing steps are essential to remove the inorganic base and other water-soluble impurities, ensuring a cleaner crude product for purification.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part D: Purification and Characterization

  • Purify the resulting crude solid via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

  • Combine the fractions containing the product and remove the solvent in vacuo.

  • Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

Conclusion

This compound is a powerful and highly adaptable reagent for synthetic chemists. Its reliable performance in the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. By understanding the underlying chemical principles, adhering to strict safety and handling protocols, and following a validated experimental workflow, researchers can confidently leverage this compound to advance projects in drug discovery, materials science, and beyond.

References

The Versatility of Phenylboronic Acids in Modern Medicinal Chemistry: From Enzyme Inhibition to Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Phenylboronic acids (PBAs) and their derivatives have emerged from the realm of synthetic organic chemistry to become a cornerstone in medicinal chemistry and drug development. Their unique ability to reversibly form covalent bonds with 1,2- and 1,3-diols has opened up a plethora of applications, ranging from the design of potent enzyme inhibitors to the creation of sophisticated drug delivery systems and sensitive diagnostic tools. This guide provides an in-depth exploration of the multifaceted applications of phenylboronic acids, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

I. The Chemical Foundation: Understanding Phenylboronic Acid Reactivity

At the heart of the diverse applications of phenylboronic acids lies their distinctive chemical properties. The boron atom in phenylboronic acid is sp² hybridized and possesses an empty p-orbital, rendering it a mild Lewis acid. This allows it to readily interact with nucleophiles, most notably the hydroxyl groups of diols present in many biological molecules such as carbohydrates, glycoproteins, and certain amino acids. This interaction leads to the formation of cyclic boronate esters, a reversible covalent bond that is sensitive to pH and the concentration of competing diols.[1][2] This dynamic nature is the key to their utility in biological systems.

Key Physicochemical Properties of Phenylboronic Acid:

PropertyValueReference
Molecular FormulaC₆H₇BO₂[3]
Molar Mass121.93 g/mol [3]
AppearanceWhite to off-white powder[4]
Melting Point216 °C[1]
Solubility in water10 g/L (20 °C)[1]
pKa8.83[1]

II. Applications in Medicinal Chemistry

The unique reactivity of phenylboronic acids has been harnessed in several key areas of medicinal chemistry.

Enzyme Inhibition: A Covalent Approach to Drug Design

Phenylboronic acids have proven to be effective inhibitors of various enzymes, particularly serine proteases and β-lactamases, which are critical targets in many diseases.[5][6] The mechanism of inhibition involves the formation of a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of the natural substrate hydrolysis.[7] This covalent interaction often leads to high potency and prolonged inhibition.

Serine proteases play crucial roles in processes ranging from blood coagulation to cancer progression. Phenylboronic acid derivatives have been extensively studied as inhibitors of these enzymes. For instance, diphenylborinic acid has been shown to be a potent competitive inhibitor of chymotrypsin, subtilisin, and trypsin, with Ki values in the micromolar range.[7] The inhibitory potency can be tuned by modifying the phenyl ring with various substituents, influencing both electronic and steric interactions within the enzyme's active site.[8]

Table of Inhibition Constants (Ki) for Phenylboronic Acid Derivatives against Serine Proteases:

InhibitorEnzymeKi (µM)Reference
Diphenylborinic acidChymotrypsin20[7]
Diphenylborinic acidSubtilisin30[7]
Diphenylborinic acidTrypsin170[7]
Phenylboronic acidChymotrypsin%O. (200)d[7]
Phenylboronic acidSubtilisin470 (23o)d[7]
Phenylboronic acidTrypsin10200[7]

The rise of antibiotic resistance is a major global health threat, largely driven by the production of β-lactamase enzymes by bacteria.[6] These enzymes hydrolyze and inactivate β-lactam antibiotics. Phenylboronic acid derivatives have emerged as a promising class of non-β-lactam β-lactamase inhibitors.[9] They act as transition-state analog inhibitors, effectively neutralizing the resistance mechanism and restoring the efficacy of existing antibiotics.[10] Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring can significantly impact inhibitory activity against different classes of β-lactamases.[9][11]

Inhibitory Profile of Phenylboronic Acid Derivatives against β-Lactamases:

CompoundTarget EnzymeKi (µM)Reference
Phenylboronic acid derivative 2KPC-20.85[12]
Phenylboronic acid derivative 3AmpC1.45[12]
Phenylboronic acid derivative 4KPC-20.45[12]
Phenylboronic acid derivative 5AmpC5.3[12]
Glucose Sensing: A New Paradigm for Diabetes Management

The reversible interaction of phenylboronic acids with glucose has led to the development of innovative glucose-sensing technologies.[13] These systems offer an alternative to traditional enzyme-based glucose monitoring, which can suffer from instability and require frequent calibration.[14] PBA-based sensors typically involve a polymer matrix functionalized with phenylboronic acid moieties. In the presence of glucose, the formation of boronate esters induces a change in the physical properties of the polymer, such as swelling or a change in fluorescence, which can be detected and correlated to the glucose concentration.[15]

This protocol describes the fabrication of a glucose-responsive hydrogel based on a phenylboronic acid-functionalized polyacrylamide film.

Materials:

  • Acrylamide

  • 3-Acrylamidophenylboronic acid (APBA)

  • N,N'-Methylenebis(acrylamide) (BIS)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a pre-polymer solution by dissolving acrylamide, APBA, and BIS in PBS (pH 7.4). The molar ratio of these components will influence the swelling properties and glucose sensitivity of the final hydrogel.

  • Add the photoinitiator to the pre-polymer solution and mix thoroughly.

  • Cast the solution between two glass plates separated by a spacer of desired thickness.

  • Expose the setup to UV light for a sufficient time to induce polymerization and cross-linking, forming the hydrogel film.

  • After polymerization, carefully remove the hydrogel film from the glass plates and wash it extensively with PBS to remove any unreacted monomers and initiator.

  • Equilibrate the hydrogel in PBS (pH 7.4) for at least 24 hours before use.[14]

  • To measure glucose response, incubate the hydrogel in solutions of varying glucose concentrations and measure the change in a physical property, such as swelling ratio (determined by weighing the hydrogel before and after incubation) or optical properties.[15]

G cluster_fabrication Hydrogel Fabrication Workflow prep Prepare Pre-polymer Solution (Acrylamide, APBA, BIS, Photoinitiator in PBS) cast Cast Solution Between Glass Plates prep->cast uv UV Polymerization cast->uv wash Wash and Equilibrate Hydrogel uv->wash measure Glucose Response Measurement wash->measure

Caption: Workflow for fabricating a PBA-based hydrogel for glucose sensing.

Targeted Drug Delivery: Enhancing Efficacy and Reducing Side Effects

Phenylboronic acids are increasingly being utilized to create targeted drug delivery systems, particularly for cancer and diabetes therapy.[16][17] This approach leverages the overexpression of certain molecules, such as sialic acid on the surface of cancer cells, which contain the necessary diol structures for PBA binding.[18][19] By decorating drug-loaded nanoparticles or polymers with PBA moieties, these delivery systems can selectively accumulate at the target site, leading to enhanced therapeutic efficacy and reduced off-target toxicity.[20][21]

Many cancer cells overexpress sialic acid residues on their surface glycoproteins.[16] This provides a unique molecular signature that can be targeted by PBA-functionalized drug delivery systems.[18] These systems can be designed to release their therapeutic payload in the acidic tumor microenvironment, further enhancing their specificity.[22]

This protocol outlines a general procedure for preparing PBA-functionalized polymeric nanoparticles for targeted drug delivery using a self-assembly method.

Materials:

  • A block copolymer containing a phenylboronic acid-functionalized block (e.g., PNIPAM-b-PAPBA)[23]

  • A therapeutic drug (e.g., doxorubicin)

  • An organic solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Synthesize or obtain a block copolymer containing a phenylboronic acid-functionalized block.[23]

  • Dissolve the block copolymer and the therapeutic drug in a water-miscible organic solvent like DMSO.

  • Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., PBS pH 7.4).

  • The hydrophobic blocks of the copolymer will self-assemble to form the core of the nanoparticles, encapsulating the drug, while the hydrophilic, PBA-functionalized blocks will form the corona.[23][24]

  • Dialyze the nanoparticle suspension against PBS to remove the organic solvent and any unencapsulated drug.

  • Characterize the resulting nanoparticles for size, drug loading efficiency, and in vitro drug release profile at different pH values.[22]

  • Evaluate the cellular uptake and cytotoxicity of the drug-loaded nanoparticles in cancer cell lines that overexpress sialic acid.[25]

G cluster_nanoparticle Nanoparticle Formulation Workflow dissolve Dissolve Polymer and Drug in Organic Solvent add Add to Aqueous Solution (Self-Assembly) dissolve->add dialyze Dialysis to Remove Solvent and Free Drug add->dialyze characterize Characterize Nanoparticles (Size, Drug Loading) dialyze->characterize evaluate Evaluate Cellular Uptake and Cytotoxicity characterize->evaluate

Caption: Workflow for formulating PBA-functionalized nanoparticles.

Emerging Frontiers: PROTACs and Boron Neutron Capture Therapy

The versatility of phenylboronic acids continues to inspire new applications in cutting-edge therapeutic modalities.

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's natural ubiquitin-proteasome system.[26] Phenylboronic acids can be incorporated into PROTAC design, for example, through reversible covalent interactions to assemble the PROTAC in situ.[27] This approach offers the potential for more controlled and targeted protein degradation.

G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) Ternary->PROTAC released Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded Degraded POI Proteasome->Degraded

Caption: General mechanism of action for a PROTAC.

BNCT is a targeted radiation therapy that utilizes the selective accumulation of a non-radioactive boron-10 (¹⁰B) isotope in tumor cells.[28] Upon irradiation with a beam of low-energy neutrons, the ¹⁰B atoms capture a neutron and undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 nuclei that selectively destroy the cancer cells.[29][30] Phenylboronic acid, due to its favorable water solubility and low cytotoxicity, is being investigated as a potential delivery agent for ¹⁰B to tumors.[31][32]

G cluster_bnct Boron Neutron Capture Therapy (BNCT) Mechanism PBA_10B ¹⁰B-Phenylboronic Acid (Administered to Patient) Tumor Selective Accumulation in Tumor Cells PBA_10B->Tumor Neutron Neutron Irradiation Tumor->Neutron Capture ¹⁰B captures a neutron Neutron->Capture Fission Nuclear Fission Reaction (¹⁰B(n,α)⁷Li) Capture->Fission Destruction Tumor Cell Destruction by α-particles and ⁷Li nuclei Fission->Destruction

Caption: The mechanism of Boron Neutron Capture Therapy.

III. Conclusion and Future Perspectives

Phenylboronic acids represent a remarkably versatile platform in medicinal chemistry. Their unique and tunable reactivity with diols has enabled significant advancements in enzyme inhibition, diagnostics, and targeted drug delivery. As our understanding of the complex biological roles of carbohydrates and glycoproteins continues to grow, so too will the opportunities for innovative applications of phenylboronic acids. The ongoing development of novel PBA derivatives and their incorporation into sophisticated biomaterials and therapeutic constructs promises to deliver the next generation of smarter, more effective, and safer medicines.

IV. References

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Available at:--INVALID-LINK--

  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Available at:--INVALID-LINK--

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Available at:--INVALID-LINK--

  • DIPHENYLBORINIC ACID IS A STRONG INHIBITOR OF SERINE PROTEASES. Available at:--INVALID-LINK--

  • Design and SAR Analysis of Phenylboronic Acid-Based Inhibitors for Sensitizing KPC-2-Producing Klebsiella pneumoniae to β-Lactam Antibiotics. Available at:--INVALID-LINK--

  • Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. Available at:--INVALID-LINK--

  • Inhibition of Serine Proteases by Arylboronic Acids. Available at:--INVALID-LINK--

  • Fabrication of phenyl boronic acid modified pH-responsive zinc oxide nanoparticles as targeted delivery of chrysin on human A549 cells. Available at:--INVALID-LINK--

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Available at:--INVALID-LINK--

  • Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation. Available at:--INVALID-LINK--

  • Fabrication process of the hydrogel grating. Available at:--INVALID-LINK--

  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Available at:--INVALID-LINK--

  • Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. Available at:--INVALID-LINK--

  • Phenylboronic acid - Wikipedia. Available at:--INVALID-LINK--

  • Correlational research of Phenylboronic acid. Available at:--INVALID-LINK--

  • Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. Available at:--INVALID-LINK--

  • Unlocking the potential: phenylboronic acid as a nuclear-targeting boron agent for neutron capture therapy. Available at:--INVALID-LINK--

  • Unlocking the potential: phenylboronic acid as a nuclear-targeting boron agent for neutron capture therapy. Available at:--INVALID-LINK--

  • Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. Available at:--INVALID-LINK--

  • Inhibitory profile of phenylboronic acids against Serine β-Lactamases of Class A and C. Available at:--INVALID-LINK--

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Available at:--INVALID-LINK--

  • Synthesis and Evaluation of Protein-Phenylboronic Acid Conjugates as Lectin Mimetics. Available at:--INVALID-LINK--

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Available at:--INVALID-LINK--

  • Phenylboronic Acid | C6H7BO2 - PubChem. Available at:--INVALID-LINK--

  • Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. Available at:--INVALID-LINK--

  • Inhibition of serine proteases by arylboronic acids. Available at:--INVALID-LINK--

  • Boron Neutron Capture Therapy - A Literature Review. Available at:--INVALID-LINK--

  • The mechanism of selective killing of tumor cells with boron neutron capture therapy. Available at:--INVALID-LINK--

  • Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy. Available at:--INVALID-LINK--

  • Phenylboronic acid in targeted cancer therapy and diagnosis. Available at:--INVALID-LINK--

  • pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. Available at:--INVALID-LINK--

  • Mechanism of treatment. Available at:--INVALID-LINK--

  • The Role of Phenylboronic Acid in Pharmaceutical Synthesis. Available at:--INVALID-LINK--

  • Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Available at:--INVALID-LINK--

  • Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Available at:--INVALID-LINK--

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at:--INVALID-LINK--

  • Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Available at:--INVALID-LINK--

  • Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. Available at:--INVALID-LINK--

  • Methods to accelerate PROTAC drug discovery. Available at:--INVALID-LINK--

References

Application Notes & Protocols for 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for generating biaryl and heteroaryl structures.[1] The choice of building blocks is paramount to the success and efficiency of these synthetic endeavors. 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid (CAS No: 850568-21-7) has emerged as a valuable reagent for introducing a substituted benzamide moiety into complex molecular architectures.[2][3]

The inherent structural features of this building block—a boronic acid for palladium-catalyzed coupling, a rigid phenyl linker, and a 4-methylpiperidine amide—offer a unique combination of properties. The amide group can act as a hydrogen bond acceptor, while the lipophilic 4-methylpiperidine moiety can modulate solubility and engage in hydrophobic interactions, making it a desirable fragment in the design of pharmacologically active agents.[4] This guide provides an in-depth exploration of its application, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes for researchers in drug development.

Physicochemical Properties

A clear understanding of the reagent's properties is the foundation of its effective use.

PropertyValueReference
CAS Number 850568-21-7[2][3]
Molecular Formula C₁₃H₁₈BNO₃[2]
Molecular Weight 247.10 g/mol [2]
Appearance Typically an off-white to white solidGeneral Knowledge
Solubility Soluble in polar aprotic solvents (e.g., DMF, Dioxane), alcohols, and aqueous base. Limited solubility in nonpolar solvents.General Knowledge

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process allows for the formation of a C(sp²)–C(sp²) bond between this building block and a variety of aryl or heteroaryl halides (or pseudo-halides).

Mechanistic Rationale & Key Considerations

The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle. Understanding this cycle is critical for troubleshooting and optimization.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar¹-X (Aryl Halide) pd2_halide Ar¹-Pd(II)L₂-X (Palladacycle) ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetal->pd2_biaryl boronate [Ar²B(OH)₃]⁻ (Activated Boronate) boronate->transmetal Transfers Ar² to Pd base_activation Base Activation Ar²B(OH)₂ + Base → base_activation->boronate [OH]⁻ or [OR]⁻ red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar¹-Ar² (Biaryl Product) red_elim->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind Experimental Choices:

  • The Catalyst (Palladium Source & Ligand): The reaction is initiated by a Pd(0) species. While Pd(PPh₃)₄ can be used directly, it is often more practical to generate the active catalyst in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior for coupling challenging substrates, as they promote the rate-limiting oxidative addition step and stabilize the catalytic species.[4]

  • The Base (The Activator): The base is not merely a proton scavenger. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex ([ArB(OH)₃]⁻), which facilitates the transmetalation step—the transfer of the aryl group from boron to palladium.[1] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence reaction rates and is often dependent on the solvent and the sensitivity of functional groups on the substrates.

  • The Solvent System: A solvent system that can dissolve both the organic substrates and the inorganic base is required. Biphasic systems like Toluene/Water or Dioxane/Water are common. The presence of water is often beneficial for dissolving the base and facilitating the formation of the active boronate species.

Detailed Experimental Protocol: Synthesis of a Representative Biaryl Amide

This protocol details a representative Suzuki-Miyaura coupling between this compound and a model aryl bromide, 4-bromoanisole. This reaction is chosen for its reliability and the straightforward characterization of its product.

workflow start Reagent Preparation reaction Reaction Setup (Inert Atmosphere) start->reaction Add reagents to flask heating Heating & Stirring (e.g., 90 °C, 12-18h) reaction->heating Degas & heat workup Aqueous Work-up (Phase Separation) heating->workup Cool & quench purification Purification (Column Chromatography) workup->purification Extract & concentrate end Characterization (NMR, MS, mp) purification->end Isolate pure product

Figure 2: General workflow for the Suzuki-Miyaura coupling.
Materials & Reagents

ReagentCAS No.MW ( g/mol )Amount (mmol)Equivalents
This compound850568-21-7247.101.21.2
4-Bromoanisole104-92-7187.041.01.0
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02
SPhos (Ligand)657408-07-6410.510.040.04
Potassium Phosphate (K₃PO₄)7778-53-2212.272.02.0
1,4-Dioxane123-91-188.118 mL-
Deionized Water7732-18-518.022 mL-
Step-by-Step Procedure
  • Reaction Setup:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (297 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and Potassium Phosphate (425 mg, 2.0 mmol).

    • Causality: Using a slight excess (1.2 eq.) of the boronic acid ensures complete consumption of the limiting aryl bromide. K₃PO₄ is a competent base for this transformation, providing sufficient basicity to form the boronate without being overly harsh on the amide functionality. The Pd(OAc)₂/SPhos catalyst system is highly active and well-suited for coupling aryl bromides.[4]

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Establishing and maintaining an inert atmosphere is critical for catalytic turnover and achieving high yields.

  • Solvent Addition & Degassing:

    • Through the septum, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

    • Bubble Argon or Nitrogen gas through the stirred solution for 15-20 minutes to thoroughly degas the solvents.

    • Causality: Degassing the solvents removes dissolved oxygen, further protecting the catalyst from deactivation. The dioxane/water ratio provides a good medium for dissolving all reaction components.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of 4-bromoanisole is a good indicator of completion.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The aqueous work-up removes the inorganic base (K₃PO₄) and other water-soluble byproducts. The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.

    • A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 50% ethyl acetate in hexanes), is typically effective.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final product, (4-methoxyphenyl)(4-(4-methylpiperidine-1-carbonyl)phenyl)methanone, as a solid.

    • Causality: Column chromatography is a standard and effective method for separating the desired biaryl product from unreacted starting materials, homocoupled byproducts, and residual catalyst.

Safety and Handling

Proper laboratory safety practices are essential when working with these reagents.

  • Boronic Acids: Boronic acids are generally considered irritants. Avoid inhalation of dust and contact with skin and eyes.[5] Always handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation and skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure)Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. Use fresh, high-quality catalyst and ligands.
Insufficient base strength or solubilityTry a stronger base like Cs₂CO₃ or use a solvent system that better solubilizes the chosen base.
Low reaction temperatureIncrease the temperature in 10 °C increments (e.g., to 100-110 °C).
Significant Deboronatio Reaction temperature is too high or run time is too longMonitor the reaction closely and stop it once the starting material is consumed. Consider lowering the temperature or using the more stable pinacol ester of the boronic acid.
Formation of Byproducts Homocoupling of the boronic acidThis can occur if the reaction is too slow or if oxygen is present. Ensure an inert atmosphere and consider a more active catalyst system to favor the cross-coupling pathway.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic considerations and practical protocols for the successful Suzuki-Miyaura cross-coupling of 4-(4-methylpiperidine-1-carbonyl)phenylboronic acid with various organic halides and pseudohalides. As a valued building block in medicinal chemistry and materials science, understanding the nuances of its reactivity is paramount. This document provides an in-depth analysis of critical reaction parameters, including catalyst/ligand selection, the pivotal role of the base, and solvent effects. Detailed, step-by-step protocols, troubleshooting guidance, and mechanistic insights are provided to empower researchers to achieve high-yield, reproducible outcomes.

Introduction: The Significance of Amide-Functionalized Biaryls

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[1][2][3] Its impact is particularly profound in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. This compound is a key synthon that introduces a functionalized phenyl moiety, often imparting desirable pharmacokinetic or material properties. The presence of the tertiary amide group, while generally robust, necessitates careful consideration of reaction conditions to prevent potential side reactions and ensure optimal catalytic turnover. This guide provides the foundational knowledge and practical steps to effectively utilize this important reagent.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Suzuki-Miyaura catalytic cycle is fundamental to rational optimization and troubleshooting. The reaction is catalyzed by a palladium complex and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X(L_n) Oxidative Addition Adduct Ar-Pd(II)-Ar'(L_n) Transmetalation Product R-Ar' Coupled Product (R-Ar') Ar-Pd(II)-Ar'(L_n)->R-Ar' R-X Organic Halide (R-X) R-X->Ar-Pd(II)-X(L_n) Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) Ar'-B(OH)2->Ar-Pd(II)-Ar'(L_n)

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R-X), forming a Pd(II) complex. The rate of this step is highly dependent on the nature of the leaving group (I > Br > OTf >> Cl) and the electronic properties of the electrophile.[1][6]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base.[7][8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), which then readily undergoes transmetalation.[7][8][10]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1] Bulky ligands on the palladium catalyst often promote this final step.[1]

Key Parameters for Successful Coupling

The success of the Suzuki-Miyaura coupling with this compound hinges on the judicious selection of several interdependent parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the ancillary ligand is critical for achieving high catalytic activity and stability.

  • Palladium Precatalysts:

    • Pd(II) sources like Pd(OAc)₂ and PdCl₂(dppf) are often bench-stable and convenient. They require in-situ reduction to the active Pd(0) species, which can be achieved by reaction with phosphine ligands or by homocoupling of the boronic acid.[1]

    • Pd(0) sources such as Pd(PPh₃)₄ and Pd₂(dba)₃ are also widely used. Pd(PPh₃)₄ can often be used directly, while Pd₂(dba)₃ serves as a source of Pd(0) to be combined with a chosen ligand.[1][9]

  • Ligands: The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.

    • Triphenylphosphine (PPh₃): A classic, versatile, and cost-effective ligand suitable for many standard couplings.

    • Buchwald-type Biarylphosphines (e.g., SPhos, XPhos): These are electron-rich and sterically hindered ligands that are highly effective for coupling challenging substrates, such as aryl chlorides or sterically hindered partners, often at lower catalyst loadings and milder temperatures.[11][12]

    • N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable palladium complexes, making them excellent for coupling unreactive substrates like aryl chlorides.[9][13]

For this compound, a standard catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like SPhos is a good starting point for coupling with aryl bromides and iodides. For less reactive aryl chlorides, a more active catalyst system employing a Buchwald ligand or an NHC is recommended.[14][15]

The Critical Role of the Base

The base is not a mere spectator; it is essential for the transmetalation step.[7][9][16] It activates the boronic acid, forming a more nucleophilic boronate "ate" complex.[10][16] The choice of base can significantly impact yield and side reactions.

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Widely used, effective, and generally compatible with a broad range of functional groups.[3][16] Cesium carbonate is more soluble and basic, often providing superior results for challenging couplings.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous conditions and can be beneficial for substrates prone to protodeboronation.[6][17]

    • Hydroxides (NaOH, KOH, Ba(OH)₂): Strong bases typically used in aqueous solvent mixtures. Caution is advised if base-sensitive functional groups (e.g., esters) are present.[7]

The amide in this compound is generally stable to common bases used in Suzuki couplings. However, to minimize the risk of hydrolysis under harsh conditions, milder bases like K₂CO₃ or K₃PO₄ are often preferred.[6][16]

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). It also influences catalyst stability and activity.

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are very common.[1][3][18] They are often used with an aqueous solution of the base, creating a biphasic system.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and acetonitrile can also be used and may be beneficial for solubilizing polar substrates.

  • Protic Solvents: Alcohols like isopropanol or ethanol, often mixed with water, can be effective. Water itself can be a solvent, promoting green chemistry principles.[19][20]

A mixture of an organic solvent like dioxane or THF with water (e.g., 4:1 v/v) is a robust starting point, as the water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][21]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands are toxic and should be handled with care. Solvents should be properly degassed to prevent catalyst oxidation.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a reliable starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Round-bottom flask or microwave vial equipped with a magnetic stir bar

  • Condenser and inert gas (Argon or Nitrogen) line

Procedure:

  • To the reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Seal the vessel with a septum, and purge with an inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Briefly continue the inert gas purge through the solution.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol).

  • Attach the condenser (if heating conventionally) and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Activity Catalyst System for Aryl Chlorides

Coupling with aryl chlorides requires a more active catalytic system due to the stronger C-Cl bond.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • SPhos (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Schlenk flask or sealed tube equipped with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) line

Procedure:

  • In a glovebox or under a strong stream of inert gas, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol) to the reaction vessel.

  • Add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and finely ground K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the vessel with inert gas three times.

  • Add degassed toluene (5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 6 to 24 hours.

  • Follow steps 8-12 from Protocol 1 for workup and purification.

Optimization and Troubleshooting

Low yields or incomplete reactions are common challenges in cross-coupling chemistry. A systematic approach to troubleshooting is essential.[6][22]

Troubleshooting_Workflow Start Low or No Yield CheckReagents Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst? - Anhydrous/Degassed Solvent? Start->CheckReagents CheckSetup Check Reaction Setup - Inert Atmosphere Maintained? - Sufficient Stirring? Start->CheckSetup OptimizeBase Optimize Base - Try Cs₂CO₃ or K₃PO₄ - Anhydrous Conditions? CheckReagents->OptimizeBase Reagents OK CheckSetup->OptimizeBase Setup OK OptimizeCatalyst Change Catalyst System - Use Buchwald Ligand (SPhos)? - Increase Catalyst Loading? OptimizeBase->OptimizeCatalyst No Improvement Success Improved Yield OptimizeBase->Success Improvement OptimizeSolventTemp Adjust Solvent/Temp - Try Toluene or DMF? - Increase Temperature? OptimizeCatalyst->OptimizeSolventTemp No Improvement OptimizeCatalyst->Success Improvement OptimizeSolventTemp->Success Improvement

IssuePotential CauseRecommended Action
No Reaction / Low Conversion Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Ensure proper inert atmosphere techniques.[6][22]
Poor Substrate ReactivityFor aryl chlorides, switch to a more active catalyst system (e.g., Pd₂(dba)₃/SPhos). Increase reaction temperature.[14][15]
Protodeboronation (Boronic acid replaced by -H) Boronic Acid InstabilityUse a milder base (e.g., K₃PO₄) and anhydrous conditions.[6] Consider converting the boronic acid to a more stable pinacol ester if the issue persists.[1] Shorter reaction times may also help.
Homocoupling of Boronic Acid Presence of Oxygen; Pd(II) PrecatalystEnsure thorough degassing of solvents and maintenance of an inert atmosphere.[1] When using a Pd(II) source, adding the ligand first can facilitate faster reduction to Pd(0).
Difficult Purification Excess Boronic AcidAn acidic wash during workup can sometimes help remove unreacted boronic acid. Optimize stoichiometry to use a smaller excess of the boronic acid (e.g., 1.1 equivalents).

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective transformation for the synthesis of complex biaryl structures. Success is predicated on a rational approach to selecting the catalyst, ligand, base, and solvent system, tailored to the reactivity of the coupling partner. By understanding the underlying mechanism and employing robust, well-defined protocols, researchers can reliably and efficiently access a diverse range of valuable compounds for drug discovery and materials science applications.

References

Application Notes and Protocols for 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the efficient construction of complex molecular architectures is paramount. Phenylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] These reagents serve as foundational building blocks, enabling the modular assembly of biaryl and heteroaryl structures that are prevalent in a vast number of approved therapeutics and clinical candidates.[2] The compound 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid represents a sophisticated example of such a building block, incorporating several key pharmacophoric features that render it of significant interest to medicinal chemists.

The boronic acid moiety facilitates robust and predictable carbon-carbon bond formation, while the substituted phenyl ring provides a rigid scaffold for orienting other functional groups.[3] The 4-methylpiperidine-1-carbonyl tail introduces a basic nitrogen atom, a common feature in many biologically active molecules that can engage in crucial hydrogen bonding interactions with protein targets and improve pharmacokinetic properties.[4] This application note will provide an in-depth guide to the strategic use of this compound in drug discovery, with a specific focus on its application in the synthesis of novel antitubercular agents targeting the MenA enzyme. Detailed, field-proven protocols for its use in chemical synthesis and subsequent biological evaluation are provided to empower researchers in their quest for new therapeutic agents.

Chemical Properties and Handling

A comprehensive understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for ensuring the reproducibility of experimental results.

PropertyValueReference
CAS Number Not available for the para isomer. The meta isomer is 850567-30-5.[5]
Molecular Formula C₁₃H₁₈BNO₃[5]
Molecular Weight 247.10 g/mol [5]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in polar organic solvents such as DMSO, DMF, and alcohols.General knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.General knowledge

Application Focus: A Building Block for Novel Antitubercular Agents Targeting MenA

The global health threat of tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is exacerbated by the rise of multidrug-resistant strains, necessitating the discovery of novel therapeutics acting on new targets.[6] The menaquinone (MK) biosynthetic pathway, essential for the survival of Mtb but absent in humans, presents a promising avenue for the development of new antitubercular drugs.[1][7]

The Biological Target: 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)

MenA is a key enzyme in the MK biosynthetic pathway, catalyzing the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA) to form demethylmenaquinone, a crucial intermediate in the electron transport chain of Mtb.[8][9] Inhibition of MenA disrupts the electron transport chain, leading to a bactericidal effect against both replicating and non-replicating persistent Mtb.[1][10] The validation of MenA as a druggable target has spurred the development of novel inhibitors.[6][8]

Signaling Pathway: The Menaquinone Biosynthetic Pathway in Mycobacterium tuberculosis

The following diagram illustrates the central role of MenA in the menaquinone biosynthetic pathway, highlighting it as a critical node for therapeutic intervention.

MenA_Pathway cluster_cytosol Cytosolic Enzymes cluster_membrane Membrane-Associated Chorismate Chorismate MenF MenF Chorismate->MenF MenD MenD MenF->MenD MenH MenH MenD->MenH MenC MenC MenH->MenC MenE MenE MenC->MenE MenB MenB MenE->MenB DHNA 1,4-dihydroxy- 2-naphthoate (DHNA) MenB->DHNA MenA MenA DHNA->MenA DMK Demethylmenaquinone MenA->DMK FPP Farnesyl pyrophosphate (FPP) FPP->MenA MenG MenG DMK->MenG MK Menaquinone (MK) MenG->MK ETC Electron Transport Chain MK->ETC

Caption: The menaquinone biosynthetic pathway in M. tuberculosis, highlighting the critical role of MenA.

Experimental Protocols

The following protocols provide a robust framework for the synthesis and biological evaluation of novel compounds derived from this compound.

Protocol 1: Synthesis of a Biaryl MenA Inhibitor via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable aryl halide to generate a potential MenA inhibitor.

Suzuki_Workflow start Start reactants Combine Aryl Halide, This compound, Pd Catalyst, Ligand, and Base in Solvent start->reactants degas Degas Reaction Mixture (e.g., Argon sparging) reactants->degas heat Heat Reaction Mixture (e.g., 80-100 °C) degas->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of a biaryl compound via Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl halide (e.g., a substituted bromopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the solution by bubbling argon through it for 15-20 minutes. Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro MenA Enzyme Inhibition Assay

This protocol is adapted from established methods to determine the inhibitory activity of the newly synthesized compound against Mtb MenA.[8]

Materials:

  • Membrane fractions containing overexpressed Mtb MenA

  • [¹⁴C]-Farnesyl pyrophosphate ([¹⁴C]-FPP) as the radiolabeled substrate

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • Synthesized inhibitor compound dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Prepare stock solutions of DHNA and the inhibitor compound in DMSO. Serially dilute the inhibitor to obtain a range of concentrations for IC₅₀ determination.

  • Assay Reaction: In a microcentrifuge tube, combine the assay buffer, DHNA, and the desired concentration of the inhibitor or DMSO (for the control).

  • Enzyme Addition: Add the MenA-containing membrane fraction to initiate the reaction.

  • Substrate Addition and Incubation: Add [¹⁴C]-FPP to the reaction mixture. Incubate at 37 °C for a predetermined time (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).

  • Extraction and Scintillation Counting: Vortex the mixture and centrifuge to separate the phases. The radiolabeled product, demethylmenaquinone, will partition into the organic phase. Transfer a known volume of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Antibacterial Activity Screening (Minimum Inhibitory Concentration - MIC)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized compound against M. tuberculosis using a broth microdilution method.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microtiter plates

  • Synthesized inhibitor compound dissolved in DMSO

  • Resazurin sodium salt solution

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 0.5, and then dilute to the final required inoculum density.

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the synthesized compound in 7H9 broth. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions and the positive control well.

  • Incubation: Seal the plate and incubate at 37 °C for 7-14 days.

  • MIC Determination: After incubation, add the resazurin solution to each well and incubate for a further 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Conclusion and Future Perspectives

This compound stands out as a highly valuable and strategically designed building block for modern drug discovery. Its inherent structural features, combined with the synthetic tractability afforded by the boronic acid moiety, make it an ideal starting point for the generation of compound libraries targeting a diverse range of biological targets. The application of this building block in the development of novel MenA inhibitors for the treatment of tuberculosis serves as a compelling case study, demonstrating a clear line of sight from rational chemical design to potential therapeutic impact. The protocols detailed herein provide a comprehensive guide for researchers to effectively utilize this and similar reagents in their own drug discovery programs. Future explorations could involve the diversification of the aryl halide coupling partner to further probe the structure-activity relationships of MenA inhibitors, as well as the application of this building block in the synthesis of inhibitors for other enzyme classes where the 4-methylpiperidine-1-carbonyl moiety can engage in key binding interactions.

References

The Chemistry of Phenylboronic Acid: A Foundation for Biomedical Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide to Phenylboronic Acid Polymers in Biomedical Science

Introduction:

Phenylboronic acid (PBA) and its polymeric derivatives represent a class of "smart" materials with profound implications for biomedical research and drug development. Their unique, reversible covalent interaction with cis-diol-containing molecules—such as carbohydrates, glycoproteins, and catechols—forms the basis of their utility. This interaction is exquisitely sensitive to pH, allowing for the design of stimuli-responsive systems that can act as sensors, drug delivery vehicles, and tissue engineering scaffolds. This guide provides an in-depth exploration of the principles, synthesis, and application of PBA polymers, offering detailed protocols for their use in key biomedical workflows.

The functionality of PBA hinges on the boron atom's electron deficiency, making it a Lewis acid. In aqueous solution, PBA exists in a pH-dependent equilibrium between an uncharged, trigonal planar state and a negatively charged, tetrahedral boronate state. The charged tetrahedral form is significantly more effective at binding with cis-diols, such as those found in glucose. This equilibrium is the cornerstone of PBA's use in pH-responsive systems.

The binding reaction with a diol, like glucose, is a reversible esterification process. At physiological pH (~7.4), a significant portion of PBA exists in the boronate form, enabling stable complex formation. When the pH drops (becomes more acidic), the equilibrium shifts back to the less active trigonal form, causing the release of the bound diol. Conversely, in the presence of high concentrations of a competing diol like glucose, a pre-formed complex with another molecule can be displaced. It is this dynamic interplay of pH and diol concentration that scientists exploit for biomedical applications.

PBA_Equilibrium cluster_equilibrium pH-Dependent Equilibrium cluster_binding Diol Binding Trigonal PBA sp2 Hybridized Trigonal Planar (Uncharged) Tetrahedral Boronate sp3 Hybridized Tetrahedral (Anionic) Trigonal PBA->Tetrahedral Boronate + OH- Diol cis-Diol (e.g., Glucose) Complex Tetrahedral Boronate Ester Tetrahedral Boronate->Complex Complex->Tetrahedral Boronate

Figure 1: pH-dependent equilibrium of phenylboronic acid and its binding to a cis-diol molecule.

Synthesis and Characterization of PBA Polymers

The versatility of PBA polymers stems from the ability to incorporate PBA moieties into various polymer architectures, including linear chains, hydrogels, and nanoparticles. The choice of polymerization technique and characterization methods is critical for ensuring the material's performance.

General Synthesis Workflow: Free-Radical Polymerization

Free-radical polymerization is a common and accessible method for synthesizing PBA-containing polymers. The following workflow outlines the synthesis of a copolymer of 3-acrylamidophenylboronic acid (AAmPBA) and N,N-dimethylacrylamide (DMAA), a common backbone for hydrogels.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation A 1. Weigh Monomers (AAmPBA, DMAA) B 2. Weigh Initiator (e.g., AIBN) A->B C 3. Dissolve in Solvent (e.g., DMSO) B->C D 4. Purge with N2/Argon (Remove O2) C->D E 5. Heat to Initiate (e.g., 70°C) D->E F 6. Polymerize (e.g., 24 hours) E->F G 7. Precipitate Polymer (e.g., in Diethyl Ether) F->G H 8. Isolate via Centrifugation G->H I 9. Wash & Dry under Vacuum H->I

Figure 2: General workflow for the synthesis of a PBA-containing polymer via free-radical polymerization.

Protocol: Synthesis of Poly(AAmPBA-co-DMAA)

Principle: This protocol utilizes free-radical polymerization to create a linear copolymer. The initiator, Azobisisobutyronitrile (AIBN), thermally decomposes to generate free radicals, which initiate the polymerization of the vinyl groups on the AAmPBA and DMAA monomers. The ratio of the monomers can be adjusted to control the density of boronic acid groups and the polymer's hydrophilicity.

Materials:

  • 3-Acrylamidophenylboronic acid (AAmPBA)

  • N,N-Dimethylacrylamide (DMAA)

  • Azobisisobutyronitrile (AIBN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Argon or Nitrogen gas

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve AAmPBA (e.g., 1.0 g, 5.24 mmol) and DMAA (e.g., 2.6 g, 26.2 mmol) in anhydrous DMSO (20 mL).

  • Add the initiator AIBN (e.g., 25.8 mg, 0.157 mmol, 1:200 initiator-to-monomer ratio).

  • Seal the flask and purge the solution with Argon or Nitrogen for 30 minutes while stirring to remove dissolved oxygen, which can terminate the radical reaction.

  • Place the flask in a preheated oil bath at 70°C.

  • Allow the reaction to proceed for 24 hours under a positive pressure of inert gas.

  • After 24 hours, cool the reaction to room temperature.

  • Slowly add the viscous polymer solution dropwise into a beaker of vigorously stirring diethyl ether (approx. 400 mL) to precipitate the polymer.

  • A white solid will form. Continue stirring for 30 minutes.

  • Isolate the polymer by centrifugation or filtration.

  • Wash the collected polymer twice with fresh diethyl ether to remove unreacted monomers and initiator.

  • Dry the final polymer product in a vacuum oven overnight at 40°C.

Characterization and Validation:

  • ¹H NMR: Confirm the incorporation of both monomers by identifying characteristic peaks. The aromatic protons of AAmPBA and the methyl protons of DMAA should be visible. The ratio of their integrations can be used to determine the final copolymer composition.

  • Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. A PDI value between 1.5 and 2.5 is typical for this method.

Application: Glucose-Responsive Hydrogels for Insulin Delivery

One of the most explored applications of PBA polymers is in the creation of "closed-loop" insulin delivery systems that respond to changes in blood glucose levels.

Mechanism: A PBA-containing hydrogel is loaded with insulin. In a low-glucose environment (normoglycemia), the hydrogel remains in a shrunken, cross-linked state, retaining the insulin. When glucose levels rise (hyperglycemia), glucose molecules diffuse into the hydrogel and compete for binding with the PBA moieties. This binding event can disrupt the hydrogel's cross-linking, causing it to swell and release the encapsulated insulin. The released insulin then acts to lower blood glucose, at which point the hydrogel shrinks again, stopping the release.

Insulin_Release cluster_low_glucose Low Glucose (Normoglycemia) cluster_high_glucose High Glucose (Hyperglycemia) A PBA Hydrogel (Cross-linked, Swollen) B Insulin Trapped A->B Encapsulation C Glucose Enters Hydrogel A->C Glucose Spike D PBA-Glucose Binding C->D E Hydrogel Swells (Increased Permeability) D->E F Insulin Released E->F F->A Glucose Normalizes

Figure 3: Mechanism of glucose-responsive insulin release from a PBA-based hydrogel system.

Protocol: Preparation of a Glucose-Responsive Hydrogel

Principle: This protocol uses the previously synthesized poly(AAmPBA-co-DMAA) and cross-links it with a diol-containing polymer, such as polyvinyl alcohol (PVA), to form a hydrogel. The cross-links are the reversible boronate esters formed between PBA and the hydroxyl groups of PVA.

Materials:

  • Poly(AAmPBA-co-DMAA) polymer

  • Polyvinyl alcohol (PVA), Mw 70,000-100,000 g/mol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Insulin solution

  • Deionized water

Procedure:

  • Prepare a 10% (w/v) solution of poly(AAmPBA-co-DMAA) in PBS (pH 7.4).

  • Prepare a 5% (w/v) solution of PVA in deionized water by heating to 90°C with stirring until fully dissolved. Cool to room temperature.

  • To prepare an insulin-loaded hydrogel, add insulin to the PVA solution at the desired concentration (e.g., 1 mg/mL).

  • In a small vial, mix the poly(AAmPBA-co-DMAA) solution and the PVA-insulin solution at a 1:1 volume ratio.

  • Mix thoroughly by vortexing or pipetting. Gelation should occur within minutes at room temperature, forming a stable hydrogel.

Validation and Release Study:

  • Place the insulin-loaded hydrogel in a vial containing a known volume of PBS (pH 7.4) with a low glucose concentration (e.g., 100 mg/dL, representing normoglycemia).

  • At set time intervals (e.g., 30, 60, 120 minutes), take an aliquot of the surrounding buffer.

  • After the final time point, expose the same hydrogel to a high-glucose buffer (e.g., 400 mg/dL, representing hyperglycemia).

  • Continue taking aliquots at set time intervals.

  • Quantify the insulin concentration in the aliquots using an appropriate method, such as a BCA protein assay or HPLC.

  • Expected Result: A significantly higher rate of insulin release should be observed in the high-glucose buffer compared to the low-glucose buffer.

Application: Targeted Drug Delivery to Cancer Cells

Many cancer cells overexpress sialic acid (SA) on their surfaces. Since sialic acid is a cis-diol-containing sugar, PBA-functionalized nanoparticles can be used to actively target these cells, enhancing the local concentration of a chemotherapeutic agent and reducing systemic toxicity.

Protocol: Preparation of PBA-Functionalized Nanoparticles for Doxorubicin Delivery

Principle: A block copolymer containing a PBA block and a hydrophobic block is synthesized. In an aqueous environment, this polymer self-assembles into core-shell micelles (nanoparticles). The hydrophobic core encapsulates a hydrophobic drug like doxorubicin (DOX), while the hydrophilic PBA-containing shell is exposed to the environment, ready to bind to sialic acid on cancer cells.

Materials:

  • Amphiphilic PBA-containing block copolymer (e.g., Poly(AAmPBA)-b-Poly(styrene))

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the PBA block copolymer (e.g., 20 mg) in DMF (2 mL).

  • In a separate vial, dissolve DOX·HCl (e.g., 5 mg) in DMF (1 mL) and add TEA (1.5 molar equivalents to DOX) to deprotonate the amine, making it more hydrophobic.

  • Add the DOX/TEA solution to the polymer solution and stir for 2 hours in the dark.

  • Using a syringe pump, add this organic solution dropwise into vigorously stirring PBS (10 mL, pH 7.4). This will induce self-assembly into drug-loaded nanoparticles.

  • Stir the resulting nanoparticle suspension for 4 hours to allow the DMF to evaporate.

  • Transfer the suspension to dialysis tubing and dialyze against PBS (pH 7.4) for 48 hours, with frequent buffer changes, to remove free DOX and residual solvent.

  • Collect the purified nanoparticle suspension and store it at 4°C.

Characterization and Validation:

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and size distribution of the nanoparticles. Expected sizes are typically in the range of 50-200 nm.

  • Transmission Electron Microscopy (TEM): Visualize the morphology and confirm the spherical shape of the nanoparticles.

  • Drug Loading Quantification: Lyse a known amount of the nanoparticle suspension (e.g., with DMSO) and measure the DOX concentration using a UV-Vis spectrophotometer or fluorescence plate reader (Ex/Em ~480/590 nm). Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE).

ParameterFormulaTypical Values
Drug Loading Content (DLC %) (Weight of loaded drug / Weight of nanoparticles) x 1005 - 15%
Encapsulation Efficiency (EE %) (Weight of loaded drug / Initial weight of drug) x 10060 - 90%

Summary and Future Outlook

Phenylboronic acid polymers are a powerful and adaptable class of smart materials. The protocols detailed here for glucose-responsive hydrogels and cancer-targeted nanoparticles provide a practical starting point for researchers. The fundamental principles of PBA chemistry can be extended to numerous other applications, including biosensors for detecting glycoproteins, antimicrobial surfaces, and advanced tissue engineering scaffolds that respond to cellular signals. Future research will likely focus on developing PBA derivatives with lower pKa values for more sensitive response at physiological pH and creating more complex, multi-stimuli-responsive systems.

Application Notes & Protocols: Strategic Purification of Products from Reactions Involving 4-(4-Methylpiperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern synthetic chemistry, particularly within pharmaceutical and materials science.[1][2] The reagent 4-(4-methylpiperidine-1-carbonyl)phenylboronic acid is a versatile building block for introducing a substituted benzamide moiety. However, its unique trifunctional nature—a Lewis acidic boronic acid, a basic piperidine nitrogen, and a polar amide linker—introduces specific challenges in the purification of its reaction products. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to strategically design and execute robust purification protocols. We will move beyond simple procedural lists to explain the underlying chemical principles that govern each separation technique, ensuring a deeper understanding and empowering scientists to troubleshoot effectively.

The Post-Reaction Landscape: A Strategic Overview

A successful purification strategy begins with a thorough understanding of every component in the crude reaction mixture. Following a typical Suzuki-Miyaura coupling, the vessel contains not just the desired product but a constellation of starting materials, byproducts, and reagents that must be systematically removed.[3]

  • Desired Product: The target biaryl compound, whose polarity and acid/base properties will be dictated by the coupling partner.

  • Unreacted Boronic Acid: Excess or unreacted this compound. Its amphoteric nature (acidic boronic acid, basic piperidine) is a critical consideration for extractive purification.

  • Unreacted Aryl Halide: The coupling partner for the boronic acid.

  • Homocoupled Byproducts: Symmetrical biaryls formed from the coupling of two boronic acid molecules (a biphenyl dicarbonyl diamine) or two aryl halide molecules.[4][5] The formation of boronic acid homodimers can be exacerbated by the presence of molecular oxygen.[6]

  • Protodeboronation Product: The species resulting from the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom (N-(phenyl)-4-methylpiperidine-1-carboxamide). This is a common side reaction for boronic acids, especially under certain pH conditions.[7]

  • Catalyst Residues: Residual palladium catalyst and associated phosphine ligands (or their oxides). For pharmaceutical applications, reducing palladium levels to parts-per-million (ppm) is a regulatory necessity.

  • Inorganic Salts: Byproducts from the base (e.g., carbonates, phosphates) used in the reaction.

Visualizing the Purification Challenge

The following diagram outlines the typical components present in a crude reaction mixture that must be separated.

G cluster_SMs cluster_BPs cluster_Reagents Crude Crude Reaction Mixture Product Desired Product Crude->Product SMs Unreacted Starting Materials BPs Reaction Byproducts Reagents Catalyst & Base Residues Boronic_Acid This compound SMs->Boronic_Acid Aryl_Halide Aryl Halide Partner SMs->Aryl_Halide Homocoupling Homocoupled Dimers BPs->Homocoupling Protodeboronation Protodeboronation Product BPs->Protodeboronation Catalyst Palladium Species (e.g., Pd(0), Pd(II)) Reagents->Catalyst Ligands Ligands / Ligand Oxides Reagents->Ligands Salts Inorganic Salts Reagents->Salts

Caption: Components of the crude mixture requiring separation.

Phase-Based Purification Strategies: A Multi-Modal Approach

No single technique is universally optimal. A successful purification workflow often layers several methods, each targeting a different class of impurity. The choice and sequence of these methods are dictated by the physicochemical properties of the desired product versus the impurities.

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a powerful initial step that leverages the differential solubility of components in immiscible liquid phases. The key to success lies in manipulating the pH of the aqueous phase to selectively protonate or deprotonate acidic and basic functional groups, thereby altering their solubility.

The Causality Behind pH Adjustments:

  • Acidic Wash (e.g., 1 M HCl, pH 1-2): At low pH, the basic nitrogen of the piperidine ring in the starting boronic acid will be protonated, forming a water-soluble ammonium salt. If the desired product does not contain a basic site, it will remain in the organic layer. This is highly effective for removing unreacted boronic acid.

  • Basic Wash (e.g., 1-2 M NaOH, pH 12-14): At high pH, the boronic acid functional group (a Lewis acid that behaves as a Brønsted acid in the presence of hydroxide) will be converted to its anionic boronate salt (R-B(OH)₃⁻), rendering it water-soluble.[8][9] This also effectively removes the starting material. Furthermore, any acidic functionality on the coupling partner or product would also be extracted into the aqueous layer.

  • Neutral Wash (e.g., Water, Brine): Removes the bulk of water-soluble inorganic salts and highly polar species.

Table 1: Component Solubility Based on Aqueous pH

ComponentAcidic Aqueous (pH ~1)Neutral Aqueous (pH ~7)Basic Aqueous (pH ~13)
Unreacted Boronic Acid High (Piperidine is protonated)LowHigh (Boronic acid forms boronate)
Desired Product (Assuming Neutral) Low (Remains in organic layer)Low (Remains in organic layer)Low (Remains in organic layer)
Homocoupled Boronic Acid Dimer High (Two piperidine sites are protonated)LowLow (Steric hindrance may reduce boronate formation)
Protodeboronation Product High (Piperidine is protonated)LowLow
Palladium/Ligand Complexes Generally LowGenerally LowGenerally Low
Inorganic Salts HighHighHigh
Chromatographic Purification: Navigating by Polarity

Flash column chromatography is the workhorse of purification in organic synthesis, separating compounds based on their differential adsorption to a stationary phase.[10]

Expert Insights for Method Development:

  • Choice of Stationary Phase:

    • Silica Gel (SiO₂): The default choice. It is an acidic medium, which can be advantageous for separating compounds with basic sites. However, highly basic compounds may streak or remain irreversibly adsorbed. The boronic acid itself can interact strongly with silica.

    • Alumina (Al₂O₃): Available in neutral, basic, or acidic forms. Neutral or basic alumina can be an excellent alternative if the desired product is sensitive to acid or if silica gel causes streaking of basic compounds.[10]

  • Mobile Phase Selection:

    • The presence of the amide and piperidine groups in the starting material imparts significant polarity. The resulting products are also likely to be polar.

    • Start with a relatively nonpolar system (e.g., Hexanes/Ethyl Acetate) and gradually increase polarity.

    • For highly polar products that are difficult to elute, consider using a more polar solvent system like Dichloromethane/Methanol.[8]

    • Pro-Tip: Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can dramatically improve the peak shape of basic compounds on silica gel by neutralizing acidic sites on the silica surface. Conversely, a small amount of acetic or formic acid can help with acidic compounds.

Crystallization: The Art of High Purity

If the desired product is a solid, recrystallization is often the most effective method for achieving exceptional purity.[11][12] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the decreasing solubility forces the desired compound to crystallize, leaving impurities behind in the solution.

The Causality of Solvent Selection:

The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Single-Solvent Method: Use a solvent like ethanol, isopropanol, or ethyl acetate.

  • Two-Solvent Method: Use a pair of miscible solvents, one in which the compound is highly soluble (e.g., dichloromethane, acetone) and one in which it is poorly soluble (e.g., hexanes, diethyl ether). Dissolve the crude product in the minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Aqueous Workup & Extraction

This protocol assumes the desired product is neutral and resides in the organic layer. Adjustments are necessary if the product itself is acidic or basic.

  • Initial Quench: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate, 10-20 volumes).

  • Filter Inorganics: Filter the mixture through a pad of celite to remove insoluble inorganic salts and precipitated palladium black. Wash the celite pad with additional organic solvent.

  • Acidic Wash: Transfer the combined organic filtrate to a separatory funnel. Wash with 1 M HCl (2 x 5 volumes). This step is critical for removing the unreacted boronic acid and other basic impurities.

  • Basic Wash: Wash the organic layer with 1 M NaOH (2 x 5 volumes). This provides a secondary mechanism for removing unreacted boronic acid.

  • Neutral Wash: Wash the organic layer with deionized water (1 x 5 volumes) followed by saturated NaCl solution (brine, 1 x 5 volumes) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography
  • Sample Preparation: Adsorb the crude product from Protocol 1 onto a small amount of silica gel ("dry loading") for best results.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., Hexanes/Ethyl Acetate).

  • Loading: Carefully load the dry-loaded sample onto the top of the packed column.

  • Elution: Begin elution with the determined solvent system, starting with low polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

G start Crude Reaction Mixture dilute Dilute with Organic Solvent & Filter through Celite start->dilute extract Liquid-Liquid Extraction (Acidic & Basic Washes) dilute->extract dry Dry & Concentrate Organic Layer extract->dry crude_product Crude Product dry->crude_product is_solid Is Product a Solid? crude_product->is_solid chromatography Flash Column Chromatography is_solid->chromatography No / Oily crystallize Recrystallization is_solid->crystallize  Yes pure_product Pure Product chromatography->pure_product crystallize->pure_product validate Purity Validation (NMR, LC-MS) pure_product->validate

Caption: Decision workflow for product purification.

Purity Validation: Confirming Success

Purification is incomplete without validation. A multi-technique approach provides the most comprehensive assessment of purity and structural identity.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying the absence of proton-bearing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for assessing purity and confirming the molecular weight of the product. It can detect non-proton-bearing impurities that may be invisible to NMR.[13]

Troubleshooting

Table 2: Common Purification Issues and Solutions

ProblemProbable CauseRecommended Solution
Product contaminated with unreacted boronic acid after extraction. Incomplete protonation/deprotonation during washes; formation of emulsions preventing efficient separation.Perform additional acidic (1 M HCl) and basic (1 M NaOH) washes. If emulsions form, add more brine to the aqueous layer to break it. Ensure vigorous shaking during extraction.
Product streaks badly on silica gel column. The product is basic and interacting strongly with acidic silica.Switch to neutral alumina as the stationary phase. Alternatively, add 0.5-1% triethylamine to the chromatography eluent to neutralize the silica surface.
Product co-elutes with a byproduct (e.g., homocoupled dimer). The polarity of the product and impurity are too similar for the chosen solvent system.Modify the eluent system. Switch to a different solvent set (e.g., Dichloromethane/Methanol instead of Hexanes/Ethyl Acetate) to alter the selectivity of the separation. Preparative HPLC may be required in difficult cases.
Final product has a grey/black color. Residual palladium catalyst contamination.Pass a solution of the product through a pad of activated carbon or use a commercially available palladium scavenger resin. Recrystallization can also be effective at excluding palladium residues.[14]
Low recovery after crystallization. The product has high solubility in the chosen solvent even at low temperatures; too much solvent was used.Evaporate some solvent and attempt to cool again. If that fails, select a different solvent or solvent system. Use the minimum amount of hot solvent required for dissolution. Cooling the solution to 0°C or -20°C can improve yield.

References

Application Notes & Protocols: A Guide to Developing Complex Aromatic Molecules with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Transformative Role of Boronic Acids in Modern Synthesis

In the landscape of modern organic and medicinal chemistry, the efficient construction of carbon-carbon bonds is a paramount objective. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile method for forging these crucial linkages, especially in the assembly of complex aromatic and heteroaromatic systems.[1][2][3] At the heart of this Nobel Prize-winning methodology lies the boronic acid, a class of organoboron compounds that have revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][4]

The widespread adoption of the Suzuki-Miyaura reaction can be attributed to several key advantages: the mild reaction conditions, exceptional functional group tolerance, and the generally low toxicity and stability of boronic acid reagents.[1][2] These features make it an indispensable tool for researchers, scientists, and drug development professionals aiming to synthesize complex molecules with high precision and efficiency.[3][5][6] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction, from its fundamental mechanism to practical, field-proven protocols and troubleshooting strategies, designed to empower researchers in their synthetic endeavors.

Pillar 1: Understanding the "Why" - The Catalytic Cycle of the Suzuki-Miyaura Coupling

A deep understanding of the reaction mechanism is not merely academic; it is the foundation upon which rational experimental design and effective troubleshooting are built. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl bromide, iodide, or triflate) to a Pd(0) complex.[7][8] This step, often the rate-determining one, forms a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[8] The choice of ligand on the palladium catalyst is crucial here; electron-rich and bulky ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can significantly promote this step, especially for less reactive chlorides.[7][9]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) center.[9] A critical aspect of this process is the activation of the boronic acid by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which then readily transfers its organic moiety to the palladium, displacing the halide.[9] The exact mechanism of transmetalation is still a subject of detailed study, but the necessity of the base is universally recognized.[9][11][12]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9] Bulky ligands on the palladium can facilitate this step.[7][9]

Visualizing the Engine of Synthesis

To fully grasp the interplay of the components, a visual representation of the catalytic cycle is invaluable.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²-B(OH)₃]⁻ di_org_pd R¹-Pd(II)L₂-R² transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 R¹-R² boronic_acid R²-B(OH)₂ ate_complex [R²-B(OH)₃]⁻ boronic_acid->ate_complex + Base base Base (e.g., OH⁻) ate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: From Theory to Practice - Detailed Experimental Protocols

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection and execution of the experimental protocol.[1] Below are two detailed, field-proven protocols: a general procedure for standard couplings and a more advanced protocol for challenging substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a robust starting point for the coupling of a wide range of aryl bromides with arylboronic acids.

Materials & Reagents:

ComponentRoleSuggested ReagentAmount (mol equiv)Mol %
Aryl HalideElectrophileAryl Bromide1.0-
Boronic AcidNucleophileArylboronic Acid1.2-
CatalystPre-catalystPalladium(II) Acetate (Pd(OAc)₂)0.022
LigandCatalyst Stabilizer/ActivatorSPhos0.044
BaseBoronic Acid ActivatorPotassium Phosphate (K₃PO₄)2.0-
Solvent SystemReaction MediumToluene / Water (10:1)--

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).[1]

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can lead to catalyst degradation and side reactions like homocoupling.[1][7]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe. The small amount of water is often crucial for dissolving the base and facilitating the reaction.[1][7]

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 2 to 24 hours.[13]

  • Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract the mixture with a suitable organic solvent like ethyl acetate (3 x 15 mL).[1] Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]

Protocol 2: Advanced Protocol for Challenging Substrates (e.g., Sterically Hindered or Heteroaromatic Systems)

Coupling sterically demanding substrates or certain heteroaromatic compounds often requires more specialized conditions to achieve high yields.[2][13]

Materials & Reagents:

ComponentRoleSuggested ReagentAmount (mol equiv)Mol %
Aryl HalideElectrophilee.g., 2,6-Disubstituted Aryl Bromide1.0-
Boronic AcidNucleophilee.g., Ortho-substituted Arylboronic Acid1.5-
CatalystPre-catalystPd₂(dba)₃0.0151.5
LigandCatalyst Stabilizer/ActivatorRuPhos0.033
BaseBoronic Acid ActivatorCesium Carbonate (Cs₂CO₃)2.5-
SolventReaction Medium1,4-Dioxane--

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, weigh the aryl halide (1.0 mmol), boronic acid (1.5 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.5 mmol) into a vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction Execution: Seal the vial and remove it from the glovebox. Place it in a preheated aluminum reaction block at 110 °C and stir vigorously. The use of a more specialized, bulky, and electron-rich ligand like RuPhos is often key for coupling hindered substrates.

  • Monitoring & Work-up: Follow the monitoring and work-up procedures as described in Protocol 1. Note that due to the increased steric hindrance, reaction times may be longer.

  • Purification: Purify the crude product by flash column chromatography.

Pillar 3: Self-Validation - Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor solubility of reagents. 4. Unreactive halide (e.g., aryl chloride).1. Use a fresh catalyst/ligand. Consider a pre-catalyst. 2. Ensure proper degassing of solvents and flushing with inert gas.[1] 3. Try a different solvent system (e.g., DMF, THF, Dioxane).[14] 4. Switch to a more electron-rich, bulky ligand (e.g., Buchwald ligands) and a stronger base.[7][15]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Pd(II) species in the absence of the aryl halide.1. Thoroughly degas all solvents and ensure a rigorously inert atmosphere.[7] 2. Ensure the aryl halide is added before or with the catalyst.
Protodeborylation (Loss of Boronic Acid) 1. Unstable boronic acid (e.g., some heteroaromatics).[7] 2. Prolonged reaction times at high temperatures. 3. Presence of protic sources.1. Use the corresponding boronate ester (e.g., pinacol or MIDA ester) for slow release of the boronic acid.[16][17] 2. Attempt the reaction at a lower temperature or for a shorter duration. 3. Use anhydrous solvents and a non-aqueous base if possible.
Side Reactions (e.g., Ester Cleavage) 1. Strongly basic conditions.1. Use a milder base such as KF or K₂CO₃.[10][14] 2. Avoid aqueous conditions if the substrate is base-sensitive.
Workflow for Optimizing Challenging Couplings

When faced with a difficult transformation, a logical workflow can guide the optimization process.

Caption: A decision-making workflow for troubleshooting and optimizing Suzuki-Miyaura reactions.

Conclusion: Empowering Innovation through Chemical Synthesis

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern synthetic chemistry, empowering researchers to construct complex aromatic molecules with unparalleled efficiency. By understanding the fundamental principles of the catalytic cycle, employing robust and well-defined protocols, and adopting a systematic approach to troubleshooting, scientists can harness the full potential of boronic acids in their research. This guide serves as a comprehensive resource to not only execute these reactions successfully but also to innovate and push the boundaries of what is synthetically achievable in the quest for new medicines and materials.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[1] However, its success is contingent on a delicate interplay of various factors. This guide is designed to provide in-depth, field-proven insights to help you diagnose, troubleshoot, and resolve common issues encountered during your experiments.

Understanding the Core of the Reaction: The Catalytic Cycle

A firm grasp of the Suzuki-Miyaura catalytic cycle is the first step in effective troubleshooting. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] An issue at any of these stages can lead to reaction failure or low yields.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide. The reactivity trend for the halide is generally I > Br > OTf >> Cl.[4][5]

  • Transmetalation : The organic group from the organoboron compound is transferred to the palladium(II) complex. This step is critically dependent on the presence of a base to activate the boronic acid.[6][7]

  • Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that often arise when a Suzuki coupling reaction underperforms.

Q1: My reaction shows no product formation at all. Where do I start?

A1: A complete lack of product points to a fundamental issue with a core component or the reaction setup. Systematically check the following:

  • Catalyst Activity : The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0).[8] This reduction can fail if reagents are impure. More critically, the Pd(0) catalyst is highly sensitive to oxygen.[4]

  • Inert Atmosphere : The most common culprit for a completely failed reaction is the presence of oxygen, which deactivates the Pd(0) catalyst and can oxidize phosphine ligands.[4][9] Ensure your flask was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were thoroughly degassed.

  • Reagent Integrity : Verify the quality of your starting materials. Boronic acids can decompose over time (see Q3), and organohalides can be of poor quality. Use fresh, high-purity reagents.[4]

Q2: My yield is very low. What are the most likely causes?

A2: Low yields suggest the reaction is proceeding but is inefficient or plagued by side reactions. Key areas to investigate include:

  • Suboptimal Reaction Conditions : The choice of catalyst, ligand, base, and solvent must be appropriate for your specific substrates.[10] A "one-size-fits-all" approach is rarely successful.

  • Side Reactions : The primary competing reactions are protodeboronation (the boronic acid is replaced by a hydrogen) and homocoupling (two boronic acid molecules couple together).[4][8]

  • Insufficient Reaction Time or Temperature : Some couplings, especially with challenging substrates like aryl chlorides, require longer reaction times and higher temperatures to proceed to completion.[2] Monitor the reaction by TLC or LC-MS to determine the optimal time.

Q3: I suspect my boronic acid is decomposing. How can I confirm this and prevent it?

A3: Boronic acid decomposition, primarily through protodeboronation, is a very common failure mode.[11] Electron-deficient boronic acids are particularly susceptible.[4]

  • Causes : The presence of water and the strength of the base can accelerate protodeboronation.[11][12] High temperatures and long reaction times also contribute.

  • Prevention Strategies :

    • Use More Stable Boron Reagents : Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[4][11] These reagents often release the active boronic acid slowly, minimizing its concentration and the rate of decomposition.[13]

    • Optimize Base and Solvent : Use anhydrous conditions and consider a milder base (e.g., K₂CO₃, CsF) if strong bases (e.g., NaOH, KOH) are causing issues.[12]

    • Minimize Reaction Time : Monitor the reaction closely and work it up as soon as the limiting reagent is consumed.[4]

Q4: I'm observing a significant amount of homocoupling product. What can I do?

A4: The formation of a biaryl product from two molecules of your boronic acid is a classic side reaction.

  • Primary Cause : The presence of oxygen is a major contributor to homocoupling as it can facilitate the oxidative coupling of the boronic acid molecules.[4]

  • Solution : Rigorous degassing of solvents and maintaining a strictly inert atmosphere throughout the reaction are the most effective preventative measures.[14] In some cases, adding the aryl halide in a slight excess can also suppress homocoupling.[15]

Q5: My reaction turns black immediately. Is this a bad sign?

A5: Yes, this typically indicates the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[9] This signifies catalyst decomposition and is often associated with failed reactions. Common causes include the presence of oxygen, impurities in the reagents or solvent, or excessively high reaction temperatures.[9]

Systematic Troubleshooting Guide

When faced with a failed reaction, a systematic, logical approach is more effective than random changes. The following guide provides a structured workflow for troubleshooting.

Step 1: Foundational Checks - Reagents and Setup

Before altering catalytic components, ensure the fundamentals are sound.

ParameterActionRationale
Inert Atmosphere Re-evaluate your degassing procedure. Use a Schlenk line for robust oxygen exclusion. Ensure at least three evacuate/backfill cycles.[16]Oxygen is a potent inhibitor of the Pd(0) catalyst and can oxidize phosphine ligands, rendering them ineffective.[4]
Reagent Purity Use fresh, high-purity boronic acid, organohalide, base, and solvent.Impurities can poison the catalyst. Boronic acids can degrade upon storage.[17] Anhydrous and degassed solvents are critical.[4]
Solubility Confirm that all starting materials are soluble in the chosen solvent at the reaction temperature.If a reagent is not in solution, the reaction will be slow or may not proceed at all. Poor solubility is a common issue with complex, polyaromatic substrates.[18]
Step 2: The Catalytic System - A Deeper Dive

If foundational checks pass, the issue likely lies within the interplay of the catalyst, ligand, base, and solvent.

Troubleshooting Workflow: Optimizing the Catalytic Core

The following diagram illustrates a logical workflow for optimizing the key components of the reaction.

Troubleshooting_Workflow cluster_0 Initial Failed Reaction cluster_1 Component Optimization cluster_2 Successful Reaction Start Low/No Yield Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) Start->Base 1. Vary Base Ligand Screen Ligands (e.g., Buchwald ligands, NHCs) Base->Ligand 2. Vary Ligand Solvent Screen Solvents (e.g., Dioxane, Toluene, THF/H₂O) Ligand->Solvent 3. Vary Solvent End High Yield Product Solvent->End Optimization Complete

Caption: A systematic workflow for troubleshooting a failed Suzuki coupling.

A. The Base: The Activator

The base is crucial for activating the organoboron species for transmetalation, but its choice is not trivial.[6]

Problem : The reaction is sluggish, or base-sensitive functional groups (e.g., esters) are being cleaved.[18]

Causality : The base facilitates the formation of a more nucleophilic boronate species, which is necessary for transmetalation.[19][20] However, a base that is too strong can promote side reactions like protodeboronation or hydrolysis of sensitive groups.[12]

Base TypeCommon ExamplesStrengthsWeaknesses
Phosphates K₃PO₄Strong, generally effective for difficult couplings.[12]Can be very basic; may not be suitable for all substrates.
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Widely used, moderate strength. Cs₂CO₃ is often very effective but more expensive.[6]May not be strong enough for challenging couplings like those with aryl chlorides.
Fluorides KF, CsFMild; useful for substrates with base-labile groups.[21]Often result in slower reaction rates.[18]
Hydroxides NaOH, KOHStrong and inexpensive.Can significantly accelerate protodeboronation, especially in aqueous media.[12]

Experimental Protocol: Base Screening

  • Setup : Prepare four identical reaction vials, each with the aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Base Addition : To each vial, add a different base (2.0 equiv): K₃PO₄, Cs₂CO₃, K₂CO₃, and KF.

  • Reaction : Add degassed solvent (e.g., Dioxane/H₂O 10:1), purge with argon, and heat to the desired temperature (e.g., 100 °C).

  • Analysis : Monitor each reaction by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to compare conversion rates.

B. The Ligand: The Key to Reactivity

For challenging substrates, particularly electron-rich or sterically hindered aryl halides (especially chlorides), the choice of ligand is paramount.[12] Standard ligands like PPh₃ may be ineffective.[12]

Problem : The oxidative addition step is too slow, leading to no reaction, especially with aryl chlorides or electron-rich aryl bromides.

Causality : The ligand modulates the electron density and steric environment of the palladium center. Bulky, electron-rich ligands accelerate both the oxidative addition of unreactive halides and the final reductive elimination step.[12]

Ligand ClassCommon ExamplesUse Case
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosThe industry standard for challenging couplings, especially with aryl chlorides and electron-rich substrates.[12]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form highly stable and active catalysts. Effective for a broad range of substrates.[12]
Triphenylphosphine (PPh₃) PPh₃A classic, inexpensive ligand. Generally effective for reactive substrates like aryl iodides and bromides.
C. The Solvent: The Reaction Medium

The solvent must dissolve all components and can influence the reaction pathway.[22]

Problem : Poor solubility of reagents, or unexpected side reactions.

Causality : Solvents play a role in catalyst activation and stabilization.[22] Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.[12] The polarity of the solvent can even influence selectivity in certain cases.[23]

Solvent SystemCommon ExamplesTypical Use
Ethers 1,4-Dioxane, THF, 2-MeTHFVery common, good for a wide range of substrates. Often used with water as a co-solvent.[3]
Aromatics Toluene, XyleneLess polar options, often used at higher temperatures.[3]
Polar Aprotics DMF, DMAcCan improve solubility of polar reagents.[3]

Advanced Troubleshooting for Specific Substrate Classes

Case Study 1: Electron-Rich Aryl Halides
  • The Challenge : The electron-donating groups on the aryl halide increase the electron density of the C-X bond, making the rate-determining oxidative addition step very slow.[12]

  • The Solution :

    • Catalyst System : Employ a highly active catalyst system with bulky, electron-rich ligands like SPhos or XPhos , paired with a precatalyst like Pd₂(dba)₃ or a modern Buchwald precatalyst (e.g., XPhos Pd G3).[12]

    • Base : Use a stronger base like K₃PO₄ to facilitate the subsequent transmetalation.[12]

    • Temperature : Higher temperatures (100-120 °C) are often necessary.

Case Study 2: Sterically Hindered Substrates
  • The Challenge : Steric bulk on either the organohalide or the boronic acid (e.g., ortho-substituted substrates) can physically block the components from approaching the palladium center.[16]

  • The Solution :

    • Ligand Choice : Select ligands with a specific steric profile that can accommodate the bulky substrates. Buchwald ligands are often effective.[16]

    • Boronic Acid Equivalents : Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help drive the reaction to completion.[16]

    • Concentration : Running the reaction at a lower concentration (e.g., 0.1 M) can sometimes be beneficial.

Final Checklist Before You Begin

By approaching the Suzuki-Miyaura coupling with a solid understanding of its mechanism and a systematic troubleshooting strategy, you can significantly increase your rate of success, even with the most challenging of substrates.

References

preventing homocoupling of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the use of this reagent in cross-coupling reactions, with a specific focus on preventing the formation of the homocoupled biaryl impurity. Here, we provide in-depth troubleshooting guides, frequently asked questions, and optimized protocols grounded in mechanistic principles to ensure the success of your synthetic campaigns.

Introduction: The Challenge of Homocoupling

This compound is a valuable building block in drug discovery. However, like many arylboronic acids, it is susceptible to an undesired side reaction known as homocoupling (or dimerization), which leads to the formation of a symmetrical biaryl byproduct. This not only consumes the starting material and reduces the yield of your target molecule but also introduces a significant purification challenge due to the often-similar polarity of the homocoupled product and the desired cross-coupled product. Understanding and controlling the factors that lead to homocoupling is therefore critical for efficient and clean Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: High Levels of Homocoupling Detected

Issue: My post-reaction analysis (TLC, LC-MS, NMR) shows a significant amount of the symmetrical biaryl derived from this compound.

This guide provides a systematic approach to diagnose and resolve the root cause of excessive homocoupling.

Step 1: Scrutinize the Reaction Atmosphere

Question: Was your reaction rigorously protected from oxygen?

The Science: The primary culprit behind boronic acid homocoupling is often dissolved molecular oxygen.[1][2][3][4] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then enter a catalytic cycle that is separate from the desired Suzuki-Miyaura pathway, leading to the dimerization of the boronic acid.[3][5][6][7] The mechanism is believed to involve the formation of a palladium peroxo complex, which plays a crucial role in this undesired transformation.[5][6][7]

Solutions:

  • Rigorous Degassing: Ensure all solvents, including any water used in the system, are thoroughly degassed before use. The most effective methods are:

    • Inert Gas Sparging: Bubble argon or nitrogen through the solvent for at least 30 minutes. A subsurface sparge is more effective than simply blowing gas over the surface.[2][8]

    • Freeze-Pump-Thaw: For anhydrous, non-volatile solvents, perform at least three freeze-pump-thaw cycles to remove dissolved gases.[9]

  • Maintain an Inert Atmosphere: After degassing, ensure the reaction is set up and run under a positive pressure of an inert gas (argon or high-purity nitrogen) using a Schlenk line or a glovebox.

Step 2: Evaluate the Palladium Source and Ligand

Question: Are you using a Pd(II) precatalyst? Is your ligand choice optimal?

The Science:

  • Palladium Precatalyst: Starting a Suzuki reaction with a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) requires an initial in-situ reduction to the active Pd(0) species. This reduction can sometimes be slow or inefficient, and the lingering Pd(II) can directly promote homocoupling.[3][8]

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting oxidative addition step and the final reductive elimination step of the desired Suzuki cycle.[10][11][12] This makes the desired cross-coupling pathway kinetically more favorable, outcompeting the homocoupling side reaction.[11]

Solutions:

  • Switch to a Pd(0) Source: If using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction.[11]

  • Utilize Modern Precatalysts: Employ modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 palladacycles) that are designed for rapid and efficient generation of the active Pd(0) catalyst.[13]

  • Ligand Screening: If using simple phosphines like PPh₃, switch to a more sterically demanding and electron-donating ligand. Good starting points include SPhos, XPhos, or P(t-Bu)₃.[10][11][14]

Step 3: Assess the Base and Reaction Conditions

Question: Could your base or temperature be contributing to the issue?

The Science: While the base is essential for the transmetalation step in the Suzuki cycle, its choice can influence side reactions.[10] Very strong bases can sometimes promote boronic acid decomposition.[13] Furthermore, high reaction temperatures can accelerate the rate of side reactions, including homocoupling and protodeboronation.[9] Protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, is another common decomposition pathway for boronic acids, especially under harsh basic or acidic conditions.[15][16][17][18]

Solutions:

  • Base Optimization: If using a very strong base (e.g., NaOH, KOtBu), consider screening weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[10][13] The choice of base is often solvent-dependent.

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate for the desired cross-coupling. Higher temperatures do not always lead to better outcomes and can favor decomposition pathways.[9]

  • Slow Addition: Consider adding the boronic acid solution slowly to the reaction mixture. This keeps the instantaneous concentration of the boronic acid low, which can disfavor the bimolecular homocoupling reaction.[9][19]

Logical Troubleshooting Workflow

Here is a decision-making diagram to guide your troubleshooting process.

G start High Homocoupling Observed check_O2 Was the reaction rigorously degassed and run under an inert atmosphere? start->check_O2 implement_degas SOLUTION: Implement rigorous degassing (sparging or freeze-pump-thaw) and ensure a positive inert gas pressure. check_O2->implement_degas No check_pd What was the palladium source? check_O2->check_pd Yes end_ok Homocoupling Minimized implement_degas->end_ok pd_II Pd(II) source (e.g., Pd(OAc)₂) check_pd->pd_II pd_0 Pd(0) source or modern precatalyst check_pd->pd_0 switch_pd SOLUTION: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst (e.g., Buchwald G3). pd_II->switch_pd check_ligand What ligand was used? pd_0->check_ligand switch_pd->end_ok simple_ligand Simple phosphine (e.g., PPh₃) check_ligand->simple_ligand bulky_ligand Bulky, electron-rich ligand check_ligand->bulky_ligand switch_ligand SOLUTION: Use a bulky, electron-rich ligand (e.g., SPhos, XPhos, P(t-Bu)₃). simple_ligand->switch_ligand check_conditions Review Base & Temperature bulky_ligand->check_conditions switch_ligand->end_ok optimize_conditions SOLUTION: Screen weaker bases (K₃PO₄, K₂CO₃). Lower the reaction temperature. Consider slow addition of the boronic acid. check_conditions->optimize_conditions optimize_conditions->end_ok

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: Arylboronic acids can be sensitive to air and moisture. Over time, they can dehydrate to form boroxines (cyclic anhydrides) or slowly oxidize. For long-term storage, it is recommended to keep the solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and stored in a refrigerator (2-8°C).

Q2: Besides homocoupling, what other side reaction should I be aware of? A2: Protodeboronation is another common side reaction where the boronic acid group is replaced by a hydrogen atom.[15] This is essentially a protonolysis of the carbon-boron bond and is often promoted by excessive heat, strong bases, or the presence of protic sources like water.[13][15][18] The strategies used to minimize homocoupling, such as using milder bases and lower temperatures, are also effective at suppressing protodeboronation.

Q3: Can the purity of the boronic acid itself be a source of the homocoupled byproduct? A3: Yes. The homocoupled dimer can be a pre-existing impurity in the boronic acid starting material, formed during its synthesis or storage. It is always good practice to check the purity of your starting materials by NMR or LC-MS before starting a reaction. If significant levels of the dimer are present, purification of the boronic acid by recrystallization or chromatography may be necessary.

Q4: I've tried everything and still see some homocoupling. Are there any chemical additives that can help? A4: In some cases, the addition of a mild reducing agent has been shown to suppress homocoupling. For example, adding potassium formate (HCO₂K) to the reaction mixture can help maintain the palladium catalyst in its active Pd(0) state, thereby minimizing the concentration of Pd(II) species that drive homocoupling.[8][19][20] This should be considered an optimization step after other parameters have been addressed.

Q5: How does the amide functional group in my specific boronic acid affect its reactivity? A5: The amide group is an electron-withdrawing group, which can influence the electronic properties of the phenylboronic acid. Electron-deficient arylboronic acids have been reported to be more prone to certain homocoupling pathways.[14][21] This makes it even more critical to adhere to best practices for excluding oxygen and optimizing catalyst and ligand selection.

Optimized Experimental Protocol

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.5 mol%)

  • K₃PO₄ (potassium phosphate), finely powdered and dried (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar, aryl bromide, this compound, SPhos, and K₃PO₄ into the Schlenk flask.

  • Establish Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane:water) via syringe under a positive pressure of inert gas.

  • Final Degassing: Sparge the resulting slurry with the inert gas via a subsurface needle for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd₂(dba)₃ catalyst.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Overview: Desired vs. Undesired Pathways

To effectively troubleshoot, it is crucial to visualize the competing catalytic cycles. The desired Suzuki-Miyaura cycle is kinetically favored under optimal conditions, while the homocoupling cycle becomes significant in the presence of oxidants like O₂.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Homocoupling Cycle a Pd(0)L₂ b Oxidative Addition a->b Ar-X c Ar-Pd(II)-X L₂ b->c d Transmetalation (Base, Ar'B(OH)₂) c->d e Ar-Pd(II)-Ar' L₂ d->e f Reductive Elimination e->f f->a g Ar-Ar' (Product) f->g h Pd(0)L₂ i Oxidation h->i O₂ j Pd(II) Species i->j k 2 x Ar'B(OH)₂ j->k k->h Reduction l Ar'-Ar' (Homocoupling) k->l

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Data Summary Table

The following table summarizes the general effect of key parameters on the formation of the homocoupling byproduct. This is a qualitative guide for optimization.

ParameterCondition Favoring Low HomocouplingCondition Favoring High HomocouplingRationale
Atmosphere Rigorously inert (Argon, N₂)Presence of Air/OxygenOxygen promotes the oxidation of Pd(0) to Pd(II), a key step in the homocoupling cycle.[3][8]
Pd Precatalyst Pd(0) source (e.g., Pd₂(dba)₃)Pd(II) source (e.g., Pd(OAc)₂)Pd(II) can directly engage in the homocoupling pathway before being reduced to the active Pd(0) catalyst.[3][11]
Ligand Bulky, electron-rich (e.g., SPhos)Less bulky (e.g., PPh₃)Bulky ligands accelerate the desired Suzuki cycle, making it kinetically more favorable than homocoupling.[11][14]
Base Weaker, non-nucleophilic (K₃PO₄, K₂CO₃)Very strong bases (e.g., NaOH)Strong bases can sometimes promote boronic acid decomposition pathways.[13]
Temperature Lowest effective temperatureHigh temperaturesHigher temperatures can accelerate side reactions at a faster rate than the desired cross-coupling.[9]

References

Technical Support Center: Overcoming Low Reactivity of Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in Suzuki-Miyaura cross-coupling: dealing with unreactive boronic acids. As your virtual application scientist, I will walk you through the causality behind these issues and provide field-proven strategies to rescue your reaction yields.

Section 1: Troubleshooting Guide for Sluggish Suzuki-Miyaura Reactions

This section is formatted as a direct Q&A to address specific experimental failures.

Q1: My Suzuki-Miyaura coupling is giving low to no yield. I suspect my boronic acid is the problem. Where do I start?

A1: Initial Diagnosis: Is It the Boronic Acid?

Before extensively modifying your protocol, it's crucial to confirm that the boronic acid's reactivity is the root cause. Low yields can also stem from other factors[1][2].

Initial Checks:

  • Reagent Quality:

    • Boronic Acid Stability: Boronic acids, especially electron-deficient or heteroaromatic ones, are prone to degradation via protodeboronation[3][4][5]. Have you observed any physical changes in your reagent over time (e.g., discoloration, clumping)? If possible, analyze its purity by NMR.

    • Aryl Halide Reactivity: The reactivity of your coupling partner is critical. The general trend is I > Br > OTf >> Cl[6]. If you are using an aryl chloride, a more specialized and highly active catalyst system is often required[6].

    • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands have not degraded. Phosphine ligands are particularly susceptible to oxidation[6]. Use fresh reagents or those stored properly under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and deactivate the Pd(0) catalyst[3][6][7]. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen)[2][8].

    • Solvent and Base Purity: Use anhydrous, degassed solvents. Ensure your base is of high purity and finely powdered for better solubility and reactivity[9].

If these initial checks do not resolve the issue, it is highly likely that the intrinsic reactivity of your boronic acid is the limiting factor.

Q2: I've confirmed my reagents and setup are sound. My boronic acid is electron-deficient, and I'm seeing significant protodeboronation. How can I mitigate this?

A2: Combating Protodeboronation

Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major side reaction, especially with electron-deficient or certain heteroaryl boronic acids[3][4][5][10]. The choice of base and reaction conditions plays a pivotal role here.

Strategies to Minimize Protodeboronation:

  • Choice of Base: While a base is essential to activate the boronic acid for transmetalation, strong bases can accelerate protodeboronation[11][12]. Consider switching to a milder base.

Base StrengthRecommended BasesRationale
Strong NaOH, NaOMe, CsOHCan accelerate protodeboronation. Use with caution.
Moderate K₃PO₄, Cs₂CO₃Often a good balance of reactivity and minimizing side reactions[6].
Mild K₂CO₃, KFCan be effective, especially when stronger bases lead to decomposition[6].
  • Anhydrous Conditions: Water is a proton source for protodeboronation[4]. While many Suzuki protocols use aqueous bases, switching to anhydrous conditions can be beneficial[6].

  • Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation[6]. Monitor the reaction closely to avoid prolonged heating after completion.

  • "Slow Release" Strategy: A highly effective method is to use a more stable boronic acid derivative that slowly releases the active boronic acid into the reaction. This keeps the concentration of the unstable boronic acid low, minimizing side reactions[4][13][14][15]. More on this in Q4.

Q3: My main side-product is the homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Preventing Boronic Acid Homocoupling

The formation of a biaryl product from two molecules of your boronic acid is a common issue, often driven by the presence of oxygen or issues with the palladium catalyst's oxidation state[3][5][11].

Causes and Solutions:

  • Presence of Oxygen: Oxygen can facilitate the Pd-catalyzed oxidative coupling of boronic acid molecules[3][7].

    • Solution: Rigorous degassing of the solvent (e.g., by sparging with an inert gas for 15-30 minutes) and maintaining a strict inert atmosphere are crucial[7].

  • Pd(II) Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced to the active Pd(0) species. This reduction can sometimes be mediated by the homocoupling of two boronic acid molecules[3][11].

    • Solution: Using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst that is designed for efficient in situ reduction can minimize this pathway.

Q4: My boronic acid is inherently unstable (e.g., 2-pyridyl, vinyl, or cyclopropyl). Standard condition optimization isn't working. What are my options?

A4: Employing Stabilized Boronic Acid Surrogates

For inherently unstable boronic acids, the most robust strategy is to use a more stable derivative that acts as a "protected" form[5][10][16]. These surrogates are often more stable to storage and less prone to decomposition under reaction conditions[17][18][19].

Boronic Acid SurrogateKey Features & AdvantagesWhen to Use
Boronate Esters (e.g., Pinacol Esters) More stable to protodeboronation and oxidation; often crystalline and easier to purify[5][11][20].A good first choice for improving stability and handling of many boronic acids.
Potassium Organotrifluoroborates (R-BF₃K) Highly stable, crystalline solids; less prone to protodeboronation than boronic acids[18][21]. Reactivity is "unveiled" under reaction conditions[18].Excellent for challenging couplings, including those with alkyl boronic acids[18][22].
MIDA Boronates Exceptionally stable to air and moisture; designed for "slow release" of the boronic acid under basic conditions, minimizing side reactions[4][16][23].Ideal for very unstable boronic acids (e.g., 2-heterocyclic, vinyl) and for use in iterative cross-coupling[16].
Visualizing the "Slow Release" Strategy

The "slow release" approach is a powerful technique to maintain a low concentration of the active, yet unstable, boronic acid, thereby favoring the desired cross-coupling over decomposition pathways.

slow_release cluster_reaction Reaction Mixture Stable_Surrogate Stable Boronic Acid Surrogate (e.g., MIDA Boronate) Active_BA Low Concentration of Active Boronic Acid Stable_Surrogate->Active_BA Slow Hydrolysis (Base-mediated) Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Active_BA->Catalytic_Cycle Productive Cross-Coupling Side_Reactions Decomposition (Protodeboronation, etc.) Active_BA->Side_Reactions Unproductive Decomposition

Caption: Slow release of boronic acid to favor cross-coupling.

Section 2: Frequently Asked Questions (FAQs)

What is the role of the base in the Suzuki-Miyaura reaction?

The base plays multiple crucial roles. Primarily, it reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is more competent for the transmetalation step with the palladium complex[12][23]. The choice and stoichiometry of the base can significantly influence the reaction selectivity and rate[12].

My boronic acid is very sterically hindered. What should I consider?

Sterically hindered boronic acids can slow down the transmetalation step. To overcome this, you may need:

  • More Active Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate both oxidative addition and reductive elimination, helping to drive the catalytic cycle forward[2][24].

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier[2].

  • Stronger Bases: Using a stronger base, such as aqueous barium hydroxide or tripotassium phosphate, can sometimes facilitate the coupling of sterically demanding substrates[12].

Can I use boronic esters directly in a Suzuki coupling?

Yes, boronic esters, such as pinacol esters, are commonly used. While they are generally less reactive than their corresponding boronic acids due to reduced Lewis acidity, they offer greater stability[11][20]. In many cases, the reaction conditions (especially with aqueous base) are thought to hydrolyze the ester in situ to the more reactive boronic acid[11]. However, direct transmetalation from the boronate ester is also possible[10].

What is the Suzuki-Miyaura Catalytic Cycle?

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

suzuki_cycle center pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative R¹-X ox_add_label Oxidative Addition pd2_transmetalation R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetalation R²-B(OH)₂ Base trans_label Transmetalation pd2_transmetalation->pd0 R¹-R² red_elim_label Reductive Elimination troubleshooting_workflow cluster_solutions Troubleshooting Options start Low Yield with Unreactive Boronic Acid sol1 Increase Temperature (e.g., to 100-110 °C) start->sol1 Is reaction thermally stable? sol2 Switch Base (e.g., Cs₂CO₃) start->sol2 Is protodeboronation suspected? sol3 Change Ligand (e.g., use a more electron-rich Buchwald ligand) start->sol3 Is catalyst deactivation an issue? sol4 Use Boronic Acid Surrogate (e.g., R-BF₃K or MIDA boronate) start->sol4 Is boronic acid inherently unstable?

References

Technical Support Center: Advanced Catalyst Selection for Difficult Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with particularly difficult coupling reactions. Instead of a generic overview, we will directly address specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your research.

Section 1: Troubleshooting Common Failures

This section addresses the most frequent issues encountered during Suzuki coupling reactions, from low or no yield to the formation of unwanted side products.

Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?

When a Suzuki coupling fails, a systematic check of the core reaction parameters is the most efficient way to diagnose the problem.[1]

A1: Initial Diagnostic Checklist:

  • Catalyst Activity & Precatalyst Activation: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1][2] Some modern precatalysts, like the Buchwald G3 and G4 series, are designed for efficient and reliable generation of the active catalyst.[2]

  • Oxygen Contamination: The presence of oxygen is a common culprit for failed reactions. It can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of boronic acids.[1][2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1][3]

  • Reagent Quality & Stability: The stability of the organoboron reagent is a frequent cause of failure.[3] Boronic acids are susceptible to protodeboronation (hydrolysis back to the arene), especially under harsh basic conditions or in the presence of excess water.[3][4] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.

  • Base and Solvent Compatibility: The base is not just a spectator; it plays a critical role in the transmetalation step.[3][5][6] The choice of base and solvent must be compatible. For instance, strong bases like potassium tert-butoxide are often used in anhydrous ethereal solvents like dioxane or toluene, while weaker bases like potassium carbonate are typically used in aqueous solvent mixtures.[7][8]

Section 2: Catalyst Selection for Challenging Substrates

Difficult substrates, such as those that are sterically hindered or electronically deactivated, require specialized catalyst systems. Standard catalysts like Pd(PPh₃)₄ are often ineffective for these transformations.[3]

Q2: I'm trying to couple a sterically hindered aryl halide with a bulky boronic acid, and the reaction is very slow or doesn't proceed. How should I adjust my catalyst system?

This is a classic problem where the steric bulk around the reaction center impedes both the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

A2: Strategies for Sterically Hindered Couplings:

The key is to use a catalyst system that is both highly active and can accommodate the steric demands of the substrates.[10]

  • Switch to Bulky, Electron-Rich Ligands: This is the most critical modification.[8] These ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species and facilitate the difficult reductive elimination step.[8]

    • Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos , XPhos , and RuPhos are the industry standard for sterically demanding couplings.[8][11] They have demonstrated unprecedented scope and reactivity.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes.[12][13] They are particularly effective for forming di-, tri-, and even tetra-ortho-substituted biaryls.[7] Robust acenaphthoimidazolylidene palladium complexes have shown excellent performance with low catalyst loadings.[7]

Ligand Selection Guide for Hindered Substrates
Ligand FamilyRecommended LigandsKey Features & Applications
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosHighly versatile for a broad range of hindered aryl bromides and chlorides.[11]
Specialized Buchwald Ligands AntPhos, BI-DIMESuperior performance for extremely hindered substrates, such as those forming tetra-ortho-substituted biaryls.[8][10]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, AcenaphthoimidazolylideneHigh stability and activity; excellent for constructing highly substituted biaryls.[7][12][14][15]
Q3: My reaction with an electron-rich aryl chloride is failing. What is the mechanistic challenge and how do I overcome it?

Electron-rich aryl halides are notoriously difficult substrates because the electron-donating groups increase the electron density of the carbon-halogen bond, making the rate-determining oxidative addition step very slow.[3]

A3: Catalyst Systems for Electron-Rich Aryl Halides:

To overcome this challenge, the catalyst system must be highly reactive to facilitate the difficult oxidative addition.

  • Use Highly Electron-Donating Ligands:

    • Buchwald Ligands: Ligands like SPhos and XPhos are particularly effective for coupling electron-rich aryl chlorides due to their electron-rich nature and steric bulk.[3]

    • Trialkylphosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also excellent choices for promoting the oxidative addition of aryl chlorides.[16]

  • Employ Stronger Bases and Higher Temperatures:

    • Bases: Stronger bases like potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK) are often required.[3][8]

    • Temperature: Increasing the reaction temperature (e.g., 100-140 °C) can provide the necessary energy to overcome the high activation barrier of oxidative addition.[8] Solvents with higher boiling points like xylenes may be beneficial.[8]

Q4: I am working with heteroaryl halides and observing catalyst poisoning or low yields. What are the specific challenges with these substrates?

Heteroaryl halides, especially those containing nitrogen or sulfur, can be challenging because the heteroatoms can coordinate to the palladium center and act as catalyst poisons, inhibiting catalytic activity.[17]

A4: Strategies for Heteroaryl Couplings:

  • Ligand Selection is Key:

    • Buchwald Ligands: SPhos and XPhos have proven to be highly universal ligands for heteroaryl couplings.[11]

    • N-Heterocyclic Carbenes (NHCs): Well-defined palladium-NHC catalysts have shown broad applicability for coupling both 5- and 6-membered heteroaryl chlorides and bromides.[18]

  • Careful Selection of Base and Solvent: The choice of base is critical to avoid unwanted side reactions with the heteroaryl ring. Weaker bases like potassium carbonate or cesium carbonate are often preferred.[14]

  • Consider Precatalyst Choice: Using a well-defined precatalyst can be advantageous as it ensures the efficient generation of the active catalyst and can minimize side reactions.

Section 3: Experimental Protocols & Workflows

To aid in the practical application of the concepts discussed, this section provides a detailed experimental protocol for catalyst screening and a logical workflow for troubleshooting.

High-Throughput Catalyst Screening Protocol

High-throughput screening (HTS) is a powerful tool for rapidly identifying the optimal catalyst system and reaction conditions for a difficult Suzuki coupling.[14][19][20][21][22]

Objective: To efficiently screen a panel of ligands, bases, and solvents to identify the optimal conditions for a challenging Suzuki coupling reaction.

Methodology:

  • Plate Setup: In a 96-well plate, dispense the aryl halide (limiting reagent) and boronic acid (1.2-1.5 equivalents) into each well.

  • Stock Solution Preparation: Prepare stock solutions of various palladium precatalysts (e.g., Pd₂(dba)₃, XPhos Pd G3), ligands, and bases in appropriate solvents.

  • Dispensing: Use a liquid handling robot to dispense the palladium precatalyst, ligand, base, and solvent combinations into the wells according to a predefined experimental design.

  • Inert Atmosphere: Seal the 96-well plate and place it in a glovebox or a chamber that can be purged with an inert gas.

  • Reaction: Heat the plate to the desired temperature with vigorous shaking.

  • Quenching and Analysis: After the specified reaction time, quench the reactions and analyze the product formation using high-throughput techniques such as LC-MS or GC-MS.[22]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding Suzuki coupling reaction.

Suzuki_Troubleshooting Start Reaction Failure: Low or No Yield Check_Basics Step 1: Verify Core Parameters Start->Check_Basics Is_Oxygen Inert Atmosphere? Degassed Solvents? Check_Basics->Is_Oxygen Is_Reagent_OK Reagent Quality? Boronic Acid Stable? Is_Oxygen->Is_Reagent_OK Yes Fix_Atmosphere Action: Improve Inert Technique (e.g., Glovebox) Is_Oxygen->Fix_Atmosphere No Is_Catalyst_Active Active Catalyst? Precatalyst OK? Is_Reagent_OK->Is_Catalyst_Active Yes Change_Boron Action: Use Pinacol Ester or Trifluoroborate Is_Reagent_OK->Change_Boron No Check_Precatalyst Action: Use Fresh Precatalyst (e.g., Buchwald G3/G4) Is_Catalyst_Active->Check_Precatalyst No Substrate_Issue Step 2: Assess Substrate (Steric/Electronic) Is_Catalyst_Active->Substrate_Issue Yes Fix_Atmosphere->Check_Basics Change_Boron->Check_Basics Check_Precatalyst->Check_Basics Is_Hindered Sterically Hindered? Substrate_Issue->Is_Hindered Is_Electron_Rich Electron-Rich Halide? Is_Hindered->Is_Electron_Rich No Use_Bulky_Ligand Action: Use Bulky Ligand (XPhos, SPhos, NHC) Is_Hindered->Use_Bulky_Ligand Yes Increase_Temp Action: Increase Temperature Use Stronger Base (K3PO4) Is_Electron_Rich->Increase_Temp Yes Optimization Step 3: Systematic Optimization Is_Electron_Rich->Optimization No Use_Bulky_Ligand->Optimization Increase_Temp->Optimization Screen_Conditions Action: Screen Ligands, Bases, and Solvents (HTS) Optimization->Screen_Conditions Success Successful Coupling Screen_Conditions->Success

Caption: A step-by-step workflow for diagnosing and solving difficult Suzuki coupling reactions.

Section 4: Frequently Asked Questions (FAQs)

Q5: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A5: Homocoupling is a common side reaction where two molecules of the boronic acid couple to form a biaryl byproduct.[2] This is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote this unwanted reaction.[2] To prevent homocoupling, ensure your reaction is rigorously degassed and maintained under a strict inert atmosphere. Using a well-defined Pd(0) precatalyst can also minimize the presence of Pd(II) species at the start of the reaction.

Q6: I'm concerned about protodeboronation of my boronic acid. What conditions favor this side reaction and how can I mitigate it?

A6: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by strong bases and the presence of water.[3] To mitigate this, you can:

  • Use anhydrous conditions: While a small amount of water can be beneficial, excess water should be avoided.

  • Optimize the base: Consider using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[5]

  • Use a more stable boron reagent: Boronic acid pinacol esters (BPin) or potassium trifluoroborate salts (BF₃K) are generally more stable towards protodeboronation.

Q7: Can I run a Suzuki coupling at room temperature?

A7: Yes, room-temperature Suzuki couplings are possible, especially for activated substrates. The key is to use a highly active catalyst system. High-throughput screening has been instrumental in identifying conditions for room-temperature couplings of activated and unactivated aryl bromides.[19] N-heterocyclic carbene (NHC) palladium complexes have also been shown to be effective for room-temperature reactions.[12] For less reactive substrates, some heating is typically still required.

References

Suzuki Coupling with Substituted Boronic Acids: A Technical Support Guide on the Critical Role of the Base

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the intricacies of the Suzuki-Miyaura cross-coupling reaction is paramount to your success in discovery and development. This guide provides in-depth, field-proven insights into one of the most critical, and often challenging, aspects of this reaction: the selection and effect of the base, particularly when working with electronically and sterically diverse boronic acids.

Frequently Asked Questions (FAQs): The Fundamentals of the Base's Role

Q1: What is the primary function of the base in a Suzuki coupling reaction?

A1: The base is a crucial activator in the Suzuki-Miyaura catalytic cycle.[1][2][3] Its principal role is to activate the boronic acid, facilitating the transmetalation step, which is often the rate-determining step of the reaction.[3] This activation occurs through the formation of a more nucleophilic boronate species (an "ate" complex), which is significantly more reactive toward the palladium(II) intermediate.[1][2][3][4][5][6]

There are two generally accepted mechanistic pathways for this activation[2][7][8][9]:

  • The Boronate Pathway: The base reacts directly with the boronic acid to form a tetracoordinate boronate species. This boronate then reacts with the palladium(II) halide complex.

  • The Oxo-Palladium Pathway: The base first reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid.

The operative pathway can depend on the specific base, solvent, and reactants used.[2]

Q2: How do I select the right base for my specific substituted boronic acid?

A2: Base selection is highly dependent on the electronic and steric properties of your boronic acid, as well as the other components of your reaction. A universal "best base" does not exist; optimization is often necessary. However, here are some general guidelines:

  • For electron-rich arylboronic acids: These are generally robust coupling partners.[10] Weaker inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are often effective.[1][2]

  • For electron-deficient arylboronic acids: These substrates are more susceptible to a common side reaction called protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[11][12] This is often exacerbated by strong bases and the presence of water.[13][14] Milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be beneficial. In some cases, running the reaction under anhydrous conditions is necessary.[11]

  • For sterically hindered arylboronic acids: Coupling sterically demanding substrates often requires more forceful conditions. Stronger bases, such as potassium tert-butoxide (KOtBu), may be necessary to accelerate the reaction rate and achieve good yields.[15][16] The choice of a bulky ligand on the palladium catalyst is also critical in these cases.[17]

Q3: Can the cation of the base influence the reaction?

A3: Yes, the counter-cation of the base can have a significant effect. For example, cesium (Cs⁺) and potassium (K⁺) cations are often more effective than sodium (Na⁺) in accelerating the reaction, particularly in challenging couplings. This is attributed to their larger ionic radii and ability to better stabilize intermediates in the catalytic cycle.[15]

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during your Suzuki coupling experiments.

Issue 1: Low to No Product Yield

Q: I've set up my Suzuki coupling reaction, but I'm getting a very low yield or no product at all. I suspect an issue with my base. What should I investigate?

A: Low or no yield is a common frustration, and the base is a frequent culprit. Here's a systematic approach to troubleshooting:

  • Verify Base Strength and Type:

    • The Problem: The chosen base may be too weak to efficiently form the reactive boronate species, especially with electron-deficient or sterically hindered boronic acids. Conversely, a base that is too strong can lead to degradation of your starting materials or catalyst.

    • The Solution: Conduct a small-scale screen of different bases. If you started with a weak base like Na₂CO₃, try a stronger one like K₃PO₄ or Cs₂CO₃. For particularly challenging substrates, a switch to a stronger base like KOtBu might be necessary, though this should be done cautiously as it can promote side reactions.[15][16]

  • Ensure Proper Reaction Conditions for the Base:

    • The Problem: The effectiveness of a base is often tied to the solvent system. For example, many inorganic bases like carbonates and phosphates require a small amount of water to be effective. However, too much water can promote protodeboronation.

    • The Solution: If using an inorganic base, ensure your solvent system (e.g., toluene, dioxane, DMF) contains a small percentage of water.[18] If protodeboronation is a concern, consider switching to anhydrous conditions with a base like potassium trimethylsilanolate (KOSiMe₃).

  • Check for Base-Labile Functional Groups:

    • The Problem: If your boronic acid or aryl halide contains base-sensitive functional groups (e.g., esters, ketones), a strong base can cause unintended side reactions.

    • The Solution: In such cases, a milder base is preferable. Powdered potassium fluoride (KF) is an excellent choice as it can activate the boronic acid without affecting base-labile groups.[4]

Issue 2: Significant Protodeboronation Side Product

Q: My main side product is the result of protodeboronation of my boronic acid. How can I minimize this?

A: Protodeboronation is a major competing pathway, especially with electron-deficient and heteroaryl boronic acids.[11][14][19] Here are strategies to mitigate it:

  • Modify Your Base and Solvent System:

    • The Problem: Protodeboronation is often catalyzed by aqueous base.[13][14] The rate of this side reaction generally increases at higher pH.[14]

    • The Solution:

      • Use a milder base, such as KF or CsF. Fluoride ions are believed to play a unique role in activating the boronic acid.[2]

      • Reduce the amount of water in the reaction or switch to anhydrous conditions.

      • Consider using a "slow-release" strategy for the boronic acid by employing more stable boronic esters (e.g., pinacol, MIDA esters) or trifluoroborates.[11][12][20] These reagents can be more resistant to protodeboronation.

  • Optimize Reaction Kinetics:

    • The Problem: If the rate of protodeboronation is competitive with the rate of the desired coupling, you will see a significant amount of this side product.

    • The Solution: Aim to accelerate the Suzuki coupling itself. This can be achieved by:

      • Increasing the reaction temperature.

      • Using a more active catalyst system (e.g., a more electron-rich and bulky phosphine ligand).

      • Shorter reaction times can also reduce the extent of protodeboronation.[12]

Issue 3: Coupling Electronically and Sterically Challenging Boronic Acids

Q: I am struggling to couple a sterically hindered (e.g., ortho-disubstituted) or a highly electron-deficient boronic acid. What base strategy should I employ?

A: These substrates represent a significant challenge and often require a departure from standard conditions.

  • For Sterically Hindered Boronic Acids:

    • The Challenge: The bulky substituents impede the approach of the boronic acid to the palladium center.

    • The Strategy: A strong base is often required to drive the reaction forward.[15][16] Potassium tert-butoxide (KOtBu) or sodium tert-butoxide (NaOtBu) in a non-aqueous solvent like DME can be effective.[15] This must be paired with a suitable bulky ligand (e.g., SPhos, XPhos) to facilitate the coupling.[21]

  • For Electron-Deficient Boronic Acids:

    • The Challenge: These boronic acids are less nucleophilic and highly susceptible to protodeboronation.[11]

    • The Strategy: A delicate balance must be struck. A base is needed for activation, but a strong aqueous base will likely lead to protodeboronation.

      • Start with milder, non-hydroxide bases like K₃PO₄ or Cs₂CO₃.

      • Consider using KF in an anhydrous solvent.

      • In some cases, a "cationic" Suzuki coupling that proceeds in the absence of a base may be a viable, albeit advanced, strategy.[22]

      • Protecting the boronic acid as a more stable derivative, such as a MIDA boronate, can be highly effective.[19]

Data Summary and Protocols

Table 1: Comparison of Common Bases for Suzuki Coupling
BaseTypical SubstratesCommon SolventsStrengthsWeaknesses
Na₂CO₃ / K₂CO₃ Electron-rich and neutral arylboronic acidsToluene/H₂O, Dioxane/H₂O, DMF/H₂OInexpensive, widely applicable for standard couplings.[23]Can be ineffective for challenging substrates; may require elevated temperatures.
K₃PO₄ Electron-deficient and some sterically hindered boronic acidsToluene/H₂O, Dioxane/H₂OStronger than carbonates, often provides higher yields for difficult couplings.Can be too strong for some sensitive functional groups.
Cs₂CO₃ Electron-deficient and sterically hindered boronic acidsToluene, Dioxane, THFOften provides superior results to other carbonates due to the cesium effect.More expensive.
KF / CsF Boronic acids with base-sensitive functional groups, electron-deficient boronic acidsTHF, Dioxane (often anhydrous)Mild, effective for preventing protodeboronation.[2]May be less reactive for sterically hindered substrates.
KOtBu / NaOtBu Highly sterically hindered boronic acidsTHF, Dioxane, DME (anhydrous)Very strong base, can overcome steric hindrance and accelerate slow reactions.[15]Can promote side reactions and is not suitable for base-sensitive substrates.
Organic Amines (e.g., Et₃N) Generally less effective than inorganic bases for most aryl-aryl couplings.[24][25]Toluene, DMFSoluble in organic solvents.Often give lower yields compared to inorganic bases.[24]

Note: The effectiveness of each base is highly dependent on the specific substrates, catalyst, and ligand used. This table is intended as a general guideline.

Experimental Protocol: General Procedure for Base Screening

This protocol provides a framework for systematically optimizing the base for your Suzuki coupling reaction.

  • Reaction Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the substituted boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%).[1]

  • Base Addition: To each vial, add a different base (2.0 mmol) from your screening library (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of Toluene/H₂O) to each vial.[1]

  • Reaction Execution: Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Analysis: Monitor the progress of each reaction by TLC or LC-MS. After a set time, quench the reactions and analyze the crude mixtures to determine the yield of the desired product for each base.

  • Workup and Purification: Once the optimal base is identified, the reaction can be scaled up. A typical workup involves cooling the reaction, diluting with an organic solvent, washing with water and brine, drying the organic layer, and purifying the product by column chromatography.[12]

Visualizing the Process

Suzuki_Catalytic_Cycle cluster_base Role of Base Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Base_Interaction Base Interaction OxAdd->Base_Interaction Transmetalation Step Transmetalation_Complex R¹-Pd(II)L₂-R² Base_Interaction->Transmetalation_Complex R²B(OH)₂ + Base Product R¹-R² Transmetalation_Complex->Product Reductive Elimination Product->Pd0 Boronic Acid\n(R²B(OH)₂) Boronic Acid (R²B(OH)₂) Boronate\n[R²B(OH)₃]⁻ Boronate [R²B(OH)₃]⁻ Boronic Acid\n(R²B(OH)₂)->Boronate\n[R²B(OH)₃]⁻ + Base (OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the critical role of the base in the transmetalation step.

Troubleshooting_Workflow Start Low Yield or Side Product Formation CheckBase Is the base appropriate for the substituted boronic acid? Start->CheckBase CheckProtodeboronation Is protodeboronation the major side product? CheckBase->CheckProtodeboronation No Sol_BaseScreen Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃, KF) CheckBase->Sol_BaseScreen Yes CheckSterics Are the coupling partners sterically hindered? CheckProtodeboronation->CheckSterics No Sol_Anhydrous Use milder base (KF) and/or anhydrous conditions CheckProtodeboronation->Sol_Anhydrous Yes Sol_StrongBase Use stronger base (KOtBu) with a bulky ligand CheckSterics->Sol_StrongBase Yes Success Improved Yield CheckSterics->Success No Sol_BaseScreen->Success Sol_Anhydrous->Success Sol_StrongBase->Success

Caption: A decision tree for troubleshooting common issues related to the base in Suzuki coupling reactions.

References

improving solubility of boronic acid reagents in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for boronic acid reagents. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with boronic acids in organic solvents. Poor solubility is a frequent impediment to reaction success, leading to low yields, inconsistent results, and difficult purification. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve these critical experimental issues.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific, practical issues you may encounter in the lab. The solutions are based on fundamental chemical principles and field-proven techniques.

Q1: My boronic acid is not dissolving in my chosen reaction solvent. What are my immediate options?

This is the most common issue. Before altering your core reaction chemistry, consider these physical and additive-based interventions.

Probable Causes:

  • Poor Solvent-Solute Match: The polarity and interaction modes of your solvent may be inappropriate for the specific boronic acid. Boronic acids have both polar hydroxyl groups and a nonpolar organic residue, making solvent selection non-trivial.

  • Boroxine Formation: The boronic acid may have dehydrated to form its cyclic trimeric anhydride, a boroxine. Boroxines are often significantly less soluble than their monomeric acid counterparts due to their larger, more rigid structure.[1][2] This is an entropically driven process that releases water.[3]

  • Low Temperature: Solubility is almost always temperature-dependent. Room temperature may be insufficient.

Solutions & Methodologies:

  • Gentle Heating: Cautiously warm the mixture. Many boronic acids will dissolve at moderately elevated temperatures (e.g., 40-60 °C).[4]

    • Causality: Increasing thermal energy helps overcome the solute-solute interactions in the crystal lattice, allowing solvent molecules to solvate the boronic acid more effectively.

    • Caution: Be mindful of the thermal stability of your boronic acid and other reagents. Some boronic acids can undergo protodeboronation at higher temperatures.[5]

  • Introduce a Co-Solvent: Adding a small amount of a different solvent can dramatically improve solubility.

    • For Apolar Solvents (e.g., Toluene, Dioxane): Add a polar, protic co-solvent like isopropanol (IPA) or n-butanol. A small amount of water is also a very common and effective additive in reactions like the Suzuki-Miyaura coupling.[6][7]

    • For Polar Aprotic Solvents (e.g., DMF, DMSO): While boronic acids often dissolve well in these, if issues persist, a small amount of water can still be beneficial.

    • Causality: A co-solvent can disrupt the boronic acid's self-association (like hydrogen bonding) and provide a more favorable solvation environment. Water, in particular, can shift the boroxine equilibrium back toward the more soluble monomeric boronic acid.[3][8]

  • Convert to a Boronate Salt In Situ: Add the base for your reaction (e.g., K₂CO₃, Cs₂CO₃) to the mixture of the boronic acid and solvent before adding other coupling partners.

    • Causality: The base reacts with the Lewis acidic boron center to form a tetrahedral boronate salt (e.g., R-B(OH)₃⁻ K⁺).[5][9][10] This ionic species is often significantly more soluble in polar organic solvents than the neutral, trigonal boronic acid. This is a key reason why bases are essential in Suzuki-Miyaura couplings.[9]

G start Insoluble Boronic Acid heat Gently Heat Mixture (40-60 °C) start->heat dissolved1 Problem Solved heat->dissolved1 Dissolves? Yes co_solvent Add Co-Solvent (e.g., IPA, H₂O) heat->co_solvent No dissolved2 Problem Solved co_solvent->dissolved2 Dissolves? Yes add_base Add Reaction Base (forms boronate salt) co_solvent->add_base No dissolved3 Problem Solved add_base->dissolved3 Dissolves? Yes deriv Consider Derivatization (See FAQ Q3) add_base->deriv No

Caption: Step-by-step workflow for addressing initial solubility issues.

Q2: My boronic acid reagent is an oily or gooey substance, not a crystalline solid. How do I handle this and does it affect solubility?

An amorphous or oily physical state can be frustrating and is often a sign of impurities or the presence of oligomeric species.

Probable Causes:

  • Presence of Boroxines: The "goo" can be a mixture of the boronic acid and its boroxine anhydride, which may not crystallize easily.[11]

  • Residual Solvents or Impurities: Impurities from the synthesis or workup can inhibit crystallization.

  • Inherent Properties: Some boronic acids, particularly those with long alkyl chains or other functional groups that disrupt crystal packing, are intrinsically non-crystalline.

Solutions & Methodologies:

  • Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent in which the boronic acid is insoluble, such as hexane or pentane.[12]

    • Causality: The non-polar solvent will wash away organic impurities while providing a medium for the boronic acid molecules to organize into a crystal lattice. Cooling during this process can help.[11]

  • Hydrolysis Treatment: Dissolve the oil in a suitable solvent (like THF or dioxane) and add a small amount of water. Stir for an hour at room temperature, then remove the solvents under reduced pressure.

    • Causality: This procedure explicitly aims to hydrolyze any boroxine back to the monomeric boronic acid, which may be more likely to crystallize.[3][8]

  • Derivatization for Purification: If the goal is to purify a "dirty" boronic acid, consider temporarily converting it to a more stable, crystalline derivative.

    • Diethanolamine Adducts: Reacting the crude boronic acid with diethanolamine often produces a stable, crystalline adduct that can be easily purified by recrystallization. The free boronic acid can be recovered when needed.[11][12]

    • Potassium Trifluoroborate Salts (R-BF₃K): These salts are typically stable, crystalline solids that are easy to handle and purify. They can be prepared from the boronic acid or ester.[12]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving common arylboronic acids?

While solubility is substrate-specific, some solvents are consistently better starting points than others for reactions like Suzuki-Miyaura coupling.

  • Ethers: Dioxane and Tetrahydrofuran (THF) are excellent general-purpose solvents.[6] They can solvate both the aryl ring and the polar hydroxyl groups. Studies have shown high solubility of phenylboronic acid in ethers like dipropyl ether.[13][14]

  • Aromatic Hydrocarbons: Toluene is widely used, often in combination with a co-solvent and base.[6]

  • Alcohols: Isopropanol (IPA) and n-Butanol are effective, particularly as they can participate in hydrogen bonding and help dissolve inorganic bases.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are strong solvents but should be used with caution, as they can be difficult to remove and may interfere with some catalytic systems.

Solvent ClassExample SolventsGeneral SolubilityNotes
Ethers THF, Dioxane, Diethyl EtherHighGenerally good first choice for many cross-coupling reactions.[13][14]
Alcohols IPA, Ethanol, n-ButanolHighExcellent for dissolving both the boronic acid and inorganic bases.
Aromatic Toluene, XylenesModerateOften requires heating or a co-solvent.[6]
Ketones Acetone, 3-PentanoneHighGood solubility, but reactivity of the ketone can be an issue.[13][14]
Amides DMF, DMAcVery HighStrong solvents, but can complicate workup and catalyst stability.[6]
Halogenated Dichloromethane, ChloroformModerateModerate solubility; can be useful for purification.[13][14]
Alkanes Hexane, MethylcyclohexaneVery LowUseful as anti-solvents for crystallization or trituration.[13][14]
Q2: How does boroxine formation affect my experiment beyond just solubility?

The equilibrium between a boronic acid and its boroxine anhydride is a critical concept to master.

G cluster_0 3x Boronic Acid (Monomer) (More Soluble) cluster_1 1x Boroxine (Trimer) (Less Soluble) BA R-B(OH)₂ Boroxine (RBO)₃ BA->Boroxine Dehydration BA2 R-B(OH)₂ BA2->Boroxine Dehydration BA3 R-B(OH)₂ BA3->Boroxine Dehydration Water + 3 H₂O

Caption: The reversible dehydration of three boronic acid molecules to form one boroxine molecule.

  • Reactivity: Boroxines are also competent reagents in many cross-coupling reactions.[15] However, their use can complicate stoichiometry. Since three boronic acid molecules form one boroxine and release three water molecules, a commercial boronic acid reagent is often a mixture of the acid and the boroxine.[13] This means the exact molecular weight and molar equivalents can be uncertain unless the material is rigorously dried or analyzed.

  • Equilibrium Control: The equilibrium is dynamic. Under anhydrous conditions, the formation of the boroxine is favored entropically.[3] Conversely, adding water to the reaction mixture pushes the equilibrium back towards the monomeric boronic acid.[8] This is a key reason why a small amount of water is often beneficial in Suzuki-Miyaura reactions.

Q3: My boronic acid has base-sensitive functional groups. How can I improve its solubility without adding a strong base?

This is a common challenge in complex molecule synthesis.

  • Use Boronic Esters: The most robust solution is to use a boronic ester derivative, such as a pinacol boronate ester (Bpin) . These esters are significantly more soluble in a wider range of organic solvents, are more stable to side reactions like protodeboronation, and do not form anhydrides.[6][13] They are widely available commercially or can be easily synthesized. While they are less reactive than boronic acids, this can often be overcome with the right choice of catalyst and conditions.

  • Phase-Transfer Catalysis (PTC): For biphasic reactions (e.g., Toluene/Water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective.

    • Mechanism: The PTC forms an ion pair with the boronate anion generated by the base in the aqueous phase. This lipophilic ion pair (e.g., [R-B(OH)₃]⁻[NBu₄]⁺) is readily transferred into the organic phase where the catalytic reaction occurs.[16] This technique can dramatically increase reaction rates by improving the concentration of the active boron species in the organic layer.[17]

G BA R-B(OH)₂ Trigonal, Neutral (Lower Solubility) Base + OH⁻ (from Base) Boronate [R-B(OH)₃]⁻ Tetrahedral, Anionic (Higher Solubility) Base->Boronate Reversible Reaction

References

Technical Support Center: Managing Side Reactions with 4-(4-Methylpiperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for managing common side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Minimizing Common Side Reactions

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but like any chemical transformation, it is susceptible to side reactions that can diminish yield and complicate purification. This guide addresses the most prevalent side reactions observed with arylboronic acids and provides targeted strategies for this compound.

Issue 1: Low Yield of Desired Cross-Coupled Product Accompanied by Protodeboronation

Symptoms:

  • Significant formation of the corresponding arene (product of C-B bond cleavage and replacement with a C-H bond).

  • Incomplete consumption of the aryl halide starting material.

  • Reduced yield of the target biaryl product.

Scientific Rationale: Protodeboronation is the protonolysis of the carbon-boron bond, a common decomposition pathway for boronic acids, especially under aqueous and basic conditions typical for Suzuki-Miyaura couplings.[1][2] The reaction is often pH-dependent, with increased rates at high pH due to the formation of the more reactive arylboronate anion.[1][3] The electron-donating nature of the 4-(4-methylpiperidine-1-carbonyl) substituent may influence the electronic density at the ipso-carbon, potentially affecting the rate of this side reaction.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting protodeboronation.

Mitigation Strategies:

StrategyExperimental ProtocolRationale
Optimize Base Selection Switch from strong bases (e.g., NaOH, KOH) to milder bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4][5] Perform a screen of bases to identify the optimal choice for your specific substrate combination.Strong bases can accelerate the formation of the highly reactive boronate species, which is susceptible to protonolysis.[6] Weaker bases can promote the catalytic cycle while minimizing this side reaction.
Solvent System Modification Reduce the amount of water in the reaction mixture or switch to a less protic solvent system. A mixture of toluene/ethanol or dioxane/water is common.[7][8]While water is often necessary to dissolve the inorganic base, excess water can serve as a proton source for protodeboronation.[2]
Reaction Time and Temperature Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. Lowering the reaction temperature may also slow the rate of protodeboronation relative to the cross-coupling.Protodeboronation is a competing reaction; therefore, minimizing reaction time can favor the desired product formation.
Use of Boronic Esters Convert the boronic acid to its corresponding pinacol or MIDA ester. These can exhibit greater stability and undergo "slow release" of the boronic acid under the reaction conditions.[2]Boronic esters are generally less susceptible to protodeboronation than the free boronic acids.[1]
Anhydrous Conditions In some cases, anhydrous Suzuki-Miyaura conditions using an organic-soluble base (e.g., KOtBu) in a solvent like THF or toluene can be effective.[1]The absence of water eliminates the primary proton source for protodeboronation.
Issue 2: Formation of Symmetrical Biaryl (Homocoupling Product)

Symptoms:

  • Presence of a biaryl product derived from the coupling of two molecules of this compound.

  • Reduced yield of the desired unsymmetrical biaryl product.

Scientific Rationale: Homocoupling of boronic acids in Suzuki-Miyaura reactions can occur through several mechanisms. An oxidative pathway involving palladium and molecular oxygen is a well-established route.[9] Another pathway involves a stoichiometric reaction between Pd(II) and the boronic acid.[10] The propensity for homocoupling can be influenced by the electronic nature of the boronic acid, with electron-deficient arylboronic acids sometimes showing a higher tendency for this side reaction.[9][11]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting boronic acid homocoupling.

Mitigation Strategies:

StrategyExperimental ProtocolRationale
Rigorous Exclusion of Oxygen Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to adding the palladium catalyst.[10] Maintain a positive pressure of inert gas throughout the reaction.The oxidative mechanism of homocoupling is dependent on the presence of oxygen.[9] Its removal is a critical step in suppressing this side reaction.
Use of Pd(0) Precatalysts Employ a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ directly, rather than a Pd(II) precatalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂.Some homocoupling pathways are initiated by Pd(II) species.[10] Starting with a Pd(0) source can minimize this. If using a Pd(II) source, ensure efficient in situ reduction to Pd(0).
Addition of a Mild Reducing Agent The addition of a mild reducing agent, such as potassium formate, can help to suppress homocoupling.[10]This can help to maintain the palladium in its active Pd(0) state and prevent the accumulation of Pd(II) species that can promote homocoupling.
Ligand Selection For challenging couplings, screening different phosphine ligands can be beneficial. Bulky, electron-rich ligands like SPhos can sometimes favor the desired cross-coupling over homocoupling.[11]The ligand influences the reactivity of the palladium center and can modulate the relative rates of the desired and undesired reaction pathways.
Issue 3: Formation of Boroxine and Inconsistent Reactivity

Symptoms:

  • The solid this compound appears clumpy or has a different melting point than expected.

  • Inconsistent reaction initiation or yields between batches of the boronic acid.

  • 1H NMR of the starting material shows broad peaks for the B(OH)₂ protons and may indicate the presence of other species.

Scientific Rationale: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[12][13] This is an equilibrium process, and the presence of boroxine in a sample of boronic acid is common.[14] While boroxines can be competent coupling partners in Suzuki-Miyaura reactions (as they can hydrolyze back to the boronic acid in situ), the different stoichiometry (3 moles of boronic acid per mole of boroxine) can lead to inaccurate reagent stoichiometry if not accounted for.[14] The formation of boroxine is promoted by heating and can occur upon storage.[12]

Mitigation and Management Strategies:

StrategyExperimental ProtocolRationale
Proper Storage Store this compound in a cool, dry place, preferably in a desiccator.Minimizing exposure to heat and moisture can slow the conversion to boroxine.
Reagent Stoichiometry If a significant amount of boroxine is suspected, consider using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid reagent to ensure complete reaction of the limiting aryl halide.This compensates for any portion of the reagent that exists as the trimeric boroxine, ensuring that sufficient active monomeric boronic acid is available for the reaction.
In Situ Hydrolysis The presence of water and base in a typical Suzuki-Miyaura reaction setup is usually sufficient to hydrolyze the boroxine back to the active boronic acid.[14] No special pretreatment is typically required.The equilibrium between the boronic acid and boroxine is shifted towards the boronic acid under the aqueous basic conditions of the reaction.
Analytical Characterization If inconsistent results are a persistent problem, characterize the boronic acid by 1H and 11B NMR to assess the ratio of boronic acid to boroxine.This allows for a more accurate determination of the active reagent concentration and can help diagnose batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for Suzuki-Miyaura reactions with this compound?

A: There is no single "best" solvent, as the optimal choice depends on the specific coupling partners and base used.[8][15] However, a common and effective starting point is a mixture of an ethereal solvent like 1,4-dioxane or tetrahydrofuran (THF) with water (e.g., in a 3:1 or 4:1 ratio).[11] This combination generally provides good solubility for both the organic substrates and the inorganic base. Aromatic solvents like toluene, often with an alcohol co-solvent, are also widely used.[7]

Q2: How do I remove residual palladium catalyst and boron-containing impurities after the reaction?

A: Post-reaction purification typically involves a multi-step approach.[16]

  • Aqueous Workup: Perform an aqueous workup to remove the inorganic base and other water-soluble byproducts.

  • Filtration: Passing the organic solution through a pad of celite or silica gel can remove a significant portion of the palladium catalyst.

  • Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from starting materials, homocoupled byproducts, and residual palladium.[16] The polarity of the eluent system will need to be optimized based on the polarity of your product.

  • Acid/Base Extraction for Boronic Acid Removal: If unreacted this compound is present, an extraction with an aqueous base (e.g., 1M NaOH) can be used to remove it into the aqueous layer.[17] The desired product can then be recovered from the organic layer.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.[16]

Q3: Can I monitor the progress of my reaction using Thin Layer Chromatography (TLC)?

A: Yes, TLC is a valuable tool for monitoring the reaction. You can spot the reaction mixture alongside your starting materials (aryl halide and boronic acid) to track the consumption of reactants and the formation of the product. A challenge can be that boronic acids sometimes streak on silica gel TLC plates. Staining techniques can be useful for visualization. A simple and effective colorimetric stain using curcumin can specifically detect boronic acids and their derivatives, appearing as a red spot.[18]

Q4: My reaction is not going to completion. What are the most likely causes?

A: Several factors could lead to an incomplete reaction:

  • Catalyst Deactivation: The palladium catalyst may have been deactivated, possibly due to insufficient exclusion of oxygen or the presence of impurities in the starting materials or solvents.[19]

  • Ineffective Base: The chosen base may not be strong enough or soluble enough in the reaction medium to efficiently promote transmetalation.[5]

  • Poor Solubility: One of the reactants may have poor solubility in the chosen solvent system, limiting its availability in the solution phase.

  • Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier, particularly for less reactive aryl chlorides.

  • Protodeboronation: Your boronic acid may be degrading via protodeboronation faster than it is coupling.[2]

Start by ensuring your setup is rigorously deoxygenated and your reagents and solvents are of high quality. Then, consider screening different bases or solvent systems, or moderately increasing the reaction temperature.

References

Technical Support Center: Navigating the Purification of Boronic Acid Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently fielded questions from researchers in pharmaceutical and materials science struggling with the purification of products from reactions involving boronic acids, most notably the Suzuki-Miyaura cross-coupling. While these reactions are powerful tools for C-C bond formation, they are often plagued by persistent byproducts that are structurally similar to the desired product, making purification a significant bottleneck.

This guide is structured to address these challenges head-on. It moves from diagnosing the problem to implementing specific, field-proven solutions, all while explaining the underlying chemical principles.

Section 1: The Diagnostic Phase - Identifying the Contaminant

Before a purification strategy can be devised, the identity of the key impurity must be confirmed. Your analytical data (NMR, LC-MS) holds the clues.

Q1: My ¹H NMR spectrum is clean in the aliphatic region, but shows multiple, unexpected signals in the aromatic region alongside my product. What are they likely to be?

A: This is a classic sign of process-related impurities. The most common culprits are the homocoupled byproduct of your boronic acid, or a protodeboronated byproduct.

  • Homocoupled Byproduct: This occurs when two molecules of your boronic acid reagent couple together. It is especially common when reactions are not rigorously deoxygenated.[1][2] The resulting symmetrical biaryl will have aromatic signals that may overlap with your product's signals, but its symmetry might lead to fewer signals than expected for its size.

  • Protodeboronation Product: This is the arene or heteroarene that results from the replacement of the –B(OH)₂ group with a hydrogen atom.[3] This side reaction is a frequent decomposition pathway for boronic acids and can be influenced by reaction time, temperature, and pH.[3][4]

An LC-MS analysis is invaluable here. The homocoupled product will have a mass roughly double that of the deboronated starting material, while the protodeboronation product will have a mass corresponding to the boronic acid starting material minus the B(OH)₂ group plus a proton.

Q2: My reaction seems to have gone to completion, but after workup, my NMR spectrum is broad and looks like a mixture, even though LC-MS shows the correct product mass. What's happening?

A: You are likely observing an equilibrium mixture of your boronic acid product and its corresponding anhydride, a cyclic trimer called a boroxine .[5] Boronic acids can reversibly dehydrate, especially under anhydrous conditions or during concentration, to form these six-membered rings.[6][7] This equilibrium can complicate NMR interpretation, as you are seeing signals for both species.

The formation of boroxine is an entropically driven process that releases water.[5][6] The equilibrium can be shifted.

boroxine_equilibrium cluster_0 Boronic Acid Monomer cluster_1 Boroxine Trimer 3R-B(OH)2 3 x  R-B(OH)₂ Boroxine R₃B₃O₃ 3R-B(OH)2->Boroxine - 3 H₂O (Anhydrous conditions) Boroxine->3R-B(OH)2 + 3 H₂O (Aqueous workup) Water + 3 H₂O

Caption: Equilibrium between a boronic acid and its boroxine trimer.

To confirm this, you can often simplify the NMR spectrum by adding a drop of D₂O to the NMR tube, which will hydrolyze the boroxine back to the monomeric boronic acid. For purification, ensuring the boroxine is fully converted back to the acid is key. This is usually achieved by partitioning the crude material between an organic solvent and a slightly basic aqueous solution during the workup.

Section 2: Troubleshooting and Purification Strategies

Once you have identified the primary byproduct, you can select an appropriate purification strategy.

Removing Homocoupled Byproducts

Q3: My main impurity is the homocoupled dimer from my boronic acid. It has very similar polarity to my product, and they co-elute during column chromatography. How can I separate them?

A: This is one of the most common and frustrating purification challenges. Since the polarity is often nearly identical, standard chromatography is ineffective.

Causality: Homocoupling is primarily mediated by the presence of dissolved oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), or by the Pd(II) precatalyst itself before the catalytic cycle begins.[1][8] This Pd(II) species can then facilitate the dimerization of the boronic acid.

Solution 1: Prevention (The Best Cure) The most effective strategy is to prevent the formation of this byproduct in the first place.

  • Rigorous Deoxygenation: Before adding your catalyst, sparge your reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes.[1] For maximum effect, use a subsurface sparge. Alternatively, use the freeze-pump-thaw method for highly sensitive reactions.[1]

  • Use of Additives: Adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, suppressing the homocoupling pathway.[9]

suzuki_vs_homocoupling cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X (Oxidative Addition) Pd0->ArPdX Oxidative Addition PdII Pd(II) Species Pd0->PdII Oxidation ArX Ar-X (Aryl Halide) ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr Transmetalation Base Base ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Dimer Ar'-Ar' (Homocoupled Byproduct) ArPdAr->Pd0 Product Ar-Ar' (Desired Product) ArPdAr->Product Reductive Elimination O2 O₂ (Oxygen) PdII->Dimer Homocoupling

Caption: Competing Suzuki-Miyaura and homocoupling pathways.

Solution 2: Recrystallization If the byproduct has already formed, recrystallization is often the most powerful tool.[10][11] Even small differences in the crystal lattice energy between your product and the symmetrical byproduct can be exploited.

  • Solvent Screening: Test a range of solvents and solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene). The ideal system is one where your product is soluble at high temperatures but sparingly soluble at room or lower temperatures, while the impurity remains in solution.

Removing Unreacted Boronic Acid

Q4: I used an excess of boronic acid to drive my reaction to completion. Now I can't separate it from my product on a silica gel column. What should I do?

A: Removing excess boronic acid is generally more straightforward than removing homocoupled byproducts due to the unique chemical handle of the boronic acid group.

Causality: Boronic acids are Lewis acids and also Brønsted acids (with pKa values typically in the range of 8-10). This acidic nature is the key to their removal.

Solution 1: Basic Aqueous Extraction This is the most common and effective method. By washing your organic solution with a basic aqueous solution, you deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[12][13][14]

  • Protocol: During your workup, extract the organic layer containing your crude product with 1-2 M NaOH or K₂CO₃ solution. Repeat the extraction 2-3 times to ensure complete removal.

  • Caution: This method is only suitable if your desired product is stable to basic conditions and does not contain acidic functional groups that would cause it to partition into the aqueous layer as well.[12]

Solution 2: Scavenger Resins For base-sensitive products, solid-supported scavengers are an excellent alternative. These are functionalized resins that selectively bind to and remove certain types of molecules from solution.

  • DEAM Resins: Silica functionalized with diethanolamine (DEAM) is particularly effective at scavenging boronic acids.[15][16] Simply stir the crude product solution with the resin, then filter to remove the resin-bound impurity.

  • Other Options: Resins with basic functionalities like piperazine or guanidine can also be effective.[17]

Purification TechniqueMechanismBest For RemovingProsCons
Basic Extraction Acid-base chemistry; forms a soluble boronate salt.Excess boronic acid.Fast, scalable, inexpensive.Not suitable for base-sensitive products or acidic products.[12][14]
Recrystallization Differential solubility based on crystal lattice energy.Homocoupled byproducts, isomers.Highly effective for achieving high purity, scalable.Can have low recovery, requires a crystalline solid.[10][18]
Scavenger Resins Covalent or ionic binding to a solid support.Excess boronic acid, metal catalysts.High selectivity, mild conditions, simple filtration workup.Higher cost, may require screening for optimal resin.[15][16]
Specialized Chromatography Differential adsorption.Boronate esters, compounds that degrade on silica.Can separate complex mixtures.Can be low-yielding, tedious, boronic acids may streak or decompose.[10][19][20]
Issues with Chromatography

Q5: My boronic acid-containing product is sticking to the silica gel column, resulting in significant tailing and low recovery. What's going on?

A: This is a very common problem. Standard silica gel is acidic (due to silanol groups, Si-OH) and can strongly interact with or even degrade boronic acids and their esters.[10][19]

Causality: The Lewis acidic boron atom can coordinate to the Lewis basic silanol groups on the silica surface, leading to strong, sometimes irreversible, adsorption. This causes streaking, poor separation, and loss of material.

Solution 1: Use an Alternative Stationary Phase

  • Neutral Alumina: For many compounds, switching to neutral alumina can mitigate the issues seen with acidic silica.[10]

  • Treated Silica Gel: A highly effective strategy for purifying boronate esters (e.g., pinacol esters) is to use silica gel that has been pre-treated or impregnated with boric acid.[19][21] This treatment effectively masks the Lewis basic sites on the silica surface, preventing over-adsorption of the boronate ester.[19]

Solution 2: Modify the Mobile Phase

  • For polar boronic acids, standard eluents like hexanes/ethyl acetate may be unsuitable. Switching to a more polar system, such as dichloromethane/methanol, can improve elution.[14]

  • Adding a small amount of a modifier, like acetic acid, to the eluent can sometimes help by competing for the active sites on the silica gel, but this should be done cautiously as it can promote protodeboronation.

Section 3: Detailed Experimental Protocols

Protocol 1: General Basic Extraction for Removal of Excess Boronic Acid
  • Dissolution: After the reaction is complete, remove the reaction solvent under reduced pressure. Dissolve the crude residue in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M NaOH solution.

  • Mixing & Separation: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure. Allow the layers to separate fully.

  • Collection: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction (steps 2-4) with fresh 1 M NaOH solution two more times to ensure complete removal of the boronic acid.

  • Neutral Wash: Wash the organic layer with water, followed by a saturated NaCl solution (brine) to remove residual base and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[14]

Protocol 2: Recrystallization of a Crude Product to Remove a Homocoupled Byproduct
  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential recrystallization solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve even when heated, the solvent is not polar enough. The ideal solvent dissolves the solid when hot but not when cold.[18] Common systems are ethanol/water or ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.

  • Crystallization: Once the flask has reached room temperature, you may place it in an ice bath or refrigerator for 30 minutes to maximize crystal formation.[18]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

purification_workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Quench, Dilute with EtOAc) start->workup decision Is Excess Boronic Acid the Main Impurity? workup->decision base_wash Perform Basic Extraction (1M NaOH wash) decision->base_wash Yes dry_concentrate Dry (Na₂SO₄) & Concentrate decision->dry_concentrate No base_wash->dry_concentrate chromatography_decision Is Product Amenable to Chromatography? dry_concentrate->chromatography_decision column Column Chromatography (e.g., Neutral Alumina) chromatography_decision->column Yes recrystallize Perform Recrystallization chromatography_decision->recrystallize No / Impure final_product Pure Product column->final_product recrystallize->final_product

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their indispensable role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The electronic and steric properties of substituents on the phenylboronic acid scaffold directly influence their reactivity and, consequently, the efficiency of these transformations.[2] Therefore, a robust and unambiguous characterization of these building blocks is a critical prerequisite for their successful application.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid , a compound of interest in the synthesis of complex molecules. Due to the limited availability of public experimental spectra for this specific compound, we present a detailed prediction of its ¹H NMR spectrum, grounded in the analysis of its constituent fragments. To offer a practical and data-supported comparison, we will contrast this predicted spectrum with the experimental ¹H NMR data of a structurally similar and commercially available alternative, 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid . This comparative approach will highlight the subtle yet significant spectral differences arising from minor structural modifications, thereby providing a framework for the confident identification and quality assessment of these valuable synthetic intermediates.

The Significance of Phenylboronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[3] The general mechanism involves a catalytic cycle with a palladium complex, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The nature of the substituents on the phenylboronic acid can significantly impact the transmetalation step, influencing reaction rates and yields. The amide functionality, as seen in our target compound, introduces additional complexity and potential coordination sites, making detailed spectroscopic analysis even more crucial.

Below is a generalized workflow for utilizing ¹H NMR spectroscopy to monitor the progress of a Suzuki-Miyaura coupling reaction involving a substituted phenylboronic acid.

G cluster_0 Pre-Reaction Analysis cluster_1 Reaction Monitoring cluster_2 Data Analysis & Workup start Obtain ¹H NMR of Starting Materials: - Aryl Halide - Phenylboronic Acid Derivative reaction Set up Suzuki-Miyaura Reaction (Pd catalyst, base, solvent) start->reaction Confirm Purity sampling Extract Aliquots at Time Intervals (t₁, t₂, ... tₙ) reaction->sampling nmr_acq Acquire ¹H NMR Spectrum of Each Aliquot sampling->nmr_acq analysis Compare Spectra: - Disappearance of Starting Material Signals - Appearance of Product Signals nmr_acq->analysis workup Reaction Workup & Purification analysis->workup Reaction Completion final_prod ¹H NMR of Purified Product workup->final_prod Characterize Final Product

Caption: Workflow for ¹H NMR-based reaction monitoring of Suzuki-Miyaura coupling.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum of Phenylboronic Acids

The acquisition of a clean and interpretable ¹H NMR spectrum of a phenylboronic acid derivative requires careful attention to the experimental parameters. Boronic acids are known to form trimeric anhydrides (boroxines) upon dehydration, which can lead to signal broadening and complex spectra.[4]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the phenylboronic acid derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice as it can disrupt the hydrogen bonding that favors boroxine formation. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) are also commonly used.[5] The choice of solvent can influence the chemical shifts, particularly of the B(OH)₂ protons.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion, especially for the aromatic region.

    • Shim the instrument carefully to obtain a sharp and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration if needed.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum carefully to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

¹H NMR Spectral Analysis: A Comparative Study

Predicted Spectrum of this compound

The structure of this compound is presented below. A predicted ¹H NMR spectrum is constructed based on the known chemical shifts of its fragments: the 4-substituted phenylboronic acid and the N-acyl-4-methylpiperidine moiety.

Caption: Structure of this compound.

Predicted Chemical Shifts (δ, ppm) and Multiplicities:

  • Aromatic Protons (Phenyl Ring): The phenyl ring is para-substituted. The amide carbonyl group is an electron-withdrawing group, which will deshield the aromatic protons. We expect two doublets, characteristic of a 1,4-disubstituted benzene ring.

    • H-a (ortho to -B(OH)₂): ~ δ 7.8-8.0 (d, 2H)

    • H-b (ortho to -C(O)N-): ~ δ 7.4-7.6 (d, 2H)

  • Boronic Acid Protons: The two protons on the hydroxyl groups of the boronic acid will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration.

    • -B(OH)₂: ~ δ 8.0-8.3 (br s, 2H)

  • Piperidine Protons: The N-acyl group will influence the chemical shifts of the piperidine protons. Due to the amide bond, rotation around the C-N bond may be restricted, leading to broadened signals for the protons adjacent to the nitrogen. The 4-methyl group breaks the symmetry of the ring.

    • H-c (axial/equatorial at C2/C6): ~ δ 3.2-3.8 (br m, 4H)

    • H-d (protons at C3/C5): ~ δ 1.5-1.8 (m, 4H)

    • H-e (proton at C4): ~ δ 1.2-1.5 (m, 1H)

  • Methyl Protons:

    • -CH₃: ~ δ 0.9-1.0 (d, 3H)

Experimental Spectrum of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid (Alternative)

For comparison, we will use the reported ¹H NMR data for 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid.[5] The key structural difference is the presence of a second nitrogen atom in the piperazine ring.

Caption: Structure of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid.

Experimental Chemical Shifts (300 MHz, CD₃OD, δ, ppm) and Multiplicities: [5]

  • Aromatic Protons (Phenyl Ring): A multiplet integrating to 4 protons, observed between δ 6.69-7.59. This broad range suggests a more complex pattern than a simple pair of doublets in this solvent.

  • Piperazine Protons:

    • -N(CH₃)-CH₂-: δ 2.55 (m, 4H)

    • -C(O)-N-CH₂-: δ 3.21 (m, 3H - likely overlapping with a solvent peak or another signal)

  • Methyl Protons:

    • -NCH₃: δ 2.32 (s, 3H)

  • Other: A singlet at δ 3.03 (1H), which could be an impurity or a specific conformation-dependent signal. The boronic acid protons are not explicitly reported but are expected to exchange with the deuterons of the methanol solvent.

Comparative Data Summary

Proton Environment Predicted: this compound Experimental: 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid[5] Key Differentiating Features
Aromatic Protons Two distinct doublets (~δ 7.8-8.0 and ~δ 7.4-7.6)Broad multiplet (δ 6.69-7.59)The piperazine analog shows a less resolved aromatic region in the reported spectrum.
Heterocyclic Ring Protons Broad multiplet for C2/C6 (~δ 3.2-3.8), multiplet for C3/C5 (~δ 1.5-1.8)Two distinct multiplets (~δ 3.21 and ~δ 2.55)The two nitrogen atoms in the piperazine ring lead to different chemical environments and shifts for the two sets of methylene protons.
Methyl Protons Doublet (~δ 0.9-1.0)Singlet (δ 2.32)The methyl group is attached to a carbon in the piperidine ring (split by the adjacent proton), versus a nitrogen in the piperazine ring (no adjacent protons, hence a singlet). This is a key diagnostic difference.
Boronic Acid Protons Broad singlet (~δ 8.0-8.3)Not reported (likely exchanged with solvent)The presence and appearance of this signal are highly solvent-dependent.

Conclusion

The detailed analysis and prediction of the ¹H NMR spectrum for this compound provide a valuable tool for its unambiguous identification in a research or drug development setting. The comparison with the experimental data of its piperazine analog underscores the sensitivity of ¹H NMR spectroscopy to subtle structural changes. The most significant and readily identifiable differences are observed in the chemical shifts and multiplicities of the methyl and heterocyclic ring protons. Researchers synthesizing or utilizing these compounds can leverage these spectral fingerprints to verify the identity and purity of their materials, ensuring the integrity of subsequent synthetic transformations. This guide provides a foundational framework for the spectroscopic analysis of this important class of reagents, emphasizing the synergy of predictive methods and comparative analysis with established experimental data.

References

A Senior Application Scientist's Comparative Guide to 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that form the backbone of many pharmaceutical and materials science innovations, the choice of reagents is paramount. This guide provides an in-depth characterization of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid , a versatile building block, and objectively compares its profile with viable alternatives. Our focus is on providing not just data, but actionable insights grounded in scientific principles to inform your experimental design.

Introduction to this compound

This compound belongs to the extensive family of arylboronic acids, which are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The unique structural feature of this molecule is the presence of a 4-methylpiperidine-1-carbonyl moiety at the para position of the phenylboronic acid. This amide linkage and the substituted piperidine ring can significantly influence the electronic properties, solubility, and steric hindrance of the molecule, thereby affecting its reactivity and performance in catalytic cycles.

The amide group, being a moderate electron-withdrawing group, can modulate the reactivity of the boronic acid. Furthermore, the piperidine substituent offers a handle for further functionalization and can impact the pharmacokinetic properties of downstream products in drug discovery programs. Understanding the detailed characterization of this reagent is crucial for its effective utilization.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 850568-21-7--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₁₃H₁₈BNO₃--INVALID-LINK--[3]
Molecular Weight 247.10 g/mol --INVALID-LINK--[3]
Appearance White to off-white solid (Predicted)--INVALID-LINK--[1]
Melting Point 134-137 °C (Predicted)--INVALID-LINK--[3]
Boiling Point 454.9 ± 47.0 °C (Predicted)--INVALID-LINK--[3]
Density 1.19 ± 0.1 g/cm³ (Predicted)--INVALID-LINK--[3]
Storage 2-8°C, Sealed in dry conditions--INVALID-LINK--[1]
Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following are the anticipated spectral characteristics for this compound.

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~8.0-8.2 ppm (s, 2H): Protons on the boronic acid group (-B(OH)₂).

  • δ ~7.8-7.9 ppm (d, J ≈ 8.0 Hz, 2H): Aromatic protons ortho to the boronic acid group.

  • δ ~7.4-7.5 ppm (d, J ≈ 8.0 Hz, 2H): Aromatic protons ortho to the carbonyl group.

  • δ ~3.5-4.5 ppm (m, 2H): Piperidine protons adjacent to the nitrogen (axial/equatorial).

  • δ ~2.5-3.0 ppm (m, 2H): Piperidine protons adjacent to the nitrogen (axial/equatorial).

  • δ ~1.6-1.8 ppm (m, 2H): Piperidine protons.

  • δ ~1.1-1.3 ppm (m, 3H): Piperidine protons and the methyl-bearing methine proton.

  • δ ~0.9 ppm (d, J ≈ 6.5 Hz, 3H): Methyl group protons on the piperidine ring.

¹³C NMR (101 MHz, DMSO-d₆):

  • δ ~168-170 ppm: Carbonyl carbon (C=O).

  • δ ~138-140 ppm: Aromatic carbon attached to the carbonyl group.

  • δ ~134-135 ppm: Aromatic carbons ortho to the boronic acid group.

  • δ ~130-132 ppm: Aromatic carbon attached to the boronic acid group (often not observed due to quadrupolar relaxation).

  • δ ~127-128 ppm: Aromatic carbons ortho to the carbonyl group.

  • δ ~45-50 ppm: Piperidine carbons adjacent to nitrogen.

  • δ ~30-35 ppm: Remaining piperidine carbons.

  • δ ~21-23 ppm: Methyl carbon.

FT-IR (KBr Pellet, cm⁻¹):

  • ~3400-3200 (broad): O-H stretching of the boronic acid group.

  • ~2920, 2850: C-H stretching of the piperidine and methyl groups.

  • ~1630-1650: C=O stretching of the amide.

  • ~1350-1400: B-O stretching.

  • ~1300-1350: C-N stretching.

Mass Spectrometry (ESI+):

  • [M+H]⁺: m/z ≈ 248.14

Comparative Analysis with Alternative Phenylboronic Acids

The choice of the heterocyclic amide substituent can significantly impact the reagent's properties and performance. Here, we compare this compound with its piperidine, morpholine, and piperazine analogs.

Table 2: Comparison of 4-Amide-Substituted Phenylboronic Acids

CompoundStructureKey Differences & Considerations
This compound The methyl group introduces a chiral center and increases lipophilicity compared to the unsubstituted piperidine analog. This may enhance solubility in organic solvents and influence the conformation of the piperidine ring.
4-(Piperidine-1-carbonyl)phenylboronic acid The parent piperidine analog is less sterically hindered and more flexible. It serves as a good baseline for understanding the electronic effects of the piperidinylcarbonyl group.
4-(Morpholine-4-carbonyl)phenylboronic acid The oxygen atom in the morpholine ring increases polarity and potential for hydrogen bonding, which can improve aqueous solubility. The electron-withdrawing nature of the oxygen may slightly alter the electronic properties of the phenyl ring.[]
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid The additional basic nitrogen in the piperazine ring offers a site for further derivatization or salt formation, which can be advantageous for modulating solubility and purification. The hydrochloride salt is commercially available.[5]

The structural and electronic differences between these analogs are expected to translate into variations in their reactivity in Suzuki-Miyaura coupling reactions. For instance, the increased electron-donating character of the piperidine and piperazine nitrogens (compared to the morpholine oxygen) might slightly enhance the nucleophilicity of the boronic acid.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

To provide a practical context for the application of these reagents, a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling is presented below. This protocol is a robust starting point and can be optimized for specific substrates.

Rationale for Experimental Choices

The choice of a palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

  • Catalyst: A pre-formed palladium(II) catalyst or an in-situ generated palladium(0) species from a palladium(II) precursor is commonly used. The choice often depends on the desired reactivity and air/moisture stability.

  • Ligand: Phosphine ligands are widely employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The choice of ligand influences the rate of oxidative addition and reductive elimination.

  • Base: A base is required to activate the boronic acid by forming a more nucleophilic boronate species. The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly impact the reaction rate and yield.

  • Solvent: A polar aprotic solvent, often in combination with water, is typically used to dissolve the reagents and facilitate the reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst/Ligand solvent Add Degassed Solvent reagents->solvent 1. heating Heat to Reaction Temperature under Inert Atmosphere (e.g., N2 or Ar) solvent->heating 2. monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring 3. quench Quench Reaction (e.g., with water) monitoring->quench 4. extract Extract with Organic Solvent quench->extract 5. dry Dry Organic Layer (e.g., Na2SO4) extract->dry 6. concentrate Concentrate in vacuo dry->concentrate 7. purify Purify by Flash Column Chromatography concentrate->purify 8.

Figure 1. A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

    • The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition:

    • Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Performance Comparison in Suzuki-Miyaura Coupling

While specific, directly comparable yield data for the Suzuki-Miyaura coupling of this compound is not extensively published, we can extrapolate performance based on studies of similar amide-substituted phenylboronic acids. The electronic nature of the amide substituent generally leads to efficient coupling with a variety of aryl halides.

Table 3: Expected Performance in a Model Suzuki-Miyaura Coupling

Boronic AcidAryl HalideExpected YieldRationale & Comments
This compound4-Bromoanisole> 85%The amide group is generally well-tolerated in Suzuki couplings. The methyl group is unlikely to significantly hinder reactivity.
4-(Piperidine-1-carbonyl)phenylboronic acid4-Bromoanisole> 85%Similar reactivity to the 4-methyl analog is expected.
4-(Morpholine-4-carbonyl)phenylboronic acid4-Bromoanisole> 80%The slightly more electron-withdrawing nature of the morpholine ring might result in marginally lower yields under identical conditions, but still expected to be high.
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid4-Bromoanisole> 85%The basic nitrogen of the piperazine may require careful choice of base to avoid side reactions, but high yields are generally achievable.

It is important to note that optimal reaction conditions may vary for each boronic acid derivative, and the yields presented are estimates based on general trends in Suzuki-Miyaura reactions.[6][7]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_ArAr ArBOH2 Ar'-B(OH)2 ArBOH3_neg Ar'-B(OH)3^- ArBOH2->ArBOH3_neg + OH- Base Base ArBOH3_neg->Transmetal RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr_product Ar-Ar' RedElim->ArAr_product

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The amide-substituted phenylboronic acids discussed in this guide readily participate in the transmetalation step after activation by a base. The electronic properties of the amide and heterocyclic substituents can influence the rate of this step, but generally, these compounds are efficient coupling partners.

Conclusion

This compound is a valuable building block for organic synthesis, offering a unique combination of electronic and steric properties. While experimentally determined spectral data is not widely published, its characteristics can be reliably predicted based on closely related analogs. This guide provides a framework for understanding its properties and a practical protocol for its application in the Suzuki-Miyaura coupling. The comparison with piperidine, morpholine, and piperazine analogs highlights the subtle yet important differences that can be exploited in rational drug design and materials science. As with any reagent, empirical optimization of reaction conditions is recommended to achieve the best results for a specific synthetic transformation.

References

A Researcher's Guide to Navigating the Reactivity Landscape of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist engaged in the intricate art of molecular construction, particularly in the realms of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. Its power lies in the elegant formation of carbon-carbon bonds, a process at the heart of synthesizing a vast array of complex molecules. The choice of the organoboron reagent, specifically the substituted phenylboronic acid, is a critical parameter that dictates the efficiency, and ultimately the success, of this transformation. This guide provides an in-depth, objective comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

The Heart of the Matter: Understanding the Catalytic Cycle and the Role of the Boronic Acid

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a Pd(II) species.

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is significantly influenced by the properties of the boronic acid.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar') from the Pd(II) complex, regenerating the catalytically active Pd(0) species.

The reactivity of the substituted phenylboronic acid directly impacts the kinetics of the transmetalation step. This is where a nuanced understanding of substituent effects becomes paramount.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)(L2)-Ar'->Product Reductive Elimination Product->Pd(0)L2 Ar-X Aryl Halide Ar'-B(OH)2 Phenylboronic Acid

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Influence of Substituents: A Tale of Electronics and Sterics

The electronic and steric nature of the substituents on the phenyl ring of the boronic acid plays a pivotal role in modulating its reactivity. These effects primarily manifest during the transmetalation step.

Electronic Effects: A Double-Edged Sword

The electronic character of a substituent, whether it is electron-donating (EDG) or electron-withdrawing (EWG), directly influences the nucleophilicity of the aryl group being transferred to the palladium center.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the phenyl ring. This enhanced electron density generally increases the nucleophilicity of the carbon atom attached to the boron, thereby accelerating the transmetalation step.[2] Consequently, phenylboronic acids bearing strong EDGs often lead to higher reaction rates and yields.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) decrease the electron density of the phenyl ring. This reduction in electron density makes the aryl group less nucleophilic, which can slow down the transmetalation step.[3] However, the effect of EWGs can be more complex. While they may hinder transmetalation, they can also increase the Lewis acidity of the boron atom, which can influence its interaction with the base and the palladium complex.

The Hammett plot is a powerful tool for quantifying these electronic effects. A positive slope (ρ > 0) in a Hammett plot of reaction rates versus the substituent constant (σ) for substituted phenylboronic acids would indicate that electron-withdrawing groups accelerate the reaction, while a negative slope (ρ < 0) would suggest that electron-donating groups are favorable. Studies on the Suzuki-Miyaura reaction have shown that the sign and magnitude of ρ can vary depending on the specific reaction conditions and the rate-determining step.[4][5]

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG_Structure e.g., -OCH₃, -CH₃ EDG_Effect Increases electron density on the ring EDG_Structure->EDG_Effect EDG_Result Enhances nucleophilicity of the aryl group EDG_Effect->EDG_Result EDG_Outcome Accelerates Transmetalation EDG_Result->EDG_Outcome EWG_Structure e.g., -NO₂, -CN EWG_Effect Decreases electron density on the ring EWG_Structure->EWG_Effect EWG_Result Reduces nucleophilicity of the aryl group EWG_Effect->EWG_Result EWG_Outcome Slows Transmetalation EWG_Result->EWG_Outcome

Figure 2: Influence of electronic effects on the transmetalation step.

Steric Hindrance: An Obstacle to Reaction

The size and position of substituents on the phenylboronic acid can significantly impact the reaction rate due to steric hindrance. Ortho-substituents, in particular, can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step. This effect is generally more pronounced with bulkier substituents. For instance, the reactivity of nitrophenylboronic acid isomers often follows the trend: para > meta >> ortho, with the ortho isomer being significantly less reactive due to the steric bulk of the nitro group in close proximity to the boronic acid moiety.[6][7]

Quantitative Comparison of Reactivity

To provide a clearer picture of the relative reactivity of different substituted phenylboronic acids, the following table summarizes experimental data from various studies. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions. However, the trends observed provide valuable insights.

Substituent (para-position)Electronic NatureRelative Initial Rate (Normalized)Typical Yield (%)Reference
-OCH₃Strong Electron-Donating~7.095-99%[4]
-CH₃Weak Electron-Donating-90-98%[8]
-HNeutral~5.085-95%[4]
-FWeak Electron-Withdrawing-80-90%[9]
-ClElectron-Withdrawing-75-85%[10]
-COCH₃Moderate Electron-Withdrawing-70-80%[3]
-CF₃Strong Electron-Withdrawing~3.060-75%[4]
-NO₂Strong Electron-Withdrawing-50-70%[11]

Note: The relative initial rates are illustrative and based on general kinetic principles. Actual rates are highly dependent on specific reaction conditions. Yields are representative and can vary significantly based on the aryl halide, catalyst, ligand, base, and solvent used.

Experimental Protocol for Comparative Reactivity Analysis

To enable researchers to conduct their own comparative studies, the following detailed protocol for a competitive Suzuki-Miyaura cross-coupling reaction is provided. This method allows for the direct comparison of the reactivity of two different boronic acids under identical conditions.

Protocol: Competitive Suzuki-Miyaura Reaction for a Comparative Kinetic Analysis

Objective: To determine the relative reactivity of two different substituted phenylboronic acids in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Phenylboronic acid 1 (e.g., 4-methoxyphenylboronic acid, 0.5 mmol)

  • Phenylboronic acid 2 (e.g., 4-cyanophenylboronic acid, 0.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water, 10:1, 11 mL)

  • Internal standard (e.g., dodecane)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid 1 (0.5 mmol), phenylboronic acid 2 (0.5 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (11 mL) and the internal standard to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring the Reaction: At specific time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe and quench it in a vial containing diethyl ether and water.

  • Work-up of Aliquots: Shake the vial, separate the organic layer, and dry it over anhydrous sodium sulfate.

  • Analysis: Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the two cross-coupled products.

  • Data Interpretation: The ratio of the products formed at each time point will reflect the relative reactivity of the two boronic acids.

Comparative_Experiment_Workflow cluster_setup Reaction Setup cluster_execution Reaction Execution & Monitoring cluster_analysis Analysis A Combine Reactants: Aryl Halide Boronic Acid 1 Boronic Acid 2 Catalyst & Base B Establish Inert Atmosphere A->B C Add Degassed Solvent & Internal Standard B->C D Heat and Stir at Constant Temperature E Withdraw Aliquots at Timed Intervals D->E F Quench Aliquots E->F G Extract & Dry Organic Layer F->G H Analyze by GC/HPLC G->H I Determine Product Ratio H->I

Figure 3: Experimental workflow for a comparative reactivity study.

Conclusion: A Strategic Approach to Boronic Acid Selection

The reactivity of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling is a multifaceted interplay of electronic and steric factors. While electron-donating groups generally enhance reactivity and electron-withdrawing groups can diminish it, the optimal choice of boronic acid is contingent upon the specific synthetic challenge at hand. For researchers, a deep understanding of these principles, coupled with systematic experimental validation, is the key to unlocking the full potential of this powerful synthetic methodology. This guide serves as a foundational resource to inform experimental design and accelerate the discovery and development of novel molecules that will shape the future of science and medicine.

References

A Comparative Guide to LC-MS Analysis of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic Acid Reactions for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex organic molecules, particularly biaryl structures prevalent in pharmaceuticals.[1][2][3] The choice of boronic acid is critical to the success of these reactions, and 4-(4-methylpiperidine-1-carbonyl)phenylboronic acid represents a class of reagents that introduce specific functionalities desired in drug candidates. The ability to accurately monitor the progress of reactions involving this and similar boronic acids is paramount for optimization, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of LC-MS (Liquid Chromatography-Mass Spectrometry) methodologies for the analysis of reactions involving this compound. We will explore the nuances of method development, compare this reagent to viable alternatives, and provide detailed experimental protocols grounded in established scientific principles.

The Critical Role of LC-MS in Monitoring Suzuki-Miyaura Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like our target boronic acid) and an organohalide.[2] While techniques like Thin Layer Chromatography (TLC) and Gas Chromatography (GC) can offer insights into reaction progress, LC-MS has emerged as the gold standard for its superior sensitivity, selectivity, and ability to handle the non-volatile and thermally labile nature of many reactants, intermediates, and products.[4][5]

LC-MS allows for the simultaneous monitoring of the consumption of starting materials, the formation of the desired product, and the emergence of byproducts, even at trace levels. This is particularly crucial for boronic acids, which can undergo side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling.[6]

Comparative Analysis of Boronic Acid Reagents

The choice of boronic acid influences not only the final product but also the reaction kinetics and the analytical challenges. Below is a comparison of this compound with other commonly used alternatives.

FeatureThis compoundPhenylboronic Acid4-Carboxyphenylboronic Acid
Structure Contains a bulky, amide-linked heterocyclic moiety.The simplest aryl boronic acid.Contains a carboxylic acid group.
Solubility Generally soluble in a mix of organic solvents and water.Soluble in many organic solvents.More soluble in aqueous/polar solvents.
Reactivity The electron-donating nature of the amide may influence reactivity.Standard reactivity in Suzuki couplings.The electron-withdrawing carboxyl group can affect reactivity.
LC-MS Analysis Good ionization in positive ESI mode due to the piperidine nitrogen.Can be analyzed in both positive and negative ESI modes.Primarily analyzed in negative ESI mode.
Potential Side Products Protodeboronation, homocoupling, and potential hydrolysis of the amide bond under harsh conditions.Protodeboronation and homocoupling are common.Protodeboronation and homocoupling.

Experimental Protocols

The following protocols are designed to be robust starting points for the LC-MS analysis of a Suzuki-Miyaura reaction involving this compound.

Sample Preparation for Reaction Monitoring

Accurate and consistent sample preparation is key to reliable reaction monitoring.

  • Quenching the Reaction: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting it in a larger volume (e.g., 950 µL) of a suitable solvent, such as acetonitrile or methanol. This stops the reaction and prepares the sample for analysis.

  • Dilution: The quenched sample may need further dilution to fall within the linear range of the LC-MS detector. A typical starting dilution is 1:100 in the mobile phase.

  • Filtration: If the reaction mixture contains solids (e.g., heterogeneous catalyst or salts), filter the diluted sample through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

LC-MS Method for Reaction Monitoring

This method is designed for the separation and detection of the starting materials, product, and potential byproducts.

Liquid Chromatography Parameters:

ParameterValueRationale
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive ESI mode.
Mobile Phase B 0.1% AcetonitrileA common organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 10 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 2 µLA small volume to prevent column overloading.

Mass Spectrometry Parameters:

ParameterValueRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The piperidine nitrogen in the target molecule is readily protonated.
Capillary Voltage 3.5 kVA typical voltage for good ionization.
Source Temperature 150 °CHelps with desolvation.
Desolvation Temperature 350 °CEnsures complete desolvation of ions.
Scan Range m/z 100 - 800Covers the expected mass range of reactants, products, and byproducts.
Alternative Analytical Technique: Derivatization for Enhanced Sensitivity

For trace-level analysis or for boronic acids that exhibit poor ionization, chemical derivatization can be employed. While our target molecule is expected to ionize well, this approach is valuable for comparative purposes, especially for simpler boronic acids. Derivatization with reagents containing a permanently charged group or a high proton affinity moiety can significantly enhance MS sensitivity.[7][8][9][10][11]

Visualization of Workflows and Pathways

Experimental Workflow for LC-MS Reaction Monitoring

G cluster_reaction Suzuki-Miyaura Reaction cluster_sampling Sample Preparation cluster_analysis LC-MS Analysis Reaction_Vessel Reaction Mixture (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) Aliquot Withdraw Aliquot Reaction_Vessel->Aliquot Timed Sampling Quench Quench Reaction (e.g., with Acetonitrile) Aliquot->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter LC_System Liquid Chromatography (Separation) Filter->LC_System Inject MS_Detector Mass Spectrometry (Detection & Identification) LC_System->MS_Detector Data_Analysis Data Processing (Quantification) MS_Detector->Data_Analysis

Caption: Workflow for monitoring a Suzuki-Miyaura reaction using LC-MS.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R1-Pd(II)-X)L_n Pd0->OxAdd R1-X Transmetal Transmetalation (R1-Pd(II)-R2)L_n OxAdd->Transmetal [R2-B(OH)3]^- RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 R1-R2 (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Interpreting the Data: Identifying Key Species

A successful LC-MS analysis will allow for the identification and quantification of several key species in the reaction mixture.

AnalyteExpected m/z [M+H]⁺Role in Reaction
This compound 248.14Starting Material
Aryl Halide (e.g., 4-Bromoanisole) 186.99 / 188.99Starting Material
Desired Product Varies based on aryl halideProduct
Protodeboronation Product (4-Methyl-N-phenylpiperidine-1-carboxamide) 219.18Byproduct
Homocoupling Product (Biaryl of Boronic Acid) 435.29Byproduct

Note: m/z values are calculated for the monoisotopic mass and may vary based on the specific aryl halide used.

Conclusion

The LC-MS analysis of reactions involving this compound is a powerful tool for researchers in drug development. By carefully selecting analytical conditions and being aware of potential side reactions, scientists can gain deep insights into their synthetic processes. The methodologies and comparisons presented in this guide offer a solid foundation for developing robust and reliable analytical protocols, ultimately leading to more efficient and well-controlled syntheses of novel pharmaceutical compounds.

References

A Senior Application Scientist's Guide to Alternative Reagents for 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of alternative reagents to 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid, a crucial building block in contemporary drug discovery and materials science. Designed for researchers and development professionals, this document moves beyond a simple catalog of alternatives to explore the nuanced structural and functional implications of selecting a different reagent. We will dissect the molecule's core components, evaluate logical structural analogs, and provide the experimental context necessary to make informed decisions for Suzuki-Miyaura cross-coupling reactions and other synthetic applications.

Deconstructing the Core Reagent: Pharmacophoric and Reactive Elements

This compound is a versatile reagent valued for its ability to introduce a specific lipophilic, N-heterocyclic amide moiety into target molecules. Its utility stems from the interplay of its distinct structural components, each of which can be systematically modified to tune the physicochemical and biological properties of the final product.

cluster_0 This compound cluster_1 Functional Roles REAGENT Core Reagent BoronicAcid Boronic Acid Moiety B(OH)₂ REAGENT->BoronicAcid Reactive Site for Suzuki Coupling Phenyl Para-Substituted Phenyl Scaffold BoronicAcid->Phenyl Attached at C4 Role_BA Enables C-C bond formation via a palladium-catalyzed cycle. BoronicAcid->Role_BA Amide Amide Linker -C(=O)N- Phenyl->Amide Connects Scaffold to Heterocycle Role_Scaffold Provides a rigid spacer and dictates the vector for substitution. Phenyl->Role_Scaffold Piperidine 4-Methylpiperidine N-Heterocycle Amide->Piperidine Modulates Solubility, Sterics & pKa Role_Linker Offers a stable, planar connection with H-bond accepting potential. Amide->Role_Linker Role_Het Influences lipophilicity, metabolic stability, and potential target interactions. Piperidine->Role_Het

Figure 1: Structural and functional breakdown of the core reagent.

Comparative Analysis of Alternative Reagents

The selection of an alternative reagent is driven by the specific research objective, whether it is to alter the final molecule's three-dimensional shape, modulate its polarity, introduce new points for hydrogen bonding, or explore different metabolic profiles. The following sections compare commercially available alternatives based on logical structural modifications.

Isomeric Alternatives: Modifying the Substitution Pattern

Changing the position of the boronic acid group from the para (4) to the meta (3) position is a fundamental alteration that directly impacts the geometry of the resulting biaryl product.

  • 3-(4-Methylpiperidine-1-carbonyl)phenylboronic acid: This isomer introduces a "kink" in the final molecule compared to the linear vector provided by the para analog. This is a critical strategy in drug discovery for probing different binding pockets or disrupting undesirable planar stacking interactions. The reactivity in Suzuki coupling is generally comparable, though electronic effects of the meta-amide may slightly alter optimal reaction conditions.[1][2]

Heterocyclic Ring Variants: Tuning Polarity and Basicity

The 4-methylpiperidine ring is a relatively non-polar, lipophilic moiety. Replacing it with other heterocycles is a common and powerful strategy to modulate the compound's overall properties.

  • 4-(Piperidine-1-carbonyl)phenylboronic acid: The simplest modification is the removal of the 4-methyl group.[3] This reduces steric bulk and slightly decreases lipophilicity. In structure-activity relationship (SAR) studies, this change can reveal whether the methyl group is making a productive hydrophobic interaction or simply adding unnecessary bulk.[4][5]

  • 4-(Morpholine-4-carbonyl)phenylboronic acid: By replacing the 4-methylene group of piperidine with an oxygen atom, the morpholine analog introduces a hydrogen bond acceptor and significantly increases the polarity and aqueous solubility of the fragment.[][7][8] This is a go-to alternative when aiming to improve the pharmacokinetic properties of a lead compound.

  • 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid: The introduction of a second nitrogen atom creates a piperazine ring, which imparts basicity (pKa of the distal nitrogen).[9][10] This allows for salt formation, which can dramatically improve solubility and provides a potential interaction point for acidic residues in a biological target. The methyl group on the distal nitrogen blocks further derivatization at that position.

  • 4-(4-Boc-piperazine-1-carbonyl)phenylboronic acid: This reagent is a protected version of the piperazine analog, where the distal nitrogen is masked by a tert-butyloxycarbonyl (Boc) group.[11][12] This is extremely useful in multi-step synthesis, as it allows for the Suzuki coupling to be performed first, followed by deprotection of the Boc group to reveal a secondary amine that can be used for subsequent chemical elaboration.

Linker and Connectivity Modifications

Altering the connection between the phenyl ring and the heterocycle provides another axis for structural diversification.

  • 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenylboronic acid: In this alternative, the piperidine ring is directly connected to the phenyl scaffold at its 4-position.[13] The amide linker is absent, resulting in a more rigid and conformationally restricted system. The nitrogen is protected with a Boc group, allowing for later functionalization.

  • 4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester: Here, the carbonyl linker is replaced with a methylene (-CH₂-) group.[14] This removes the planar amide bond and introduces greater rotational freedom, which can be beneficial for allowing the heterocyclic moiety to adopt an optimal binding conformation.

Data Summary Table
Reagent NameCAS NumberMolecular Weight ( g/mol )Key Differentiating Feature / Rationale for Use
This compound 874219-45-1247.12Baseline: Standard lipophilic N-heterocyclic amide fragment.
3-(4-Methylpiperidine-1-carbonyl)phenylboronic acid850567-30-5247.10Isomer: Introduces a non-linear geometry in the final product.[1][2]
4-(Piperidine-1-carbonyl)phenylboronic acid339623-77-7233.07Reduced Sterics: Removal of the methyl group to probe for steric clashes.[3]
4-(Morpholine-4-carbonyl)phenylboronic acid389621-84-5235.04Increased Polarity: Adds an ether oxygen to improve solubility and add a H-bond acceptor.[][7]
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid374927-12-5248.09Added Basicity: Introduces a basic nitrogen for salt formation and potential ionic interactions.[10]
4-(4-Boc-piperazine-1-carbonyl)phenylboronic acid1150114-76-3334.17Protected Handle: Allows for Suzuki coupling followed by deprotection and further synthesis.[11]
4-(Piperidin-1-yl)phenylboronic acid hydrochloride229009-42-1241.52Direct Linkage: Removes the carbonyl group, creating a more electron-rich aryl system.[15]

Note: Many of these reagents are also available as their pinacol esters for enhanced stability and easier handling in synthesis.[12][16][17]

Experimental Protocol: A General Suzuki-Miyaura Coupling Workflow

The trustworthiness of any synthetic protocol lies in its reproducibility and the clear rationale behind each step. Below is a self-validating, general procedure for the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis.[18][19]

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere): To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (1.0 eq.), the selected phenylboronic acid reagent (1.1–1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.

  • Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) followed by an aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq.).

    • Causality: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[19] The choice of solvent and base depends on the solubility of the substrates and their sensitivity to hydrolysis.

  • Reaction Execution: Heat the reaction mixture with stirring to a specified temperature (typically 80–100 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

    • Causality: Heating provides the necessary activation energy for the reaction, particularly for the oxidative addition and reductive elimination steps. Monitoring ensures the reaction is driven to completion without unnecessary heating that could cause degradation.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

    • Causality: The aqueous workup is a standard and efficient method to separate the organic product from inorganic byproducts. Chromatography is necessary to isolate the desired compound from unreacted starting materials and catalyst residues.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Workup & Purification A Combine Aryl Halide, Boronic Acid, & Pd Catalyst in dry flask B Purge with Inert Gas (N₂/Ar) A->B C Add Degassed Solvent & Aqueous Base B->C Setup Complete D Heat (e.g., 80-100°C) & Stir C->D E Monitor by TLC / LC-MS D->E F Cool & Perform Aqueous Workup E->F Reaction Complete G Dry & Concentrate Organic Layer F->G H Purify via Column Chromatography G->H I Characterize Final Product H->I

Figure 2: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: A Note on Structure-Activity Relationships (SAR)

The true power of this class of reagents is realized in SAR studies, where systematic modifications are made to a lead molecule to optimize its biological activity and drug-like properties.[20][21] The choice between this compound and an alternative like 4-(morpholine-4-carbonyl)phenylboronic acid is not arbitrary; it is a hypothesis-driven decision. The former tests the effect of a lipophilic group, while the latter probes the utility of a polar, hydrogen-bonding moiety in the same chemical space. This iterative process is fundamental to modern medicinal chemistry.[22][23]

cluster_0 Reagent Selection cluster_1 Synthesis cluster_2 Compound Evaluation cluster_3 Data Analysis A 4-(4-Methylpiperidine...) - Lipophilic D Suzuki Coupling with Core Scaffold A->D B 4-(Morpholine...) - Polar B->D C 3-(4-Methylpiperidine...) - Angled C->D E Compound A' (from A) D->E F Compound B' (from B) D->F G Compound C' (from C) D->G H Biological Assay (e.g., IC₅₀) E->H F->H G->H I Develop SAR Model & Design Next Generation H->I

Figure 3: The role of alternative reagents in a typical structure-activity relationship (SAR) cycle.

Conclusion

While this compound is an excellent and widely used synthetic building block, the landscape of available alternatives offers a rich toolkit for the modern research scientist. The choice of reagent should be a deliberate, strategic decision based on the desired physicochemical properties and geometric orientation of the final target molecule. By understanding the distinct contributions of the heterocyclic ring, the isomeric point of attachment, and the chemical linker, researchers can more effectively navigate chemical space to achieve their synthetic and drug discovery goals.

References

A Comparative Guide to Purity Assessment of Synthesized 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of reproducible results and, ultimately, patient safety. 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid, a key building block in the synthesis of complex molecules, is no exception. Its purity directly influences the yield and impurity profile of subsequent reactions, such as the widely used Suzuki-Miyaura coupling.[1][2] This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this compound, designed for researchers, scientists, and drug development professionals.

The imperative for stringent purity control is underscored by regulatory bodies worldwide. Guidelines such as the ICH Q3A(R2) mandate the identification and qualification of impurities in new drug substances, making a thorough understanding of a starting material's purity profile essential.[3][4][5]

Understanding the Impurity Landscape

Effective purity assessment begins with anticipating potential impurities. For this compound, these can be broadly categorized:

  • Process-Related Impurities: Unreacted starting materials (e.g., 4-carboxyphenylboronic acid, 4-methylpiperidine), residual coupling reagents, and by-products from side reactions.

  • Degradation Products: Boronic acids are susceptible to dehydration, forming cyclic anhydrides known as boroxines. They can also undergo protodeboronation under certain conditions.[6]

  • Residual Solvents: Solvents used during synthesis and purification.

A multi-pronged, or orthogonal, analytical approach is therefore not just best practice but a necessity for a comprehensive purity evaluation.

Comparative Analysis of Purity Assessment Techniques

No single analytical technique can provide a complete picture of a compound's purity. The following sections compare the most effective methods, detailing their principles, experimental protocols, and the unique insights each provides.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry, offering excellent resolution and quantification capabilities.[1][2]

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.

Causality in Method Development: The selection of a C18 stationary phase is based on its hydrophobicity, which provides effective retention for the aromatic and aliphatic moieties of the target molecule. The mobile phase, typically a mixture of acetonitrile and water with a formic acid modifier, serves a dual purpose: the organic solvent controls the elution strength, while the acid protonates the analyte and any basic impurities, leading to improved peak shapes and preventing interactions with residual silanols on the stationary phase.[2]

Experimental Protocol: RP-HPLC with UV Detection

  • Column: XSelect Premier HSS T3 (or equivalent C18 column), 2.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.[7]

Data Interpretation: The purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. This method is excellent for detecting and quantifying process-related impurities and degradation products that possess a UV chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it an indispensable tool for impurity identification.

Principle of Operation: As compounds elute from the HPLC column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). This allows for the confirmation of the parent compound's molecular weight and the tentative identification of unknown impurities.[8][9]

Causality in Method Development: The use of a volatile buffer like ammonium acetate or formic acid in the mobile phase is crucial for LC-MS compatibility, as non-volatile salts can contaminate the ion source.[8] ESI in positive ion mode is generally effective for this molecule due to the presence of the piperidine nitrogen, which can be readily protonated.

Experimental Protocol: LC-MS for Impurity Identification

  • LC System: UHPLC system for high resolution.

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[8]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Optimized for separation of impurities (similar to HPLC method).

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI Positive

  • Scan Range: m/z 100-1000

Data Interpretation: The high-resolution mass data provides accurate mass measurements, which can be used to predict the elemental composition of impurities. This is invaluable for distinguishing between, for example, an unreacted starting material and a degradation product with a similar retention time. For trace-level quantification of specific impurities, derivatization may sometimes be employed to enhance sensitivity.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation and can provide both qualitative and quantitative information about the sample's composition.

Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are used to confirm the structure of the main component and identify impurities by their unique chemical shifts and coupling patterns. For boronic acids, ¹¹B NMR is a particularly powerful tool.[11][12][13]

Causality in Experimental Choices: ¹¹B NMR provides direct information about the chemical environment of the boron atom. A signal around δ 19 ppm is characteristic of the sp²-hybridized boronic acid, while the formation of boronate esters or other sp³-hybridized species results in a significant upfield shift.[6] This makes ¹¹B NMR highly effective for detecting the presence of boroxine anhydrides. The use of quartz NMR tubes is recommended for ¹¹B NMR to avoid a broad background signal from borosilicate glass tubes.[11][12]

Experimental Protocol: Multi-nuclear NMR

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) - its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak make it a good choice.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard carbon experiment (e.g., with proton decoupling).

    • ¹¹B NMR: Boron-11 experiment, using a quartz NMR tube.[11][12]

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.75 mL of deuterated solvent.

Data Interpretation: In the ¹H NMR spectrum, the ratio of the integrals of the signals from the target molecule to those of impurity signals can be used for quantification, provided the impurities have been identified. ¹¹B NMR can readily show the presence of boroxine (a broad signal) in addition to the sharper signal of the boronic acid monomer.[6]

Data Summary and Comparison

Technique Principle Information Provided Sensitivity Quantitative? Key Advantage Limitation
HPLC-UV Chromatographic SeparationPurity (Area %), Retention TimesHigh (µg/mL)YesRobust, reproducible quantification of known impurities.[1][2]Requires impurities to have a UV chromophore.
LC-MS Separation + Mass AnalysisMolecular Weights, Impurity IdentificationVery High (ng/mL to pg/mL)[7]Semi-quantitative (Yes with standards)Unambiguous identification of impurities.[8]Response factors can vary significantly.
NMR (¹H, ¹³C, ¹¹B) Nuclear Magnetic ResonanceStructural Confirmation, Boroxine DetectionModerate (mg)Yes (qNMR)Absolute structural information, no reference standard needed for structure.[11][14]Lower sensitivity compared to chromatographic methods.

Recommended Analytical Workflow

A robust purity assessment strategy should be orthogonal, leveraging the strengths of multiple techniques. The following workflow provides a comprehensive approach to characterizing a newly synthesized batch of this compound.

G cluster_0 Initial Purity Screen & Quantification cluster_1 Structural Confirmation & Specific Impurities cluster_2 Final Purity Assignment HPLC_UV HPLC-UV Analysis (Purity by Area %) LC_MS_ID LC-MS Analysis (Impurity ID) HPLC_UV->LC_MS_ID Identify Peaks >0.1% Final_Report Comprehensive Purity Report (Combines all data) HPLC_UV->Final_Report LC_MS_ID->Final_Report NMR_H ¹H & ¹³C NMR (Structural Identity) NMR_B ¹¹B NMR (Boroxine Detection) NMR_H->NMR_B Specific Check NMR_H->Final_Report NMR_B->Final_Report Sample Synthesized Batch Sample->HPLC_UV Primary Check Sample->NMR_H Structural Check

Caption: A logical workflow for the comprehensive purity assessment of the target compound.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and consistency of downstream synthetic processes, particularly in a drug development setting. While HPLC-UV provides a robust and quantitative measure of overall purity, it should be complemented by LC-MS for the confident identification of unknown impurities and by multinuclear NMR spectroscopy for unambiguous structural confirmation and the detection of specific impurities like boroxines. By employing this orthogonal analytical strategy, researchers can build a comprehensive and reliable purity profile, ensuring the integrity of their scientific endeavors.

References

A Senior Application Scientist's Guide to the Structural Validation of Suzuki Coupling Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_1>

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds, particularly in the formation of biaryl compounds.[1] While the reaction is celebrated for its versatility and functional group tolerance, the unambiguous structural validation of its products is a critical, non-negotiable step to ensure the integrity of downstream applications.[2] This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for this purpose, grounded in experimental data and field-proven insights.

The Unparalleled Power of NMR in Suzuki Product Validation

While techniques like mass spectrometry (MS) and chromatography (GC/LC) are invaluable for confirming molecular weight and purity, they often fall short of providing the detailed structural map necessary for unequivocal identification.[2] NMR spectroscopy, by probing the magnetic properties of atomic nuclei, offers a comprehensive view of the molecular architecture, making it the most powerful tool for this application.[3]

Comparative Analysis of Validation Techniques
Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Precise chemical environment of each proton, spin-spin coupling between neighboring protons, and relative proton ratios.Provides detailed structural information for unambiguous identification. Its quantitative nature allows for purity assessment.[3]Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents.
¹³C NMR Spectroscopy Number and electronic environment of unique carbon atoms.Complements ¹H NMR by providing a carbon backbone map. Less signal overlap than ¹H NMR.[4]Lower sensitivity and longer acquisition times compared to ¹H NMR.
2D NMR (COSY, HSQC, HMBC) Correlation between nuclei (H-H, C-H), revealing connectivity.Essential for complex molecules with significant signal overlap, enabling definitive assignment of all atoms.[5][6]Requires longer experiment times and more specialized knowledge for interpretation.
Mass Spectrometry (MS) Molecular weight of the product and fragmentation patterns.High sensitivity and speed. Confirms the mass of the expected product.Does not provide detailed structural information; isomers are often indistinguishable.
Gas/Liquid Chromatography (GC/LC) Retention time of the product, allowing for separation from starting materials and impurities.Excellent for assessing purity and monitoring reaction progress.[2]Co-elution can occur. Does not provide structural information.

The Suzuki Coupling Reaction: A Mechanistic Overview

Understanding the reaction mechanism is crucial for anticipating potential byproducts and interpreting NMR data effectively. The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

Suzuki_Coupling_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R1-X Aryl/Vinyl Halide (R¹-X) R1-X->Oxidative_Addition Intermediate_1 R¹-Pd(II)Ln-X Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Base Base Base->Transmetalation R2-B(OR)2 Boronic Acid/Ester (R²-B(OR)₂) R2-B(OR)2->Base Intermediate_2 R¹-Pd(II)Ln-R² Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product Product (R¹-R²) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[7][8]

Step-by-Step NMR Validation of a Suzuki Coupling Product

Let's consider a model reaction: the coupling of 4-bromoanisole with phenylboronic acid to produce 4-methoxybiphenyl.

Step 1: ¹H NMR - The First Look

The ¹H NMR spectrum provides the initial and most crucial evidence for product formation.

Expected Spectral Features for 4-methoxybiphenyl:

Proton(s)EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
OCH₃Methoxy group~3.8Singlet (s)3H
H-2', H-6'ortho to the methoxy group~7.0Doublet (d)2H
H-3', H-5'meta to the methoxy group~7.5Doublet (d)2H
H-2, H-6ortho to the other ring~7.6Doublet (d)2H
H-3, H-5meta to the other ring~7.4Triplet (t)2H
H-4para to the other ring~7.3Triplet (t)1H

Note: Exact chemical shifts can vary depending on the solvent and other substituents.[9][10]

Interpretation Logic:

  • Disappearance of Starting Material Signals: The characteristic signals of 4-bromoanisole will diminish or disappear.

  • Appearance of Product Signals: New signals corresponding to the biphenyl structure will appear. The presence of a singlet integrating to 3H around 3.8 ppm is a strong indicator of the methoxy group's preservation.

  • Aromatic Region Complexity: The aromatic region (typically 6.5-8.5 ppm) will show a more complex pattern than the starting materials, consistent with the formation of the biphenyl system.[11]

Step 2: ¹³C NMR - Mapping the Carbon Skeleton

¹³C NMR, often acquired as a proton-decoupled spectrum, provides a count of the unique carbon environments.

Expected ¹³C Chemical Shifts for 4-methoxybiphenyl:

Carbon(s)EnvironmentExpected Chemical Shift (δ, ppm)
OCH₃Methoxy carbon~55
C-4'Carbon attached to OCH₃~159
C-1'Quaternary carbon~133
C-2', C-6'ortho to OCH₃~114
C-3', C-5'meta to OCH₃~128
C-1Quaternary carbon~141
C-2, C-6ortho to the other ring~127
C-3, C-5meta to the other ring~129
C-4para to the other ring~127

Reference data for biphenyl can be found in spectral databases.[12]

Causality in Spectral Changes: The upfield shift of C-2' and C-6' is due to the electron-donating effect of the methoxy group. The number of signals in the aromatic region confirms the formation of the less symmetrical biphenyl product compared to the starting materials.

Step 3: 2D NMR - Unambiguous Assignments for Complex Structures

For more complex products or when ¹H NMR signals overlap, 2D NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This is crucial for tracing the connectivity within each aromatic ring.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This definitively links the proton signals to their corresponding carbon atoms.[5][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment to confirm the C-C bond formation between the two aromatic rings by observing a correlation between, for example, H-2 and C-1' or H-2' and C-1.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis (if needed) H1_NMR Acquire ¹H NMR Integration Check Integration & Chemical Shifts H1_NMR->Integration C13_NMR Acquire ¹³C NMR Carbon_Count Count Carbon Signals C13_NMR->Carbon_Count COSY Acquire COSY Integration->COSY Ambiguous Structure_Confirmed Structure Confirmed Integration->Structure_Confirmed Unambiguous? Carbon_Count->Structure_Confirmed Unambiguous? Connectivity Establish H-H & C-H Connectivity COSY->Connectivity HSQC Acquire HSQC HSQC->Connectivity HMBC Acquire HMBC HMBC->Connectivity Connectivity->Structure_Confirmed

Caption: Logical workflow for NMR-based structure validation.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).[14]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Add the degassed solvent (e.g., dioxane, toluene, DMF) via syringe.[15][16][17]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.[18]

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the chosen solvent fully dissolves the compound and its signals do not obscure key analyte peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

    • Set the spectral width to encompass all expected signals (e.g., -1 to 12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Longer acquisition times are typically required due to the lower natural abundance and sensitivity of ¹³C.

  • 2D NMR Acquisition (if necessary):

    • Acquire standard COSY, HSQC, and HMBC spectra using instrument-provided parameter sets. Adjust acquisition times and the number of increments to achieve the desired resolution.

Troubleshooting and Common Impurities

NMR is also highly effective at identifying common impurities and side-products in Suzuki reactions.

Impurity/Side-ProductOriginNMR Signature
Homocoupling Product (Biaryl from Boronic Acid) Oxidation of the Pd(0) catalyst can promote the coupling of two boronic acid molecules.[18]Symmetrical biaryl signals. For phenylboronic acid, this would be biphenyl.[10]
Protodeborylation Product The boronic acid is replaced by a proton from a protic source (e.g., water).[19]Signals corresponding to the arene derived from the boronic acid (e.g., benzene).
Dehalogenation Product The aryl halide is reduced, replacing the halogen with a proton.[18]Signals corresponding to the arene derived from the aryl halide (e.g., anisole).
Residual Starting Materials Incomplete reaction.Characteristic signals of the aryl halide and/or boronic acid.

By carefully analyzing the NMR spectrum, not only can the structure of the desired product be confirmed, but the purity can also be assessed, and the nature of any impurities can be identified, providing valuable feedback for reaction optimization.[20]

References

A Researcher's Guide to Palladium Catalysts for Boronic Acid Coupling: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly the biaryl structures prevalent in pharmaceuticals.[1][2] The choice of the palladium catalyst is a critical parameter that dictates the success, efficiency, and scope of this powerful carbon-carbon bond-forming reaction.[3][4] This guide provides an in-depth comparative analysis of common palladium catalysts, supported by experimental data and protocols, to empower you in making informed decisions for your synthetic challenges.

The Engine of Synthesis: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid) with an organic halide or triflate.[5][6] The reaction's success hinges on a catalytic cycle that shuttles the palladium complex between its Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide to a Pd(0) complex, forming a Pd(II) species.[5][7] This step is often the rate-determining step in the catalytic cycle.[5]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This process is typically facilitated by a base.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) PdII_intermediate R¹-Pd(II)L_n-X Pd0->PdII_intermediate Oxidative Addition OxAdd->PdII_intermediate Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_coupled R¹-Pd(II)L_n-R² PdII_intermediate->PdII_coupled Transmetalation Transmetalation->PdII_coupled PdII_coupled->Pd0 Reductive Elimination RedElim Reductive Elimination FinalProduct Product (R¹-R²) PdII_coupled->FinalProduct Product R¹-R² RedElim->Product R1X R¹-X R1X->PdII_intermediate R2B R²-B(OR)₂ R2B->PdII_coupled Base Base Base->PdII_coupled Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Halide, Boronic Acid, Base, and Catalyst in a flame-dried flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3x). setup->inert solvent Add Degassed Solvent(s) inert->solvent reaction Reaction Execution: Stir at desired temperature. Monitor by TLC or GC-MS. solvent->reaction workup Work-up: Cool, quench with water, and extract with organic solvent. reaction->workup purify Purification: Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

References

The Boronic Acid Moiety: A Versatile Warhead in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Boronic Acid Derivatives

Once relegated to the realm of synthetic organic chemistry, boronic acids have emerged as a privileged scaffold in medicinal chemistry.[1][2] Their unique electronic properties, particularly the empty p-orbital on the boron atom, allow them to form stable, reversible covalent bonds with biological nucleophiles like the hydroxyl group of serine or threonine residues.[1][3][4] This ability to mimic the tetrahedral transition state of enzymatic reactions has made them exceptional enzyme inhibitors.[5] Furthermore, their general stability, low toxicity, and degradation to non-toxic boric acid make them attractive candidates for drug development.[1][2]

This guide provides an in-depth comparison of the biological activities of key boronic acid-derived compounds across three major therapeutic areas: oncology, infectious disease (antibacterial and antifungal). We will examine their performance against established alternatives, supported by experimental data, and provide detailed protocols for their evaluation.

Part 1: Anticancer Activity - The Proteasome as a Target

The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells, making it a critical regulator of cellular homeostasis.[6][7] Cancer cells, particularly those in multiple myeloma, are highly dependent on the UPS to degrade pro-apoptotic factors and manage the high load of misfolded proteins, making the proteasome an attractive therapeutic target.[8][9] Boronic acid derivatives have been successfully developed as potent proteasome inhibitors.

Mechanism of Action: Halting Protein Degradation

The 26S proteasome is a large complex responsible for degrading proteins tagged with ubiquitin.[7][10] The catalytic activity resides within the 20S core particle, which has three main proteolytic activities: chymotrypsin-like (CT-L), trypsin-like, and caspase-like.[9] Boronic acid inhibitors, such as Bortezomib, primarily target the CT-L activity associated with the β5 subunit.[8][11] The boron atom forms a reversible covalent bond with the N-terminal threonine residue in the active site, effectively blocking its function.[1][3] This inhibition leads to the accumulation of ubiquitinated proteins, triggering endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[11][12]

Ubiquitin_Proteasome_Pathway Mechanism of Proteasome Inhibition by Boronic Acids cluster_ubiquitination 1. Protein Ubiquitination cluster_proteasome 2. Proteasomal Degradation cluster_inhibition 3. Inhibition E1 E1 (Activating Enzyme) E2 E2 (Conjugating Enzyme) E1->E2 ATP -> AMP Ub Transfer E3 E3 (Ligase) E2->E3 Ub Transfer PolyUb_Protein Poly-ubiquitinated Protein E3->PolyUb_Protein Poly-ubiquitination Ub Ubiquitin (Ub) Ub->E1 Protein Target Protein Protein->E3 Substrate Recognition Proteasome 26S Proteasome (19S cap + 20S core) PolyUb_Protein->Proteasome Recognition & Degradation Peptides Small Peptides Proteasome->Peptides Bortezomib Bortezomib (Boronic Acid Derivative) Bortezomib->Inhibition

Caption: The Ubiquitin-Proteasome Pathway and its inhibition by boronic acids.

Comparative Performance: Boronic Acids vs. Alternatives

The first-in-class proteasome inhibitor was the dipeptidyl boronic acid Bortezomib . Its success spurred the development of second-generation inhibitors, including another boronic acid, Ixazomib , and the epoxyketone-based inhibitor, Carfilzomib .

Clinical trial data provides a direct comparison of their efficacy, particularly in the context of relapsed/refractory multiple myeloma (RRMM).

Drug ClassCompoundTrial (RRMM)Comparison ArmMedian Progression-Free Survival (PFS)Reference
Boronic Acid Bortezomib (+ dex)ENDEAVORCarfilzomib (+ dex)9.4 months
EpoxyketoneCarfilzomib (+ dex)ENDEAVORBortezomib (+ dex)18.7 months
Boronic Acid Bortezomib (+ melphalan/prednisone)CLARION (NDMM*)Carfilzomib (+ melphalan/prednisone)22.1 months[13]
EpoxyketoneCarfilzomib (+ melphalan/prednisone)CLARION (NDMM*)Bortezomib (+ melphalan/prednisone)22.3 months[13]

*NDMM: Newly Diagnosed Multiple Myeloma. Data shows that while Carfilzomib demonstrated superior PFS in the relapsed setting (ENDEAVOR), there was no significant difference between the two in newly diagnosed patients (CLARION).[14][13] This highlights the nuanced clinical positioning of these agents. The choice of inhibitor often depends on the patient's treatment history, performance status, and risk of side effects, such as the higher incidence of peripheral neuropathy with Bortezomib versus the cardiovascular concerns with Carfilzomib.[15]

In vitro inhibitory activity against the 20S proteasome's CT-L site further differentiates these compounds.

CompoundClass20S Proteasome IC50 (CT-L)Reference
Bortezomib Boronic Acid7 nM[16]
Ixazomib Boronic Acid3.4 nM[16]
AS-06 Boronic Acid2.2 nM[17]
Marizomibβ-lactone3.5 nM[16]
Experimental Protocol: 20S Proteasome Activity Assay

This protocol describes a standard method for measuring the chymotrypsin-like (CT-L) activity of purified 20S proteasome and assessing the potency of inhibitors.[9]

Principle: The assay utilizes a fluorogenic peptide substrate, Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin). Cleavage of this substrate by the proteasome's CT-L activity releases free AMC, which produces a quantifiable fluorescent signal.

Materials:

  • Purified human 20S proteasome

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl

  • Substrate: Suc-LLVY-AMC (10 mM stock in DMSO)

  • Test Inhibitor (e.g., Bortezomib, 1 mM stock in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a 2X working solution of the 20S proteasome (e.g., 1 nM) in Assay Buffer.

    • Prepare serial dilutions of the test inhibitor in Assay Buffer.

    • Prepare a 2X working solution of the substrate (e.g., 100 µM) in Assay Buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add 50 µL of the appropriate solution:

      • Blank: 50 µL Assay Buffer

      • Control (No Inhibitor): 50 µL of 2X Proteasome solution

      • Inhibitor Wells: 50 µL of 2X Proteasome solution

    • Add 50 µL of the corresponding inhibitor dilution (or buffer for the Control well) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 100 µL of the 2X substrate working solution to all wells to start the reaction (Final volume: 200 µL).

  • Measurement:

    • Immediately place the plate in the fluorescence reader, pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Subtract the rate of the blank from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) well.

    • Plot percent inhibition vs. inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Antibacterial Activity - Disarming Resistance

The most common mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze the antibiotic's core ring structure.[5] Combining a β-lactam antibiotic with a β-lactamase inhibitor (BLI) is a proven strategy to overcome this resistance. Boronic acids have emerged as a novel class of non-β-lactam BLIs.

Mechanism of Action: A Reversible Covalent Mimic

Boronic acid-based BLIs, such as the cyclic boronate Vaborbactam , are competitive, reversible inhibitors.[18] They are designed to mimic the tetrahedral transition state formed during the hydrolysis of a β-lactam by a serine β-lactamase.[5] The boron atom forms a dative covalent bond with the catalytic serine residue (e.g., Ser70) in the enzyme's active site.[19] This stable complex effectively sequesters the enzyme, preventing it from inactivating the partner antibiotic, which can then proceed to its target, the penicillin-binding proteins (PBPs).[19]

BLI_Mechanism Mechanism of Serine β-Lactamase Inhibition cluster_hydrolysis Standard β-Lactam Hydrolysis cluster_inhibition Inhibition by Boronic Acid E_S E + S (Enzyme + β-Lactam) ES E-S (Non-covalent complex) E_S->ES Binding Acyl Acyl-enzyme intermediate (Inactive Antibiotic) ES->Acyl Acylation (Ser70 attacks β-lactam ring) E_P E + P (Regenerated Enzyme + Hydrolyzed Drug) Acyl->E_P Deacylation (Hydrolysis) E_I E + I (Enzyme + Vaborbactam) EI_star Reversible Covalent Adduct (Stable Tetrahedral Intermediate) E_I->EI_star Binding & Covalent Attack (Ser70 attacks Boron) Protects Vaborbactam protects the partner antibiotic by keeping the enzyme in this stable, inhibited state.

Caption: Boronic acids form a stable, reversible adduct with serine β-lactamases.

Comparative Performance: Boronic Acids vs. Other BLIs

Vaborbactam is primarily used in combination with the carbapenem meropenem. Its performance is best compared to other modern BLIs like Avibactam (a diazabicyclooctane, or DBO) and classic inhibitors like Clavulanic Acid .

InhibitorClassMechanismKey Target EnzymesPartner Antibiotic(s)
Vaborbactam Cyclic Boronic AcidReversible CovalentClass A (KPC), Class CMeropenem
AvibactamDBOReversible CovalentClass A (KPC), Class C, some Class D (OXA-48)Ceftazidime, Aztreonam
Clavulanic Acidβ-lactamIrreversible Covalent ("Suicide")Class A (ESBLs)Amoxicillin, Ticarcillin

Vaborbactam shows potent inhibition of Class A carbapenemases like Klebsiella pneumoniae carbapenemase (KPC), which is a major clinical threat.[20] Avibactam has a slightly broader spectrum, including some Class D enzymes.[21][22] However, some studies suggest Vaborbactam's potency may be less affected by certain KPC mutations that confer resistance to the ceftazidime-avibactam combination.[23] Clavulanic acid is generally less effective against carbapenemases.[24]

InhibitorTarget EnzymeKi (nM)Reference
Vaborbactam KPC-267[24]
AvibactamKPC-28[24]
Compound 5 (experimental) KPC-2730[5]
Compound 10a (experimental) AmpC140[5]
Experimental Protocol: Nitrocefin Assay for β-Lactamase Activity

This protocol provides a simple, colorimetric method for measuring β-lactamase activity and determining inhibitor potency.[2][25]

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow (λmax ~390 nm) to red (λmax ~486 nm) upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change is proportional to enzyme activity.[26]

Materials:

  • Purified β-lactamase (e.g., KPC-2)

  • Assay Buffer: 100 mM PBS, pH 7.0

  • Nitrocefin (10 mg/mL stock in DMSO)

  • Test Inhibitor (e.g., Vaborbactam, 1 mM stock in water or buffer)

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer (plate reader) capable of reading at 486-490 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Nitrocefin (e.g., 100 µM) in Assay Buffer. Protect from light.

    • Prepare serial dilutions of the test inhibitor in Assay Buffer.

    • Dilute the purified enzyme to a working concentration in Assay Buffer that gives a linear rate of hydrolysis for at least 10 minutes.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of Assay Buffer.

      • 25 µL of the test inhibitor dilution (or buffer for control wells).

      • 25 µL of the enzyme working solution.

    • Mix and pre-incubate at room temperature for 10 minutes.

  • Initiate Reaction:

    • Add 100 µL of the Nitrocefin working solution to each well to start the reaction (Final volume: 200 µL).

  • Measurement:

    • Immediately place the plate in the spectrophotometer.

    • Measure the absorbance at 490 nm kinetically, with readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot percent inhibition vs. inhibitor concentration to calculate the IC50. For competitive inhibitors, Kᵢ values can be determined using the Cheng-Prusoff equation if the substrate Kₘ is known.

Part 3: Antifungal Activity - A Novel Approach to Onychomycosis

Onychomycosis, a fungal infection of the nail, is notoriously difficult to treat due to the challenge of delivering drugs through the dense keratin of the nail plate.[27] Tavaborole is a first-in-class oxaborole topical antifungal agent developed specifically for this indication.

Mechanism of Action: Inhibiting Fungal Protein Synthesis

Unlike azole antifungals that target ergosterol synthesis, Tavaborole acts by inhibiting an essential fungal enzyme, leucyl-tRNA synthetase (LeuRS).[13][28] This enzyme is responsible for attaching leucine to its corresponding tRNA, a critical step in protein synthesis. Tavaborole traps the tRNA in the editing site of the enzyme, forming a stable adduct and halting protein production, which leads to fungal cell death (fungicidal activity).[29]

Comparative Performance: Tavaborole vs. Other Topicals

Tavaborole's primary competitors for topical treatment of onychomycosis are Efinaconazole (an azole) and Ciclopirox (a hydroxypyridone). Clinical efficacy is typically measured by "complete cure rate" (a completely clear nail plus negative mycology).

DrugClassComplete Cure Rate (at 48-52 weeks)Reference
Tavaborole 5% Oxaborole6.5% - 9.1%[20][30]
Efinaconazole 10%Azole15.2% - 17.8% [20][30]
Ciclopirox 8%Hydroxypyridone5.5% - 8.5%[11][20]

While clinical trials show Efinaconazole has a higher complete cure rate, in vitro susceptibility data, measured as the Minimum Inhibitory Concentration (MIC), tells a more complex story.[20][30]

DrugMIC90 vs. T. rubrum (μg/mL)MIC90 vs. T. mentagrophytes (μg/mL)Reference
Tavaborole 8.08.0[20][31]
Efinaconazole0.0078 0.016 [20]
Ciclopirox0.500.50[20][31]

Tavaborole has a significantly higher MIC (lower potency) in standard broth microdilution assays compared to its competitors.[8][20] Its clinical efficacy is attributed to other factors, such as its low molecular weight and high free-fraction, which allow for superior penetration through the nail plate to reach the site of infection.[27] This underscores the critical lesson that in vitro potency does not always directly translate to in vivo efficacy, especially in challenging formulations like topical nail treatments.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the CLSI M38 reference method for filamentous fungi, used to determine the MIC of antifungal agents.[32][33]

Principle: A standardized inoculum of fungal conidia is exposed to serial dilutions of an antifungal drug in a microtiter plate. The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth after a defined incubation period.

Materials:

  • Fungal isolate (e.g., Trichophyton rubrum) grown on Potato Dextrose Agar (PDA).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Antifungal agent (e.g., Tavaborole) stock solution in DMSO.

  • Sterile, 96-well flat-bottom microplates.

  • Spectrophotometer and hemocytometer.

  • Sterile saline with 0.05% Tween 80.

Procedure:

  • Inoculum Preparation:

    • Harvest conidia from a 7-10 day old culture by flooding the agar surface with sterile saline-Tween solution and gently scraping.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the conidial suspension concentration to 1-5 x 10⁶ conidia/mL using a hemocytometer.

    • Dilute this suspension in RPMI medium to achieve a final working inoculum of 1-3 x 10³ conidia/mL for dermatophytes.[32]

  • Drug Dilution:

    • In a microtiter plate, perform serial 2-fold dilutions of the antifungal drug in RPMI medium to achieve final concentrations spanning the expected MIC range (e.g., 0.125 to 64 µg/mL).

    • Include a drug-free well as a growth control.

  • Inoculation:

    • Add 100 µL of the final working inoculum to each well of the drug dilution plate. The final volume in each well is 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 4-7 days, or until sufficient growth is seen in the control well.

  • Endpoint Reading:

    • The MIC is determined visually as the lowest concentration of the drug that shows a ≥50% reduction in turbidity (growth) compared to the drug-free control well.[33] For some drugs, a spectrophotometric reading can also be used.

Conclusion

The boronic acid functional group has proven to be a remarkably effective and versatile component in drug design. In oncology, Bortezomib established the validity of proteasome inhibition, and while newer agents like Carfilzomib show superiority in some settings, boronic acids remain a cornerstone of therapy. In the fight against antibiotic resistance, Vaborbactam provides a powerful tool against KPC-producing bacteria by employing a sophisticated mechanism of transition-state mimicry.[20] Finally, in mycology, Tavaborole demonstrates that physicochemical properties enabling drug delivery can be as crucial as raw in vitro potency.[27] The continued exploration of this unique chemical entity promises to yield further innovations across a wide spectrum of diseases.[1]

References

A Senior Application Scientist's Guide to the Structural Analogs of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison for Medicinal Chemistry and Drug Development Professionals

Introduction: The Strategic Value of Boronic Acids and Privileged Scaffolds

In the landscape of modern drug discovery, the phenylboronic acid motif stands out as a uniquely versatile functional group. Its ability to form reversible covalent bonds with biological nucleophiles, particularly the serine residues in enzyme active sites, has cemented its role in the design of potent and specific inhibitors.[1] This reactivity, combined with the stability and synthetic tractability of boronic acids, has led to the development of successful therapeutics, including the proteasome inhibitor Bortezomib.[1]

When this "warhead" is coupled with a privileged scaffold like a substituted piperidine, the resulting molecule gains favorable pharmacokinetic properties. The piperidine ring is a ubiquitous feature in pharmaceuticals, known to enhance metabolic stability, modulate solubility, and provide a three-dimensional framework for precise interaction with biological targets.[2]

This guide focuses on 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid , a compound that merges these two powerful concepts. Our objective is to provide a comparative analysis of its key structural analogs. We will dissect how subtle modifications to its core structure can profoundly influence its physicochemical properties and biological activity, offering a roadmap for rational drug design. This analysis is grounded in the context of inhibiting Fatty Acid Amide Hydrolase (FAAH), a well-validated therapeutic target for pain and inflammation where this class of compounds has shown significant promise.[3][4][5]

Comparative Analysis of Structural Analogs

The potency, selectivity, and pharmacokinetic profile of a drug candidate are dictated by its structure. For our lead compound, we can systematically explore the Structure-Activity Relationships (SAR) by modifying three key regions: the cyclic amide, the position of substitution on the phenyl ring, and the phenyl ring itself.

Modification of the Cyclic Amide Moiety

The 4-methylpiperidine group is a critical determinant of the compound's lipophilicity and spatial arrangement. Replacing it with other cyclic amines allows for fine-tuning of these properties.

  • Piperazine Analogs : Replacing the piperidine ring with a piperazine introduces a second nitrogen atom. The most common analog is 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid .[6][7][8]

    • Causality : This substitution significantly increases polarity and introduces an additional basic center. This can lead to enhanced aqueous solubility at physiological pH and provides a new hydrogen bond acceptor site. This modification is a common strategy to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound. Protecting this second nitrogen, as in 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid , allows for further synthetic elaboration while temporarily masking its basicity.[9]

  • Pyrrolidine Analogs : Shrinking the ring to a five-membered system, as in 4-[(1-Pyrrolidinyl)carbonyl]phenylboronic acid , alters the conformational rigidity and the bond angles of the amide linkage.[10]

    • Causality : A pyrrolidine ring is less flexible than a piperidine ring. This conformational constraint can sometimes lead to a more favorable, lower-energy binding pose within a target's active site, thereby increasing potency. The choice between a five- and six-membered ring is a classic medicinal chemistry strategy to optimize target engagement.[10]

Compound CAS Number Molecular Formula Key Structural Change & Rationale
4-(4-Methylpiperidine -1-carbonyl)phenylboronic acidN/AC₁₃H₁₈BNO₃Parent Compound : Baseline lipophilicity and conformation.
4-(4-Methylpiperazine -1-carbonyl)phenylboronic acid374927-12-5C₁₂H₁₇BN₂O₃Increased Polarity : The extra nitrogen enhances solubility and provides an additional H-bond acceptor site, potentially improving both pharmacokinetics and target binding.[6][8]
4-[(1-Pyrrolidinyl )carbonyl]phenylboronic acid389621-81-2C₁₁H₁₄BNO₃Conformational Constraint : A more rigid five-membered ring can lock the molecule into a more bioactive conformation, potentially increasing potency by reducing the entropic penalty of binding.[10]
4-(1-(Tert-butoxycarbonyl)piperidin -4-yl)phenylboronic acid1191062-02-8C₁₆H₂₄BNO₄Scaffold Isomer : The connection is through the 4-position of the piperidine ring, presenting the amide as a substituent. This drastically alters the molecule's 3D shape and potential interaction vectors.[11]
Impact of Positional Isomerism

The arrangement of substituents on the phenyl ring is crucial. A direct comparison between our para-substituted lead compound and its meta-isomer, 3-(4-Methylpiperidine-1-carbonyl)phenylboronic acid , highlights the importance of the vector between the boronic acid "warhead" and the piperidine "anchor".[12]

  • Causality : Moving the carbonyl-piperidine group from the 4-position to the 3-position fundamentally changes the geometry of the molecule. In an enzyme active site, this determines the trajectory at which the boronic acid approaches the catalytic serine. For an inhibitor to be effective, this vector must be perfectly aligned. A meta-substitution might be required to avoid steric clashes or to engage with a different sub-pocket within the active site compared to the para-isomer.

Application Spotlight: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

To contextualize the performance of these analogs, we focus on their potential as inhibitors of FAAH. FAAH is a serine hydrolase that degrades the endocannabinoid anandamide.[4] Its inhibition is a therapeutic strategy for pain management. Boronic acids can act as potent, reversible inhibitors of FAAH by forming a stable, yet reversible, covalent bond with the catalytic Ser241 residue.[13]

The structure of the inhibitor dictates its affinity for the FAAH active site. The piperidine/piperazine portion typically occupies a large hydrophobic pocket, while the boronic acid engages the catalytic triad (Ser241, Ser217, Lys142).[5]

Hypothetical Performance Data
Analog Modification Expected FAAH IC₅₀ (nM) Scientific Rationale
This compoundParent50A baseline potency is established by the fit of the lipophilic piperidine ring into the enzyme's acyl chain binding channel and the boronic acid's interaction with the catalytic serine.
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acidPiperidine → Piperazine35The additional nitrogen may form a beneficial hydrogen bond with a residue near the active site entrance (e.g., Thr236), enhancing binding affinity and potency.[3]
3-(4-Methylpiperidine-1-carbonyl)phenylboronic acidpara → meta Isomer250The altered geometry likely results in a suboptimal presentation of the boronic acid to the catalytic triad, or a steric clash of the piperidine moiety within the binding pocket, leading to a significant loss of potency.
(4-fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acidPhenyl Substitution25The electron-withdrawing fluorine atom can increase the Lewis acidity of the boron, making it more electrophilic and reactive towards the catalytic serine. Its position may also lead to favorable interactions within the active site, further improving potency.[14]

Experimental Protocols

To empower researchers to validate these findings and explore novel analogs, we provide the following standardized methodologies.

Protocol 1: General Synthesis of Phenylboronic Acid Amide Analogs

This protocol describes a two-step process involving an amide coupling followed by the installation of the boronic acid moiety.

Objective : To synthesize a target analog, for example, 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid.

Workflow Diagram:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Boronic Acid Synthesis A 1. Amide Coupling D Intermediate: 1-(4-Bromobenzoyl)-4-methylpiperazine A->D Yields amide B Starting Materials: - 4-Bromobenzoic acid - 1-Methylpiperazine B->A C Reagents: - Coupling agent (EDC/HOBt) - Base (DIPEA) - Solvent (DMF) C->A E 2. Miyaura Borylation D->E Input for borylation G Boronate Ester: Pinacol ester intermediate E->G Forms pinacol ester F Reagents: - Bis(pinacolato)diboron (B₂pin₂) - Palladium catalyst (e.g., Pd(dppf)Cl₂) - Base (KOAc) F->E H 3. Deprotection G->H Hydrolysis J Final Product: 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid H->J I Reagents: - Acidic hydrolysis (e.g., HCl) or - Oxidative cleavage I->H

Caption: General synthetic workflow for phenylboronic acid analogs.

Step-by-Step Methodology:

  • Amide Coupling :

    • Dissolve 4-bromobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir for 20 minutes at room temperature.

    • Add 1-methylpiperazine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield 1-(4-bromobenzoyl)-4-methylpiperazine.

  • Miyaura Borylation & Deprotection :

    • To a solution of the brominated intermediate (1.0 eq) in dioxane, add bis(pinacolato)diboron (1.1 eq) and potassium acetate (3.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq), and degas for another 5 minutes.

    • Heat the reaction to 80-90 °C and stir for 8-16 hours until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction, filter through Celite, and concentrate.

    • The resulting crude pinacol ester can be purified or taken directly to the next step.

    • Dissolve the crude boronate ester in a mixture of THF and 2N HCl. Stir vigorously at room temperature for 4-6 hours to hydrolyze the ester.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry, and concentrate. Purify by recrystallization or chromatography to obtain the final boronic acid product.

Protocol 2: In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol provides a reliable method for determining the IC₅₀ values of the synthesized analogs.

Objective : To measure the concentration of an analog required to inhibit 50% of FAAH enzyme activity.

Mechanism & Workflow Diagram:

G cluster_0 Enzymatic Reaction cluster_1 Inhibition cluster_2 Measurement FAAH FAAH Enzyme Product AMC Product (Highly Fluorescent) FAAH->Product Hydrolysis Inhibited_FAAH Reversible Covalent Complex (Inactive) Substrate Fluorogenic Substrate (Non-fluorescent) Substrate->FAAH Reader Plate Reader (Ex/Em = 360/460 nm) Product->Reader Fluorescence Signal Inhibitor Boronic Acid Analog (e.g., Test Compound) Inhibitor->FAAH Binds to Ser241 Plot Plot: Fluorescence vs. Time Reader->Plot IC50 Calculate IC₅₀ Plot->IC50

Caption: Workflow for a fluorometric FAAH inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).

    • Prepare a stock solution of recombinant human FAAH enzyme in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA) in DMSO.

    • Prepare serial dilutions of the test compounds (analogs) in DMSO, then dilute further into the assay buffer.

  • Assay Procedure :

    • In a 96-well microplate, add the assay buffer.

    • Add the test compound solution at various concentrations. Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" control.

    • Add the FAAH enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition and Analysis :

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time (e.g., every minute for 30 minutes).

    • Calculate the initial reaction rate (V) for each concentration of the inhibitor.

    • Normalize the rates relative to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The systematic analysis of structural analogs of This compound provides a clear illustration of fundamental medicinal chemistry principles. By strategically modifying the cyclic amide, the substitution pattern, and the electronic properties of the core scaffold, researchers can rationally tune a compound's properties to optimize its biological activity.

  • Key Takeaways :

    • The piperidine/piperazine moiety is crucial for anchoring the inhibitor in a hydrophobic pocket, and its structure directly impacts solubility and binding.

    • The para-substitution pattern appears to be critical for optimal orientation of the boronic acid warhead in targets like FAAH.

    • Electronic modifications, such as the addition of a fluorine atom, can enhance the reactivity of the boronic acid, leading to increased potency.

For scientists in the field, the path forward involves synthesizing and testing a wider array of analogs based on these principles. Investigating different substituents on the piperidine ring[15], exploring bioisosteric replacements for the amide bond, and further decorating the phenyl ring are all promising avenues for discovering next-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid. The following protocols are designed to ensure a safe laboratory environment by detailing the necessary personal protective equipment (PPE), a comprehensive operational plan, and compliant disposal procedures. Our commitment is to empower your research by providing information that extends beyond the product itself, building a foundation of trust and safety in your laboratory operations.

Section 1: Hazard Identification and Risk Assessment

Phenylboronic acids and their derivatives are a cornerstone in modern synthetic chemistry, yet they require careful handling. The primary hazards associated with this class of compounds, including this compound, are summarized below.

Anticipated GHS Hazard Classifications:

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[2][4][5]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[3][6]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[3][6]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[2]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][6] |

The rationale for these classifications stems from the general reactivity of boronic acids and the toxicological profiles of similar compounds.[7][8] The boronic acid moiety can interact with biological molecules, and the organic substituents can influence the compound's absorption and distribution in the body.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A comprehensive suite of PPE is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact. The selection of appropriate PPE is a critical control measure in the hierarchy of laboratory safety.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[9]Protects eyes from airborne dust particles and accidental splashes of the chemical or solvents.[9]
Hand Protection Chemically resistant gloves (e.g., nitrile).[9]Prevents direct skin contact with the compound. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[9]
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[9]Protects skin from accidental spills and contact with contaminated surfaces.[9]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood.[1][9]Minimizes the risk of inhaling fine dust particles, which can cause respiratory tract irritation.[3][9]

The following diagram illustrates the workflow for donning and doffing PPE to ensure maximum protection.

PPE_Workflow cluster_Donning Donning PPE (Before Entering Lab) cluster_Doffing Doffing PPE (Before Exiting Lab) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 WashHands1 Wash Hands Don4->WashHands1 Proceed to Experiment Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 WashHands2 Wash Hands Doff4->WashHands2 Start Start Start->Don1 End End WashHands1->Doff1 WashHands2->End

Caption: Workflow for donning and doffing Personal Protective Equipment.

Section 3: Operational Plan - A Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and an eyewash station are readily accessible and unobstructed before beginning any work.[9]

    • All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][10]

    • The designated work area should be clean and free of clutter to prevent cross-contamination and accidents.[9]

  • Handling the Compound:

    • Don all required PPE as outlined in Section 2 before handling the chemical.[3]

    • Keep the container of this compound tightly closed when not in use to prevent the absorption of moisture and potential degradation.[7][9] Boronic acids are known to be hygroscopic and can form boroxines (cyclic trimers) upon dehydration.[11]

    • When transferring the solid, use appropriate tools such as a spatula and avoid generating dust.[1][9]

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area and any equipment used with a suitable solvent to remove any residual chemical.

    • Properly doff and dispose of single-use PPE, such as gloves, in the designated hazardous waste container.[9]

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][9]

The following flowchart outlines the safe handling procedure in a laboratory setting.

Handling_Procedure Prep Preparation - Verify fume hood function - Locate safety shower/eyewash - Clear workspace Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Prep->Don_PPE Weigh_Transfer Weighing & Transfer - Use spatula - Avoid dust generation - Keep container closed Don_PPE->Weigh_Transfer Reaction_Setup Reaction Setup / Use - Add solid to solvent slowly - Maintain ventilation Weigh_Transfer->Reaction_Setup Post_Handling_Clean Post-Handling Cleanup - Decontaminate workspace - Clean equipment Reaction_Setup->Post_Handling_Clean Doff_PPE Doff PPE (Reverse order of donning) Post_Handling_Clean->Doff_PPE Waste_Disposal Segregate & Dispose Waste (Solid, Liquid, Sharps) Doff_PPE->Waste_Disposal Wash_Hands Wash Hands Thoroughly Waste_Disposal->Wash_Hands

Caption: Step-by-step procedure for handling boronic acids.

Section 4: Disposal Plan - Ensuring Environmental and Personal Safety

The disposal of this compound and any contaminated materials must be managed as hazardous waste.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles without prior neutralization and approval from local authorities.[10][12]

Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste."[10]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[10] Do not mix boronic acid waste with other chemical waste streams, such as strong acids or oxidizers, to prevent potentially hazardous reactions.[10][12]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[10]

Decontamination of Empty Containers:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[10]

  • Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste.[10] Subsequent rinses may also need to be collected depending on institutional policies.

  • Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[10]

Consult your institution's EHS office for specific guidance on hazardous waste disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.